(Rac)-Hesperetin (Standard)
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274404, DTXSID70859446 | |
| Record name | hesperetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to light tan powder; Faint fatty vanillic aroma | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water, Soluble (in ethanol) | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
520-33-2, 69097-99-0 | |
| Record name | hesperetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hesperetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Rac)-Hesperetin: A Technical Guide for Researchers
(Rac)-Hesperetin , a racemic mixture of the flavanone (B1672756) hesperetin (B1673127), is a compound of significant interest in the scientific community, particularly in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of its chemical structure, properties, and biological activities, complete with experimental protocols and pathway visualizations to support researchers in their investigations.
Chemical Structure and Properties
(Rac)-Hesperetin is a flavonoid belonging to the flavanone subclass. Structurally, it is a racemic mixture of two enantiomers: (2S)-hesperetin and (2R)-hesperetin. The naturally occurring form, derived from the hydrolysis of hesperidin (B1673128) found abundantly in citrus fruits, is predominantly the (S)-enantiomer.[1][2] The racemic form is commonly used in research and is commercially available.
The chemical structure of hesperetin is characterized by a C6-C3-C6 backbone, typical of flavonoids, with hydroxyl groups at positions 5, 7, and 3', and a methoxy (B1213986) group at the 4' position.[3]
Table 1: Physicochemical Properties of (Rac)-Hesperetin
| Property | Value | Source(s) |
| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | [4] |
| Chemical Formula | C₁₆H₁₄O₆ | [4] |
| Molecular Weight | 302.28 g/mol | [4] |
| Melting Point | 226–228 °C | [5] |
| Boiling Point | 586.2 ± 50.0 °C (estimated) | [6] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers. | [7][8] |
| pKa (strongest acidic) | 7.86 (predicted) | [9] |
| Appearance | White to yellow solid | [7] |
Spectroscopic Data
The structural elucidation of (Rac)-Hesperetin is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for Hesperetin
| Technique | Key Data | Source(s) |
| UV-Vis (in Ethanol) | λmax: ~288 nm | [8][10] |
| ¹H NMR (600 MHz, CD₃OD) | δ (ppm): 6.94-6.87 (m, 3H), 5.90 (d, J = 1.9 Hz, 1H), 5.88 (d, J = 1.9 Hz, 1H), 5.28 (dd, J = 12.3, 3.0 Hz, 1H), 3.81 (s, 3H), 3.05 (dd, J = 17.2, 12.3 Hz, 1H), 2.70 (dd, J = 17.2, 3 Hz, 1H) | [11] |
| ¹³C NMR (150 MHz, CD₃OD) | δ (ppm): 197.6, 168.3, 165.4, 164.7, 149.3, 147.7, 133.1, 118.9, 114.5, 112.5, 103.4, 97.1, 96.2, 80.2, 56.4, 44.0 | [11] |
| Mass Spectrometry | Molecular Ion [M]+: 302 | [12] |
Experimental Protocols
Extraction of Hesperidin from Citrus Peels and Hydrolysis to Hesperetin
(Rac)-Hesperetin is most commonly obtained by the hydrolysis of its glycoside, hesperidin, which is extracted from citrus peels.
Protocol:
-
Extraction of Hesperidin:
-
Air-dried and powdered citrus peels are defatted using petroleum ether in a Soxhlet apparatus.[4][13]
-
The defatted peel powder is then extracted with methanol.[4][13]
-
The methanolic extract is filtered and concentrated to yield a syrup.
-
Crude hesperidin is crystallized from the syrup, for example, by using dilute acetic acid.[4]
-
-
Acid Hydrolysis to Hesperetin:
-
Crude hesperidin is refluxed in a solution of methanol and a strong acid, such as sulfuric acid, at approximately 70°C for about 7.5-8 hours.[7][14]
-
After cooling, the reaction mixture is concentrated and then extracted with ethyl acetate.[14]
-
The organic phase is washed with water, dried, and concentrated.[14]
-
-
Purification of (Rac)-Hesperetin:
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of (Rac)-Hesperetin in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a microplate or cuvette, add various concentrations of the (Rac)-Hesperetin solution to the DPPH solution.[14][15]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance at 517 nm.[16]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[15][17]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.7 at 734 nm.[17]
-
Add various concentrations of the (Rac)-Hesperetin solution to the diluted ABTS•+ solution.[14][15]
-
After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.[15]
-
Calculate the percentage of scavenging activity using a similar formula as for the DPPH assay.
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages (e.g., RAW 264.7 cells):
-
Culture RAW 264.7 cells in a suitable medium.
-
Pre-treat the cells with various concentrations of (Rac)-Hesperetin for 1 hour.[5][18]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[5][18]
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[5]
-
Measure the absorbance at 540 nm.[18]
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA:
-
Culture RAW 264.7 cells and pre-treat with (Rac)-Hesperetin followed by LPS stimulation as described above.[5][12]
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]
Western Blot Analysis for iNOS and COX-2 Expression:
-
Following treatment with (Rac)-Hesperetin and LPS, lyse the cells to extract total proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][19]
-
Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the relative expression levels of iNOS and COX-2.
Biological Activities and Signaling Pathways
(Rac)-Hesperetin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[7] These activities are mediated through its interaction with various cellular signaling pathways.
Anti-inflammatory Effects via NF-κB and p38 MAPK Pathways
(Rac)-Hesperetin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
Under inflammatory stimuli, such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[1][20] Hesperetin has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[20]
p38 MAPK Signaling Pathway:
The p38 MAPK pathway is another crucial signaling cascade involved in the inflammatory response. Upon activation by cellular stressors and inflammatory cytokines, p38 MAPK is phosphorylated. Activated p38 MAPK can, in turn, activate downstream transcription factors that regulate the expression of inflammatory genes. Hesperetin has been demonstrated to suppress the phosphorylation of p38 MAPK, thereby inhibiting its downstream signaling and contributing to its anti-inflammatory effects.[9][21]
Conclusion
(Rac)-Hesperetin is a versatile flavonoid with well-documented antioxidant and anti-inflammatory properties, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its chemical characteristics, methods for its preparation and analysis, and its mechanisms of action. The provided protocols and pathway diagrams are intended to serve as a practical resource for researchers exploring the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US4150038A - Conversion of hesperidin into hesperetin - Google Patents [patents.google.com]
- 3. Hesperetin and its sulfate and glucuronide metabolites inhibit TNF-α induced human aortic endothelial cell migration and decrease plasminogen activator inhibitor-1 (PAI-1) levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Rac)-Hesperetin (Standard) | 520-33-2 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hesperetin Attenuates T-2 Toxin-Induced Chondrocyte Injury by Inhibiting the p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of hesperetin racemate
An In-depth Technical Guide on the Mechanism of Action of Hesperetin (B1673127) Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin ((2S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one) is a prominent flavanone, a class of flavonoids abundantly found in citrus fruits.[1][2] It is the aglycone of hesperidin (B1673128), which is hydrolyzed by intestinal flora to release hesperetin, allowing for its absorption and subsequent pharmacological activity.[3][4] Hesperetin possesses a chiral center at the C2 position, existing as both (S)- and (R)-enantiomers. While the (2S)-enantiomer is predominant in nature, hesperetin is most commonly synthesized and studied as a racemic mixture.[5] Crucially, research indicates that for key endpoints such as intestinal metabolism, transport, and gene induction, experimental results from the racemate adequately reflect the activity of the naturally occurring (S)-enantiomer.[5]
This technical guide delineates the multifaceted mechanisms of action of hesperetin racemate, focusing on its interaction with pivotal signaling pathways. Its diverse bioactivities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, make it a compound of significant interest for therapeutic development.[3][6][7]
Core Mechanisms of Action
Hesperetin's therapeutic potential stems from its ability to modulate multiple intracellular signaling cascades simultaneously. The primary mechanisms can be categorized into antioxidant defense activation, anti-inflammatory response, and induction of apoptosis.
Antioxidant and Cytoprotective Effects: The Nrf2 Signaling Pathway
The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the endogenous antioxidant response, crucial for maintaining cellular redox homeostasis.[8][9] Hesperetin is a potent activator of this pathway.
Mechanism of Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Hesperetin promotes the dissociation of Nrf2 from Keap1, leading to Nrf2 stabilization and translocation into the nucleus. In some cellular contexts, this is preceded by the activation of upstream kinases such as PI3K/Akt and AMPK.[10][11] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.
Downstream Effects:
-
Upregulation of Antioxidant Enzymes: Hesperetin significantly increases the expression of Nrf2-dependent genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCLC), superoxide (B77818) dismutase (SOD), and catalase (CAT).[8][9][10][12]
-
Reduction of Oxidative Stress: By bolstering the cellular antioxidant arsenal, hesperetin effectively scavenges reactive oxygen species (ROS), reduces lipid peroxidation, and protects cells from oxidative damage.[8][12]
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
Chronic inflammation, often mediated by activated glial cells in the central nervous system, is a key driver of many diseases.[1][13] Hesperetin exerts potent anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Mechanism of Inhibition:
-
NF-κB Pathway: Hesperetin can block the activation of upstream sensors like Toll-like receptor 4 (TLR4).[12] This prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[8][13][14]
-
MAPK Pathway: Hesperetin down-regulates the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[1][9][13] Since MAPKs often act upstream of transcription factor activation (including NF-κB), their inhibition contributes significantly to the overall anti-inflammatory effect.
Downstream Effects:
-
Reduced Pro-inflammatory Cytokines: Inhibition of these pathways leads to a marked decrease in the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][12][13]
-
Suppression of Inflammatory Enzymes: The expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is significantly reduced.[1][7]
Anticancer Effects: Induction of Apoptosis and Cell Cycle Arrest
Hesperetin demonstrates significant anticancer activity against various cancer cell lines by reducing cell viability and promoting programmed cell death (apoptosis).[6][15]
Mechanism of Apoptosis Induction: Hesperetin activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[14][15]
-
Extrinsic Pathway: It upregulates the expression of the Fas death receptor and its adaptor protein FADD, leading to the activation of the initiator caspase-8.[15]
-
Intrinsic Pathway: It modulates the balance of the Bcl-2 protein family, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[6][15] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.
-
Common Pathway: Both pathways converge on the activation of the executioner caspase, caspase-3, which cleaves cellular substrates and finalizes the apoptotic process.[15] Hesperetin also promotes the expression of the tumor suppressor protein p53.[15]
Downstream Effects:
-
Cell Cycle Arrest: Hesperetin can halt the cell cycle at various phases, preventing cancer cell proliferation.[15][16]
-
Inhibition of Metastasis: Some studies report that hesperetin can reduce the expression of proteins involved in cell migration and invasion, such as MMP-9.[16]
References
- 1. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - Mu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Stereoselective conjugation, transport and bioactivity of s- and R-hesperetin enantiomers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hesperetin ameliorates hepatic oxidative stress and inflammation via the PI3K/AKT-Nrf2-ARE pathway in oleic acid-induced HepG2 cells and a rat model of high-fat diet-induced NAFLD - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Neuroinflammation and Neurodegeneration: The Promising Protective Role of the Citrus Flavanone Hesperetin [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The apoptotic effect of hesperetin on human cervical cancer cells is mediated through cell cycle arrest, death receptor, and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Neuroprotective effects of (Rac)-Hesperetin in neuronal cells
An In-Depth Technical Guide to the Neuroprotective Effects of (Rac)-Hesperetin in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Hesperetin, a flavanone (B1672756) derived from citrus fruits, has emerged as a promising neuroprotective agent with significant therapeutic potential for neurodegenerative diseases.[1][2][3] Its neuroprotective capacity stems from its potent antioxidant and anti-inflammatory properties, which are mediated through the modulation of critical intracellular signaling pathways.[1][2][4] This technical guide provides a comprehensive overview of the mechanisms of action of (Rac)-Hesperetin in neuronal cells, presenting quantitative data from various experimental models, detailed experimental protocols for assessing its efficacy, and visual representations of the key signaling pathways involved.
Core Mechanisms of Neuroprotection
Hesperetin (B1673127) exerts its neuroprotective effects primarily through two interconnected mechanisms: combating oxidative stress and reducing neuroinflammation. These actions are crucial in mitigating the cellular damage that underlies the progression of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][3]
-
Antioxidant Activity: Hesperetin effectively scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system.[2][5] This is achieved by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.[6][7]
-
Anti-inflammatory Effects: The compound significantly suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes.[1][2] It achieves this by downregulating pro-inflammatory signaling cascades, notably the Toll-like receptor 4 (TLR4)/Nuclear factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]
Key Signaling Pathways Modulated by Hesperetin
The Nrf2/ARE Antioxidant Pathway
Under conditions of oxidative stress, Hesperetin promotes the activation of the Nrf2/Antioxidant Response Element (ARE) pathway. Normally, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Hesperetin facilitates the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes such as Heme Oxygenase-1 (HO-1), Glutamate-Cysteine Ligase (GCL), and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[1][6][7][10]
The TLR4/NF-κB and MAPK Anti-inflammatory Pathways
Neuroinflammatory stimuli, such as lipopolysaccharide (LPS) or amyloid-beta (Aβ), can activate TLR4 on microglial cells. This triggers downstream signaling cascades, including the MAPK (p38, JNK) and NF-κB pathways.[8][9] Activation of these pathways leads to the nuclear translocation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., iNOS, COX-2), resulting in neuroinflammation and neuronal damage.[8][9] Hesperetin exerts its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins and preventing the activation and nuclear translocation of NF-κB, thereby suppressing the production of these inflammatory mediators.[2][8][9]
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of Hesperetin has been quantified across various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Neuroprotective Effects of Hesperetin
| Experimental Model | Neurotoxic Insult | Hesperetin Conc. | Key Parameter Measured | Result | Reference |
| SH-SY5Y neuroblastoma cells | Hydrogen Peroxide (H₂O₂) | 10-50 µM | Cell Viability (MTT Assay) | Significant protection against H₂O₂-induced cell death. | [2] |
| PC12 cells | Hydrogen Peroxide (H₂O₂) | 1-20 µM | ROS Production | Dose-dependent reduction in intracellular ROS levels. | [2] |
| BV-2 microglial cells | Lipopolysaccharide (LPS) | 25-100 µM | Nitric Oxide (NO) Production | Significant inhibition of LPS-induced NO release. | [9] |
| BV-2 microglial cells | Lipopolysaccharide (LPS) | 50 µM | TNF-α, IL-1β mRNA levels | Marked downregulation of pro-inflammatory cytokine expression. | [8] |
| HT-22 hippocampal cells | Lipopolysaccharide (LPS) | 10-50 µM | Cell Viability | Ameliorated LPS-induced cytotoxicity. | [8] |
| RPE-19 cells | Hydrogen Peroxide (H₂O₂) | 10-50 µM | Apoptosis Rate (Bax/Bcl2 ratio) | Decreased the pro-apoptotic Bax/Bcl2 ratio. | [2] |
Table 2: In Vivo Neuroprotective Effects of Hesperetin
| Animal Model | Disease Induction | Hesperetin Dosage | Key Parameter Measured | Result | Reference |
| Rat Model of AD | Streptozotocin (STZ) | 10, 20 mg/kg | Cognitive Function (Passive Avoidance) | Significant improvement in memory retrieval. | [11] |
| Rat Model of AD | Streptozotocin (STZ) | 10, 20 mg/kg | Hippocampal MDA Levels | Decreased lipid peroxidation marker (MDA). | [11] |
| Rat Model of AD | Streptozotocin (STZ) | 10, 20 mg/kg | Hippocampal Antioxidant Enzymes | Increased activity of SOD, CAT, GPx. | [11] |
| Mouse Model of Neuroinflammation | Lipopolysaccharide (LPS) | 50 mg/kg | Brain TNF-α, IL-1β levels | Reduced expression of pro-inflammatory cytokines. | [8] |
| Mouse Model of Neuroinflammation | Lipopolysaccharide (LPS) | 50 mg/kg | Nrf2 and HO-1 Protein Levels | Upregulated antioxidant protein expression in the brain. | [8] |
| Rat Model of Focal Ischemia | MCAO | 50 mg/kg | Ischemic Lesion Size | Reduced lesion size by 30%. | [12] |
Experimental Protocols & Workflow
Reproducible and standardized protocols are essential for evaluating the neuroprotective effects of compounds like Hesperetin.
General Experimental Workflow
The typical workflow for assessing neuroprotection involves cell culture, induction of a neuronal insult, treatment with the test compound, and subsequent analysis of various cellular and molecular endpoints.
Detailed Methodologies
A. Cell Culture and Treatment:
-
Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or HT-22 (mouse hippocampal) cells are commonly used.[2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed cells in multi-well plates at a predetermined density.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of (Rac)-Hesperetin (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.
-
Introduce the neurotoxic agent (e.g., H₂O₂, LPS, Aβ) to the media and co-incubate for the desired time (typically 12-24 hours).
-
B. MTT Assay for Cell Viability:
-
Principle: Measures the metabolic activity of viable cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
-
Procedure:
-
After treatment, remove the culture medium.
-
Add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
C. Western Blot for Protein Expression:
-
Principle: Detects specific proteins in a sample to quantify changes in their expression levels (e.g., Nrf2, HO-1, p-p38, Cleaved Caspase-3).[8]
-
Procedure:
-
Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
-
D. Flow Cytometry for Apoptosis (Annexin V/PI Staining):
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of early apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of late-stage apoptotic and necrotic cells.
-
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells using a flow cytometer.
-
Conclusion and Future Directions
(Rac)-Hesperetin demonstrates robust neuroprotective effects in a wide range of neuronal cell models. Its ability to simultaneously mitigate oxidative stress via the Nrf2 pathway and suppress neuroinflammation through the inhibition of MAPK and NF-κB signaling makes it a compelling candidate for further drug development.[1][7][8] Future preclinical studies should focus on optimizing its bioavailability and conducting long-term efficacy and safety assessments in more complex animal models of neurodegenerative diseases. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing Hesperetin from a promising natural compound to a potential clinical therapeutic.
References
- 1. Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid Hesperetin in Neurodegenerative Diseases | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Computational Analysis and Experimental Data Exploring the Role of Hesperetin in Ameliorating ADHD and SIRT1/Nrf2/Keap1/OH-1 Signaling [mdpi.com]
- 7. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hesperetin, a Citrus Flavonoid, Attenuates LPS-Induced Neuroinflammation, Apoptosis and Memory Impairments by Modulating TLR4/NF-κB Signaling [mdpi.com]
- 9. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of hesperetin and nano-hesperetin on recognition memory impairment and the elevated oxygen stress in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Neuroprotective Action of Hesperetin and Carnosine in Focal Ischemia of the Brain in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Hesperetin as a natural flavanone from citrus sources
An In-depth Examination of a Natural Flavanone (B1672756) from Citrus Sources for Drug Development Professionals
Abstract
(Rac)-Hesperetin, the racemic form of hesperetin (B1673127), is a prominent flavanone found abundantly in citrus fruits. As the aglycone of hesperidin (B1673128), it becomes bioavailable through the enzymatic action of the gut microbiota. Possessing a wide array of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities, (Rac)-Hesperetin is a compound of significant interest in the fields of pharmaceutical research and drug development. This technical guide provides a comprehensive overview of (Rac)-Hesperetin, detailing its biological effects, mechanisms of action through various signaling pathways, and established experimental protocols for its extraction, analysis, and evaluation of its bioactivities. All quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic potential.
Physicochemical Properties and Sources
(Rac)-Hesperetin is a racemic mixture of the (S)- and (R)-enantiomers of hesperetin.[1] In nature, hesperetin is primarily found as its glycoside, hesperidin, which is abundant in citrus fruits like oranges, lemons, and grapefruits.[2][3] The conversion of hesperidin to its bioactive aglycone, hesperetin, occurs in the intestine.[4] Despite its therapeutic potential, hesperetin's low water solubility and oral bioavailability of approximately 20% present challenges for its development as a pharmaceutical agent.[5]
Table 1: Physicochemical Properties of Hesperetin
| Property | Value | Reference(s) |
| Chemical Name | (RS)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one | [3] |
| Synonyms | (±)-Hesperetin, Racemic Hesperetin | [5] |
| Molecular Formula | C₁₆H₁₄O₆ | [5] |
| Molecular Weight | 302.28 g/mol | [5] |
| CAS Number | 69097-99-0 | [5] |
| Appearance | White to yellow solid | [5] |
| Water Solubility | 1.36 ± 0.30 μg/mL | [5] |
| Oral Bioavailability | ~20% | [5] |
Biological Activities and Quantitative Data
(Rac)-Hesperetin exhibits a broad spectrum of biological activities, which have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for its primary therapeutic effects.
Antioxidant Activity
Hesperetin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[6]
Table 2: In Vitro Antioxidant Activity of Hesperetin
| Assay | Test System | SC₅₀ / IC₅₀ (µM) | Reference(s) |
| DPPH Radical Scavenging | Chemical Assay | 525.18 ± 1.02 | [6] |
| ABTS Radical Scavenging | Chemical Assay | 489.01 ± 0.09 | [6] |
| DPPH Radical Scavenging | Chemical Assay | 70 | [7] |
| ABTS Radical Scavenging | Chemical Assay | 276 | [7] |
SC₅₀: Median Scavenging Concentration, IC₅₀: Median Inhibitory Concentration
Anti-Cancer Activity
Hesperetin has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.
Table 3: In Vitro Anti-Cancer Activity of Hesperetin (IC₅₀ in µM)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| MCF-7 | Breast Cancer | 115 | [8] |
| HepG2 | Liver Cancer | >100 | [7] |
| HeLa | Cervical Cancer | >100 | [7] |
| Colorectal Cancer Cells | Colorectal Cancer | 28 (as Chitosan folate hesperetin nanoparticle) | [9] |
Anti-Inflammatory Activity
Hesperetin modulates inflammatory pathways, leading to a reduction in pro-inflammatory mediators.
Table 4: In Vitro Anti-Inflammatory Activity of Hesperetin
| Target | Cell Line | Activity | Concentration | Reference(s) |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Inhibition | - | [10] |
| Prostaglandin E₂ (PGE₂) Production | LPS-activated RAW 264.7 | Inhibition | 1-10 µM (metabolites) | [11] |
| TNF-α Secretion | LPS-stimulated RAW 264.7 | Significant Reduction | - | [10] |
| IL-6 Secretion | LPS-stimulated RAW 264.7 | Significant Reduction | - | [10] |
| IL-1β Secretion | LPS-stimulated RAW 264.7 | Significant Reduction | [10] |
Neuroprotective Activity
Hesperetin has shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases.
Table 5: Neuroprotective Activity of Hesperetin
| Model System | Effect | Concentration/Dose | Reference(s) |
| H₂O₂-induced PC12 cells | Protection against cell death | 1, 2.5, 5 µM | [12] |
| Aβ (1–42) aggregation | Inhibition | 20 µM | [12] |
| Rat model of Alzheimer's disease | Improved recognition memory, reduced oxidative stress | 10, 20 mg/kg | [9] |
| Mice | Inhibition of oxidative stress biomarkers | 10, 50 mg/kg for 5 weeks | [13] |
Key Signaling Pathways
Hesperetin exerts its diverse biological effects by modulating several key intracellular signaling pathways.
p38 MAPK Pathway
Hesperetin can induce apoptosis in cancer cells and modulate inflammatory responses through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[14][15] In some contexts, it can also suppress p38 MAPK activation to inhibit processes like angiogenesis.[14]
Caption: Hesperetin-induced apoptosis via p38 MAPK activation.
NF-κB Pathway
Hesperetin is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. It can block the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[10]
Caption: Inhibition of the NF-κB inflammatory pathway by Hesperetin.
Sirt1/Nrf2 Pathway
Hesperetin can activate the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[16][17]
Caption: Hesperetin-mediated activation of the Sirt1/Nrf2 antioxidant pathway.
Experimental Protocols
Extraction of Hesperidin and Conversion to Hesperetin
This protocol describes a general method for the extraction of hesperidin from citrus peels and its subsequent acid-catalyzed hydrolysis to hesperetin.
Materials:
-
Dried citrus peels (e.g., orange, lemon)
-
Petroleum ether
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Dimethylformamide (optional for purification)
-
Acetic acid (optional for purification)
-
Soxhlet extractor
-
Reflux apparatus
-
Filtration apparatus (Buchner funnel)
-
Rotary evaporator
Procedure:
Part A: Extraction of Crude Hesperidin [1][18]
-
Grind the dried citrus peels into a fine powder.
-
Defat the powdered peels by extracting with petroleum ether in a Soxhlet apparatus for approximately 4-6 hours. This step removes lipids and other non-polar compounds.
-
Air-dry the defatted peel powder to remove residual petroleum ether.
-
Extract the dried powder with methanol using a Soxhlet apparatus or by refluxing for 2-4 hours.
-
Filter the methanolic extract while hot to remove solid residues.
-
Concentrate the filtrate using a rotary evaporator to obtain a syrup-like residue.
-
Induce crystallization of crude hesperidin by adding dilute acetic acid (e.g., 6%) to the residue and allowing it to stand.
-
Collect the crude hesperidin crystals by filtration and dry them.
Part B: Acid Hydrolysis to Hesperetin [2][16]
-
Dissolve the crude or purified hesperidin in a lower primary alkanol such as methanol.
-
Add a strong mineral acid (e.g., concentrated H₂SO₄ or HCl) to the solution. A typical ratio is 9g of hesperidin in 250 mL of methanol with 9 mL of concentrated H₂SO₄.
-
Heat the mixture at reflux for approximately 8 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, concentrate the reaction mixture.
-
Dilute the concentrated solution with a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude hesperetin.
-
Purify the crude hesperetin by recrystallization, for instance, by dissolving it in a minimal amount of acetone (B3395972) and precipitating it in a vigorously stirred mixture of water and acetic acid.
Quantification of Hesperetin by HPLC
This protocol provides a general method for the quantification of hesperetin using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions: [5][6]
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and 0.1% phosphoric acid in water (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of hesperetin standard in methanol (e.g., 1 mg/mL). Serially dilute the stock solution to prepare a series of calibration standards (e.g., 0.5 to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing hesperetin in the mobile phase or methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of hesperetin in the samples by interpolating their peak areas from the calibration curve.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells, a common assay to evaluate anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
(Rac)-Hesperetin stock solution (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (Rac)-Hesperetin for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control group (no LPS stimulation) and a positive control group (LPS stimulation without hesperetin).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Experimental Workflows
In Vivo Neuroprotection Study Workflow
This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of (Rac)-Hesperetin in a rat model of Alzheimer's disease.[9]
Caption: Workflow for an in vivo study on the neuroprotective effects of Hesperetin.
Conclusion
(Rac)-Hesperetin, a readily available natural flavanone from citrus sources, demonstrates significant therapeutic potential across a range of disease models. Its well-documented antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties are mediated through the modulation of key cellular signaling pathways, including p38 MAPK, NF-κB, and Sirt1/Nrf2. While its low bioavailability remains a hurdle, ongoing research into novel formulation strategies, such as nanoparticle delivery systems, aims to overcome this limitation. The detailed protocols and compiled quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the clinical applications of (Rac)-Hesperetin and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. US4150038A - Conversion of hesperidin into hesperetin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acid-catalyzed Hydrolysis of Hesperidin [spkx.net.cn]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural flavonoid hesperetin blocks amyloid β-protein fibrillogenesis, depolymerizes preformed fibrils and alleviates cytotoxicity caused by amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of hesperetin and nano-hesperetin on recognition memory impairment and the elevated oxygen stress in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and anti-inflammatory potential of hesperetin metabolites obtained from hesperetin-administered rat serum: an ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Evaluation of Hesperetin Derivatives as Potential Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of chronic hesperetin administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. qascf.com [qascf.com]
Solubility Profile of (Rac)-Hesperetin in DMSO and Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (Rac)-Hesperetin, a flavonoid with significant therapeutic potential, in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions. Understanding the solubility of Hesperetin is a critical factor in its preclinical and pharmaceutical development, influencing formulation strategies, bioavailability, and therapeutic efficacy. This document presents quantitative solubility data, detailed experimental methodologies, and relevant biological pathway visualizations to support research and development efforts.
Core Data Presentation: Quantitative Solubility of (Rac)-Hesperetin
The solubility of (Rac)-Hesperetin is markedly different in organic solvents compared to aqueous media, a key consideration for its handling and formulation. The following tables summarize the available quantitative data.
Table 1: Solubility in Organic Solvents and Aqueous Buffer
| Solvent | Temperature | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 30 mg/mL | [1] |
| Dimethyl Formamide (DMF) | Not Specified | ~ 30 mg/mL | [1] |
| Ethanol | Not Specified | ~ 1 mg/mL | [1] |
| 1:8 DMSO:PBS (pH 7.2) | Not Specified | ~ 0.5 mg/mL | [1] |
Table 2: Aqueous Solubility of Hesperetin
| Solvent System | Temperature | Solubility | Citation |
| Water | Not Specified | 1.36 ± 0.30 µg/mL | [2] |
| Water | Not Specified | 47.91 µg/mL | [3] |
| Phosphate Buffer (pH 6.8) | Not Specified | 0.005 ± 0.001 mg/mL | [4] |
| Water | 288.2 K (15.05 °C) | 0.0042 mg/mL | [5] |
| Water | 323.2 K (50.05 °C) | 0.0104 mg/mL | [5] |
Note: Discrepancies in reported aqueous solubility values can be attributed to variations in experimental methods, polymorphic forms of Hesperetin, and analytical techniques.
Experimental Protocols
Accurate determination of solubility is paramount for consistent and reproducible research. The following sections detail the standard methodologies employed for quantifying the solubility of (Rac)-Hesperetin.
Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of (Rac)-Hesperetin powder to a sealed vial containing the solvent of interest (e.g., DMSO, water, or a specific buffer). The amount of excess solid should be sufficient to ensure saturation but not so much as to significantly alter the solvent's properties.[6]
-
Equilibration: The vials are agitated in a constant temperature shaker or water bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved.[7][8]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8][9]
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary with a suitable solvent, and the concentration of Hesperetin is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][10]
UV-Visible Spectroscopy for Concentration Measurement
UV-Vis spectroscopy is a common and straightforward method for quantifying flavonoids like Hesperetin, which possess chromophoric groups that absorb light in the ultraviolet-visible range.[11][12]
Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert law). Hesperetin typically exhibits a maximum absorbance (λmax) around 288 nm.[1]
Detailed Protocol:
-
Standard Curve Preparation: A series of standard solutions of (Rac)-Hesperetin of known concentrations are prepared in the solvent of interest.
-
Absorbance Measurement: The absorbance of each standard solution is measured at the λmax of Hesperetin (e.g., 288 nm) using a spectrophotometer.
-
Calibration Curve Construction: A calibration curve is generated by plotting the absorbance values against the corresponding known concentrations. A linear regression analysis is performed to obtain the equation of the line.
-
Sample Analysis: The absorbance of the unknown Hesperetin sample (from the shake-flask experiment) is measured under the same conditions.
-
Concentration Determination: The concentration of Hesperetin in the unknown sample is calculated using the equation of the calibration curve.
Hesperetin and Relevant Signaling Pathways
The biological activities of Hesperetin are often attributed to its modulation of key cellular signaling pathways. Understanding these interactions is crucial for drug development professionals. Hesperetin has been shown to influence pathways involved in inflammation, oxidative stress, and metabolism.
One such critical pathway is the Sirt1/Nrf2 signaling pathway , which plays a central role in cellular defense against oxidative stress and inflammation. Hesperetin has been reported to modulate this pathway, contributing to its cardioprotective effects.[13][14] Another important target is the AMPK signaling pathway , which is a master regulator of cellular energy homeostasis and is implicated in the anti-inflammatory effects of Hesperetin in conditions like osteoarthritis.[15][16]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. rsdjournal.org [rsdjournal.org]
- 13. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Hesperetin Exhibits Anti-Inflammatory Effects on Chondrocytes via the AMPK Pathway to Attenuate Anterior Cruciate Ligament Transection-Induced Osteoarthritis [frontiersin.org]
- 16. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells | Semantic Scholar [semanticscholar.org]
Understanding the Racemic Mixture of Hesperetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperetin (B1673127), a flavanone (B1672756) abundant in citrus fruits, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. As a chiral molecule, it exists in two enantiomeric forms, (S)-hesperetin and (R)-hesperetin. While the (S)-enantiomer is predominant in nature, commercially available hesperetin is primarily a racemic mixture. This technical guide provides an in-depth analysis of racemic hesperetin, covering its synthesis, chiral resolution, stereoselective pharmacokinetics, and biological activities. Detailed experimental protocols and signaling pathway diagrams are included to support researchers and drug development professionals in their work with this promising natural compound.
Introduction
Hesperetin [(+/-)-4'-methoxy-3',5,7-trihydroxyflavanone] is the aglycone of hesperidin (B1673128), a major flavonoid in oranges and other citrus fruits.[1] Its diverse biological properties have made it a subject of intense research for its potential therapeutic applications. The presence of a chiral center at the C2 position of the C-ring results in two enantiomers: (S)-hesperetin and (R)-hesperetin. In nature, hesperetin is found predominantly as the (S)-enantiomer, derived from (2S)-hesperidin.[1] However, synthetic hesperetin and commercially available supplements are typically sold as a racemic mixture.[1] Understanding the properties and behavior of this racemic mixture, as well as its individual enantiomers, is crucial for its development as a therapeutic agent.
This guide delves into the technical aspects of racemic hesperetin, providing a comprehensive resource for researchers. It covers the synthesis of the racemate, methods for its chiral separation, a comparison of the physicochemical and biological properties of the racemate and its enantiomers, and an exploration of its mechanisms of action through key signaling pathways.
Physicochemical and Pharmacokinetic Properties
The stereochemistry of hesperetin can influence its physicochemical properties and pharmacokinetic profile. While some studies suggest that the differences in bioactivity between the enantiomers in certain in vitro models are relatively small, their behavior in vivo can differ.[2]
Table 1: Physicochemical Properties of Hesperetin
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₆ | |
| Molecular Weight | 302.28 g/mol | |
| logP (Octanol-Water Partition Coefficient) | 2.85 ± 0.02 | [2] |
| Aqueous Solubility | Poor | [3] |
Table 2: Pharmacokinetic Parameters of Racemic Hesperetin in Humans (Single Oral Dose of 135 mg)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 825.78 ± 410.63 | [4] |
| Tmax (h) | 4.0 | [4] |
| AUC₀-∞ (ng·h/mL) | 4846.20 ± 1675.99 | [4] |
| t₁/₂ (h) | 3.05 ± 0.91 | [4] |
| Urinary Excretion (% of dose) | 3.26 ± 0.44 | [4] |
Table 3: Stereoselective Pharmacokinetic Parameters of Hesperetin Enantiomers in Rats (Intravenous Administration)
| Parameter | (R)-Hesperetin | (S)-Hesperetin | Reference |
| Half-life (h) | ~7 | ~3-7 | [5][6] |
| Note: | Data from different studies show variations. One study indicated a longer half-life for the R-enantiomer. |
Synthesis and Chiral Resolution
Synthesis of Racemic Hesperetin by Hydrolysis of Hesperidin
Racemic hesperetin is commonly prepared by the acid hydrolysis of hesperidin, which cleaves the rutinose sugar moiety.[7]
Experimental Protocol: Acid Hydrolysis of Hesperidin [7][8]
-
Dissolution: Suspend hesperidin in a solution of a non-oxidizing strong mineral acid (e.g., sulfuric acid) in a lower primary alkanol (e.g., methanol (B129727) or ethanol). A suggested ratio is a mixture of acetic acid, sulfuric acid, and ethanol (B145695) (1:1:9).[8]
-
Hydrolysis: Reflux the mixture. The reaction time can vary, with some protocols suggesting boiling for up to 8.5 hours to achieve a high yield (up to 98%).[8]
-
Precipitation: After cooling, add the reaction mixture to heated water to precipitate the hesperetin.
-
Isolation and Purification: Collect the precipitate by filtration, wash with purified water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like acetone/water.[7]
Workflow for Synthesis of Racemic Hesperetin
Caption: Workflow for the synthesis of racemic hesperetin.
Chiral Resolution of Racemic Hesperetin
The separation of (R)- and (S)-hesperetin enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[2]
Experimental Protocol: Chiral HPLC Separation of Hesperetin Enantiomers [9]
-
Chromatographic System: A UPLC-MS/MS system or a standard HPLC with a UV detector can be used.
-
Chiral Stationary Phase: A Chiralpak IA-3 column is a suitable choice.[9]
-
Mobile Phase: A mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) can be used in a gradient elution.[9]
-
Sample Preparation: Dissolve the racemic hesperetin in a suitable solvent (e.g., methanol).
-
Injection and Elution: Inject the sample onto the column and perform the elution. The two enantiomers will have different retention times, allowing for their separation and collection.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 288 nm) or a mass spectrometer.
Workflow for Chiral Resolution of Hesperetin
Caption: Workflow for chiral resolution of hesperetin.
Biological Activities and Mechanisms of Action
Hesperetin exhibits a variety of biological activities. While some in vitro studies report only minor differences between the enantiomers, the in vivo relevance of these differences warrants further investigation.
Table 4: Comparative Biological Activities of Hesperetin
| Activity | Assay | Compound | IC₅₀/SC₅₀ (µM) | Reference |
| Antioxidant | DPPH Radical Scavenging | Racemic Hesperetin | 525.18 ± 1.02 | [7] |
| Antioxidant | DPPH Radical Scavenging | Hesperetin Derivative (3f) | 1.2 | [10] |
| Antitumor | MTT Assay (MCF-7 cells) | Hesperetin | > 100 | [10] |
| Antitumor | MTT Assay (MCF-7 cells) | Hesperetin Derivative (3f) | 18.2 | [10] |
| Anti-inflammatory | Nitric Oxide (NO) Production in RAW 264.7 cells | Hesperetin | Effective at 10-100 µM | [11] |
| Note: | Direct comparative IC₅₀/SC₅₀ values for R-, S-, and racemic hesperetin under identical conditions are not readily available in the reviewed literature. The data for derivatives illustrates the potential for modification. |
Signaling Pathways Modulated by Hesperetin
Hesperetin exerts its biological effects by modulating several key signaling pathways.
Hesperetin has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway by interfering with the binding of TGF-β1 to its receptor, which in turn inhibits the phosphorylation of Smad3, a downstream signaling molecule.[12] This inhibition can hinder cancer cell migration and invasion.
Hesperetin's Inhibition of the TGF-β Signaling Pathway
Caption: Hesperetin inhibits TGF-β signaling.
Hesperetin can modulate the Sirt1/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Hesperetin can activate this pathway, leading to the expression of antioxidant enzymes and a reduction in oxidative stress, inflammation, and apoptosis.[13]
Hesperetin's Activation of the Sirt1/Nrf2 Pathway
Caption: Hesperetin activates the Sirt1/Nrf2 pathway.
In the context of certain cancers, hesperetin has been observed to modulate the IL-6/STAT3/SOCS3 signaling pathway. Interestingly, in some prostate cancer cells, hesperetin can increase the expression and secretion of IL-6, leading to the phosphorylation of STAT3.[8] This can, in turn, induce cell cycle arrest. The full implications of this modulation are still under investigation.
Hesperetin's Modulation of the IL-6/STAT3/SOCS3 Pathway
Caption: Hesperetin modulates the IL-6/STAT3/SOCS3 pathway.
Experimental Protocols for Biological Activity Assessment
Antioxidant Activity Assay (DPPH Radical Scavenging)[10]
-
Preparation of DPPH Solution: Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of racemic hesperetin, (R)-hesperetin, and (S)-hesperetin in methanol.
-
Reaction: Add 1 mL of each sample concentration to 1 mL of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 20-30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm against a blank (methanol).
-
Calculation: Calculate the percentage of radical scavenging activity and determine the SC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)[11]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
-
Treatment: Pre-treat the cells with various concentrations of racemic hesperetin, (R)-hesperetin, and (S)-hesperetin for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Analysis: Measure the absorbance at 540 nm and calculate the inhibition of NO production compared to the LPS-stimulated control.
Conclusion
The racemic mixture of hesperetin is a readily available and pharmacologically active form of this natural flavonoid. While the naturally occurring (S)-enantiomer is often the focus of research, understanding the properties of the racemate is essential for its practical application in drug development and nutraceuticals. This guide has provided a comprehensive overview of the synthesis, chiral separation, and biological activities of racemic hesperetin, along with detailed experimental protocols and pathway diagrams. Further research focusing on a direct, comprehensive comparison of the in vivo efficacy and safety of the individual enantiomers versus the racemic mixture will be crucial for optimizing the therapeutic potential of hesperetin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. e-lactancia.org [e-lactancia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4150038A - Conversion of hesperidin into hesperetin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 13. Exploring the In Vitro Anti-Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Hesperetin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin (B1673127), a flavanone (B1672756) belonging to the flavonoid group of polyphenols, is predominantly found in citrus fruits. It is the aglycone form of hesperidin (B1673128), which is abundant in the peels and juices of oranges, lemons, and grapefruits.[1] In recent years, hesperetin and its synthesized derivatives have garnered significant attention within the scientific community for their extensive pharmacological properties. These compounds have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[2][3][4] This technical guide provides an in-depth overview of the core pharmacological properties of hesperetin and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic application.
Pharmacological Properties and Quantitative Data
The multifaceted therapeutic potential of hesperetin and its derivatives is substantiated by a growing body of quantitative evidence from in vitro and in vivo studies. This section summarizes the key pharmacological activities with supporting data presented in comparative tables.
Antioxidant Activity
Hesperetin and its derivatives exhibit potent antioxidant effects by scavenging free radicals and augmenting endogenous antioxidant defense mechanisms.[4][5] The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of antioxidant potency.
Table 1: Antioxidant Activity of Hesperetin and Its Derivatives
| Compound | Assay | IC50 (µM) | Reference(s) |
| Hesperetin | DPPH | 70 - 525.18 | [6][7] |
| Hesperetin | ABTS | 24 - 489.01 | [6][7] |
| Hesperidin | DPPH | 896.21 | [7] |
| Hesperidin | ABTS | 796.02 | [7] |
| Hesperidin Glucoside | DPPH | 911.00 | [7] |
| Hesperidin Glucoside | ABTS | 715.43 | [7] |
| Derivative 3f (aminobenzylated) | DPPH | 1.2 | [6] |
| Derivative 3f (aminobenzylated) | ABTS | 24 | [6] |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases.[8] Hesperetin has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[9][10] The anti-inflammatory efficacy of hesperetin and its derivatives has been demonstrated in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 2: Anti-inflammatory Activity of Hesperetin and Its Derivatives
| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference(s) |
| Hesperetin | RAW 264.7 | NO Production | >100 | [3] |
| Derivative 4d (7-O-amide) | RAW 264.7 | NO Production | 19.32 | [3] |
| Derivative 4k (7-O-amide) | RAW 264.7 | NO Production | 16.63 | [3] |
| Derivative d5 (triazole) | RAW 264.7 | NO Production | 2.34 | [11] |
| Derivative f15 | RAW 264.7 | NO Production | 1.55 | [11] |
| Derivative f15 | RAW 264.7 | IL-1β Production | 3.83 | [11] |
| Derivative f15 | RAW 264.7 | TNF-α Production | 7.03 | [11] |
Anticancer Activity
Hesperetin and its derivatives have emerged as promising candidates in oncology research due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[8][12] The cytotoxic effects are typically quantified by determining the IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 3: Anticancer Activity of Hesperetin and Its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Hesperetin | MCF-7 (Breast) | >100 (at 72h) | [13] |
| Hesperetin | SiHa (Cervical) | >500 (at 48h) | [13] |
| Hesperidin | MCF-7/Dox (Resistant Breast) | 11 | [14] |
| Derivative 3f (aminobenzylated) | MCF-7 (Breast) | 28 | [6] |
| Derivative 3f (aminobenzylated) | HepG2 (Liver) | 35 | [6] |
| Derivative 3f (aminobenzylated) | HeLa (Cervical) | 41 | [6] |
| Chitosan folate hesperetin nanoparticle | Colorectal Cancer Cells | 28 | [12] |
Pharmacokinetics in Humans
Understanding the pharmacokinetic profile of hesperetin is crucial for its clinical translation. Studies in healthy human volunteers have characterized key parameters following oral administration. However, the bioavailability of hesperetin is generally low due to its poor water solubility and extensive first-pass metabolism.[15][16]
Table 4: Pharmacokinetic Parameters of Hesperetin in Humans after a Single Oral Dose
| Parameter | Value | Condition | Reference(s) |
| Cmax (Peak Plasma Concentration) | 825.78 ± 410.63 ng/mL | 135 mg oral dose | [16] |
| 43.4 ± 32.4 ng/mL | 150 mL blood orange juice | [17] | |
| 79.8 ± 60.1 ng/mL | 300 mL blood orange juice | [17] | |
| Tmax (Time to Peak Concentration) | 4.0 h | 135 mg oral dose | [16] |
| 5.1 ± 0.6 h | 150-300 mL blood orange juice | [17] | |
| t1/2 (Elimination Half-life) | 3.05 ± 0.91 h | 135 mg oral dose | [16] |
| 1.0 - 1.1 h | 150-300 mL blood orange juice | [17] | |
| AUC0-∞ (Area Under the Curve) | 4846.20 ± 1675.99 ng·h/mL | 135 mg oral dose | [16] |
| Urinary Excretion (% of dose) | 3.26 ± 0.44 % | 135 mg oral dose | [16] |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of scientific research. This section outlines the protocols for key assays used to evaluate the pharmacological properties of hesperetin and its derivatives.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Protect the solution from light.
-
Sample Preparation : Dissolve hesperetin or its derivatives in a suitable solvent to prepare a series of concentrations. Ascorbic acid is often used as a positive control.
-
Reaction : In a 96-well plate, mix the sample solution (e.g., 100 µL) with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined from a dose-response curve.[18][19][20]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This assay assesses the anti-inflammatory potential by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of approximately 5 x 10⁵ cells/well and allow them to adhere.
-
Treatment : Pre-treat the cells with various concentrations of hesperetin or its derivatives for 1-2 hours.
-
Stimulation : Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement : Collect the cell culture supernatant. The concentration of nitrite (B80452) (a stable product of NO) is determined using the Griess reagent. Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Reading : Measure the absorbance at 550 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Cell Viability : A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[21][22][23]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed the desired cancer cell line (e.g., MCF-7, HepG2, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of hesperetin or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[24][25][26]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of hesperetin and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is critical for targeted drug development.
Antioxidant and Anti-inflammatory Pathways
Hesperetin's antioxidant and anti-inflammatory effects are intricately linked and often involve the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) and NF-κB (Nuclear Factor-kappa B) signaling pathways.
-
Nrf2/ARE Pathway Activation : Hesperetin can activate the Nrf2 pathway, a primary regulator of endogenous antioxidant defenses. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Hesperetin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[9]
-
NF-κB Pathway Inhibition : The NF-κB pathway is a central regulator of inflammation. Hesperetin can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
Caption: Hesperetin's antioxidant and anti-inflammatory mechanisms.
Anticancer Signaling Pathways
The anticancer effects of hesperetin and its derivatives are multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Apoptosis Induction : Hesperetin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members. This leads to the release of cytochrome c from mitochondria and the subsequent activation of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis. Some derivatives, like hesperetin-7-butyrate, have been shown to induce apoptosis more efficiently than the parent compound by activating the c-Jun N-terminal kinase (JNK) pathway.[8]
-
Cell Cycle Arrest : Hesperetin can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase. This is achieved by modulating the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[12]
Caption: Anticancer mechanisms of hesperetin and its derivatives.
Conclusion and Future Directions
Hesperetin and its derivatives represent a promising class of natural compounds with a broad spectrum of pharmacological activities. The quantitative data and mechanistic insights presented in this guide underscore their potential for the development of novel therapeutics for a range of diseases, including those with inflammatory, oxidative stress-related, and oncogenic components.
Future research should focus on several key areas. Firstly, the synthesis and screening of a wider range of hesperetin derivatives are necessary to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Secondly, while in vitro studies provide a strong foundation, more extensive in vivo studies are required to validate the therapeutic efficacy and safety of these compounds in relevant disease models. Finally, addressing the challenge of hesperetin's low bioavailability through advanced drug delivery systems, such as nanoformulations, will be critical for its successful clinical translation. Continued investigation into the molecular mechanisms of action will further elucidate their therapeutic potential and pave the way for their integration into modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro [mdpi.com]
- 8. Synthesis and biological evaluation of hesperetin derivatives as agents inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jbclinpharm.org [jbclinpharm.org]
- 14. Hesperidin as a preventive resistance agent in MCF-7 breast cancer cells line resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-lactancia.org [e-lactancia.org]
- 16. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cambridge.org [cambridge.org]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 20. marinebiology.pt [marinebiology.pt]
- 21. dovepress.com [dovepress.com]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. merckmillipore.com [merckmillipore.com]
(Rac)-Hesperetin: A Technical Guide to its Inhibition of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases and cancer. (Rac)-Hesperetin, a flavanone (B1672756) found abundantly in citrus fruits, has emerged as a promising natural compound with potent anti-inflammatory properties, primarily attributed to its ability to modulate the NF-κB signaling cascade. This technical guide provides an in-depth analysis of the molecular mechanisms underlying (Rac)-Hesperetin's inhibitory effects on NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.
Introduction
The NF-κB family of transcription factors are central regulators of the inflammatory response. In their inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of kappa B (IκB). Upon cellular stimulation by various pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a canonical signaling pathway is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This event unmasks the nuclear localization signal on NF-κB, facilitating its translocation to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory mediators.
(Rac)-Hesperetin has been shown to intervene at multiple key points within this pathway, effectively dampening the inflammatory response. This guide will dissect these inhibitory mechanisms, providing a comprehensive resource for researchers in the field.
Quantitative Data on (Rac)-Hesperetin's Inhibitory Effects
The efficacy of (Rac)-Hesperetin in modulating the NF-κB pathway has been quantified in various experimental models. The following tables summarize key findings on its dose-dependent effects on inflammatory markers and gene expression.
Table 1: Effect of Hesperetin (B1673127) on Pro-inflammatory Cytokine Secretion in LPS-Induced RAW 264.7 Cells [1][2]
| Hesperetin Concentration | TNF-α Secretion (Inhibition %) | IL-6 Secretion (Inhibition %) | IL-1β Secretion (Inhibition %) |
| 5 µM | Data not specified | Data not specified | Data not specified |
| 10 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 20 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 40 µM | Dramatic Suppression | Dramatic Suppression | Dramatic Suppression |
Note: Specific percentage inhibition values were not provided in the source, but the dose-dependent inhibitory trend was clearly stated.
Table 2: Effect of Hesperetin on NF-κB-Related Gene Expression in LPS-Activated BV-2 Microglial Cells [3]
| Gene | Treatment | Fold Change vs. Control | Fold Decrease (Hesperetin + LPS vs. LPS) |
| NF-κB1 | LPS | +2.5 | 1.6 |
| NF-κB2 | LPS | +4.5 | 1.8 |
| RELA | LPS | +2.0 | 1.5 |
| NIK | LPS | +3.0 | 2.0 |
Table 3: Effect of Hesperetin on GCDCA-Induced Caspase-3 Activity in Primary Rat Hepatocytes [4]
| Hesperetin Concentration (µmol·L⁻¹) | Caspase-3 Activity (Inhibition %) |
| 10 | Dose-dependent reduction |
| 25 | Dose-dependent reduction |
| 50 | ~80% |
Molecular Mechanisms of NF-κB Inhibition by (Rac)-Hesperetin
(Rac)-Hesperetin exerts its inhibitory effects on the NF-κB signaling pathway through a multi-pronged approach, targeting several key regulatory nodes.
Inhibition of IκBα Phosphorylation and Degradation
A primary mechanism of (Rac)-Hesperetin's action is the prevention of IκBα phosphorylation and subsequent degradation.[1][2] By inhibiting the activity of the IκB kinase (IKK) complex, hesperetin ensures that IκBα remains bound to NF-κB, effectively sequestering it in the cytoplasm.
Suppression of p65 Nuclear Translocation
Consequently, by stabilizing the NF-κB/IκBα complex, (Rac)-Hesperetin blocks the nuclear translocation of the p65 subunit of NF-κB.[5][6] This prevents NF-κB from accessing its target gene promoters in the nucleus, thereby halting the transcription of pro-inflammatory genes.
Downregulation of NF-κB Target Gene Expression
The culmination of these upstream effects is the significant reduction in the expression of NF-κB-regulated genes. This includes pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][7]
Modulation of Upstream Signaling Pathways
Research also suggests that hesperetin can modulate signaling pathways upstream of NF-κB activation. For instance, it has been shown to interfere with Toll-like receptor 4 (TLR4) signaling, a key initiator of the inflammatory cascade in response to LPS.[8] Furthermore, hesperetin can influence other pathways that cross-talk with NF-κB, such as the MAPK pathways (ERK, p38, and JNK).[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the inhibitory role of (Rac)-Hesperetin on NF-κB signaling.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 murine macrophages or BV-2 murine microglial cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of (Rac)-Hesperetin (e.g., 5, 10, 20, 40 µM) for 1-2 hours, followed by stimulation with an inflammatory agent like LPS (1 µg/mL) for a specified duration (e.g., 24 hours).
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression of target genes (e.g., TNF-α, IL-6, IL-1β, NFKB1, RELA) is quantified by qRT-PCR using a SYBR Green master mix and gene-specific primers. The expression levels are normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Immunofluorescence for p65 Nuclear Translocation
-
Cell Seeding and Treatment: Cells are grown on glass coverslips in a 24-well plate and treated as described in section 4.1.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Cells are blocked with 1% BSA in PBS for 30 minutes and then incubated with an anti-p65 primary antibody overnight at 4°C.
-
Secondary Antibody and Counterstaining: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and the points of inhibition by (Rac)-Hesperetin.
Caption: Canonical NF-κB signaling pathway and points of inhibition by (Rac)-Hesperetin.
Caption: General experimental workflow for studying (Rac)-Hesperetin's effect on NF-κB.
Conclusion
(Rac)-Hesperetin demonstrates significant potential as a therapeutic agent for inflammatory conditions by effectively inhibiting the NF-κB signaling pathway. Its ability to act at multiple levels, from upstream receptor signaling to the nuclear translocation of NF-κB, underscores its robust anti-inflammatory profile. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future studies should focus on in vivo efficacy, bioavailability, and the specific interactions of (Rac)-Hesperetin with components of the IKK complex to fully elucidate its mechanism of action and advance its clinical translation.
References
- 1. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective effect of the natural compound hesperetin against fulminant hepatitis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(Rac)-Hesperetin: Application Notes for Use as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Hesperetin, a racemic mixture of the flavanone (B1672756) hesperetin (B1673127), is a critical analytical reference standard for the accurate quantification and identification of hesperetin in various matrices, including pharmaceutical formulations, biological samples, and natural products. Hesperetin, a bioflavonoid found abundantly in citrus fruits, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] These properties have led to its investigation for various therapeutic applications, necessitating precise and reliable analytical methods for its study.
This document provides detailed application notes and protocols for the use of (Rac)-Hesperetin as an analytical reference standard. It includes methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, along with data presentation and visualizations to guide researchers in their analytical workflows.
Physicochemical Properties and Storage
(Rac)-Hesperetin is the racemic form of Hesperetin.[2] It is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[3] It is soluble in organic solvents like DMSO and ethanol (B145695) but has limited solubility in aqueous buffers.[3] For analytical purposes, stock solutions are typically prepared in methanol (B129727) or DMSO.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of hesperetin. The following protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
a. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of (Rac)-Hesperetin reference standard in methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a desired concentration range (e.g., 25 to 2500 ng/mL).[1] Store stock and working solutions at 2-8°C until use.[1]
b. Chromatographic Conditions:
A common HPLC method for hesperetin analysis is reverse-phase chromatography.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and acidified water (pH 3.0 with phosphoric acid) (50:50, v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 288 nm[1][3] |
| Injection Volume | 10 µL |
c. Sample Preparation (Example: Topical Gel):
-
Accurately weigh a portion of the topical gel containing hesperetin.
-
Extract the hesperetin using a suitable solvent such as methanol.[1]
-
Sonication can be employed to ensure complete extraction.[1]
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
d. Data Analysis:
Construct a calibration curve by plotting the peak area of the hesperetin standards against their corresponding concentrations. Determine the concentration of hesperetin in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity for the quantification of hesperetin, particularly in complex biological matrices.
a. Preparation of Standard Solutions:
Follow the same procedure as for HPLC, preparing stock and working solutions in a suitable solvent.
b. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | Hypersil GOLD Phenyl reversed-phase column[4][5] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile[4][5] |
| Ionization Mode | Electrospray Ionization (ESI), can be run in both positive and negative modes. Polarity-switching mode can be utilized to acquire positive ion data for hesperidin (B1673128) and negative ionization data for hesperetin.[4][5] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[5][6] |
| Precursor → Product Ion (m/z) | Hesperetin: 301.3 → 164.1 (Negative Ion Mode)[4][5] |
c. Sample Preparation (Example: Rat Plasma):
-
Perform solid-phase extraction (SPE) to clean up the plasma sample and concentrate the analyte.[4][5]
-
Condition the SPE cartridge (e.g., HyperSep Retain PEP) with methanol and water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the hesperetin with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible method for the determination of hesperetin, particularly in less complex samples.
a. Preparation of Standard Solutions:
Prepare a stock solution of (Rac)-Hesperetin in methanol. From this, prepare a series of standard solutions in the desired solvent (e.g., 60% methanol).[7]
b. Spectrophotometric Conditions:
| Parameter | Condition |
| Solvent | 60% Methanol[7] |
| Wavelength of Maximum Absorbance (λmax) | 283 nm or 288 nm[3][7] |
| Blank | 60% Methanol[7] |
c. Sample Preparation (Example: Pharmaceutical Formulation):
-
Accurately weigh and dissolve the pharmaceutical formulation in 60% methanol.[7]
-
Sonicate and shake the mixture to ensure complete dissolution of hesperetin.[7]
-
Filter the solution to remove any undissolved excipients.[7]
-
Dilute the filtered solution with 60% methanol to a concentration within the linear range of the calibration curve.[7]
d. Data Analysis:
Measure the absorbance of the standard solutions at the λmax and construct a calibration curve. Determine the concentration of hesperetin in the sample solution from its absorbance using the calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative data from validated analytical methods for hesperetin.
Table 1: HPLC Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 25 - 2500 ng/mL | [1] |
| Limit of Detection (LOD) | 1.61 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 4.89 ng/mL | [1] |
| Retention Time | ~6.0 min | [1] |
| Accuracy (% Recovery) | >98% | [1] |
| Precision (% RSD) | < 2% | [1] |
Table 2: LC-MS/MS Method Parameters for Hesperetin in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 100 ng/mL | [4][5] |
| Lower Limit of Quantification (LLOQ) | 200 pg/mL | [4] |
| Accuracy (% Bias) | -6.52% to 3.82% | [4][5] |
| Precision (% RSD) | 2.11 - 7.76% | [4][5] |
| Extraction Recovery | >87% | [4][5] |
Table 3: UV-Vis Spectrophotometry Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 1.83 - 24.5 µg/mL | [7] |
| Limit of Detection (LOD) | 0.9 µg/mL | [7] |
| Limit of Quantitation (LOQ) | 3.2 µg/mL | [7] |
| Molar Absorptivity | 1.8 x 10⁴ L mol⁻¹ cm⁻¹ | [7] |
Visualizations
Caption: General experimental workflow for the quantification of hesperetin.
Caption: Simplified signaling pathways modulated by hesperetin.
Conclusion
(Rac)-Hesperetin serves as an indispensable analytical reference standard for the accurate and reproducible quantification of hesperetin. The protocols and data presented in these application notes provide a comprehensive guide for researchers in drug development, quality control, and various scientific disciplines. The provided HPLC, LC-MS, and UV-Vis spectrophotometry methods offer a range of options to suit different laboratory capabilities and sample complexities. Adherence to these validated methods will ensure the generation of high-quality, reliable data in studies involving hesperetin.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Notes and Protocol for (Rac)-Hesperetin Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Hesperetin, a racemic mixture of the flavanone (B1672756) hesperetin, is a compound of significant interest in biomedical research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of (Rac)-Hesperetin stock solutions for in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of (Rac)-Hesperetin stock solutions.
| Parameter | Value | Solvent | Reference |
| Molecular Weight | 302.28 g/mol | - | [3] |
| Solubility | ~30 mg/mL (~99.2 mM) | DMSO | [4] |
| ~1 mg/mL (~3.3 mM) | Ethanol | [4] | |
| Sparingly soluble | Aqueous Buffers | [4] | |
| Stock Solution Storage | -20°C for up to 1 month | DMSO | [1][5] |
| -80°C for up to 6 months | DMSO | [1][5] | |
| Working Solution Storage | Use immediately; do not store for more than one day | Aqueous Culture Medium | [4][6] |
| Typical Working Conc. | 10 µM - 1000 µM | Cell Culture Medium | [7] |
Experimental Protocol
This protocol details the steps for preparing a 100 mM stock solution of (Rac)-Hesperetin in Dimethyl Sulfoxide (DMSO).
Materials:
-
(Rac)-Hesperetin powder (purity ≥97%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Cell culture medium appropriate for your cell line
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-warming of Solvent: Allow the cell culture grade DMSO to come to room temperature before use.
-
Weighing of (Rac)-Hesperetin: Accurately weigh the desired amount of (Rac)-Hesperetin powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 30.23 mg of (Rac)-Hesperetin (Molecular Weight = 302.28 g/mol ).
-
Dissolution: Add the appropriate volume of room temperature DMSO to the (Rac)-Hesperetin powder. For a 100 mM stock, add 1 mL of DMSO to 30.23 mg of the compound.
-
Vortexing: Vortex the solution vigorously until the (Rac)-Hesperetin is completely dissolved. A clear, yellowish solution should be obtained. If dissolution is difficult, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[1]
-
Sterilization (Optional but Recommended): If required for your specific application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
Preparation of Working Solution:
-
Thawing: Thaw a single aliquot of the (Rac)-Hesperetin stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final working concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately and thoroughly to prevent precipitation.[8] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Use: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store aqueous working solutions for more than a day.[4][6]
Caution: (Rac)-Hesperetin has poor aqueous solubility, and precipitation may occur when the DMSO stock solution is diluted into the aqueous culture medium.[8] To minimize this, ensure rapid and thorough mixing upon dilution and consider the final concentration, as higher concentrations are more prone to precipitation.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hesperetin - LKT Labs [lktlabs.com]
- 3. Hesperetin, CAS No. 69097-99-0 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC Method Development for Chiral Separation of (Rac)-Hesperetin
An extensive High-Performance Liquid Chromatography (HPLC) method development guide for the analysis of (Rac)-Hesperetin standard is detailed below. This document provides comprehensive application notes and protocols tailored for researchers, scientists, and professionals in drug development.
Introduction
Hesperetin (B1673127) is a flavanone, a type of flavonoid, predominantly found in citrus fruits[1][2]. It possesses a chiral center at the C-2 position, existing as two enantiomers, (S)-hesperetin and (R)-hesperetin. These enantiomers can exhibit different pharmacological and pharmacokinetic profiles, making their separation and quantification crucial in drug development and metabolism studies. Hesperetin has been noted for various biological activities, including antioxidant, anti-inflammatory, and anticarcinogenic actions[1][3].
This application note outlines a systematic approach to developing a robust HPLC method for the chiral separation of racemic hesperetin. The protocol covers initial achiral screening, selection of a suitable chiral stationary phase (CSP), and optimization of chromatographic conditions to achieve baseline separation of the enantiomers.
Physicochemical Properties of Hesperetin
A thorough understanding of the analyte's properties is fundamental to successful HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₆ | [1] |
| Molecular Weight | 302.28 g/mol | [1] |
| Melting Point | 226–228 °C | [2] |
| UV Absorption Max (λmax) | ~284 nm, ~227 nm | [4][5] |
| Solubility | Soluble in Methanol (B129727), Ethanol, and Alkalis | [2][6] |
| Chemical Structure | Trihydroxyflavanone | [1] |
Experimental Protocols
-
HPLC System: An HPLC system equipped with a pump (isocratic and gradient capabilities), autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of the standard.
-
Reference Standard: (Rac)-Hesperetin.
-
Columns:
-
Solvents and Reagents: HPLC grade Methanol, Acetonitrile, n-Hexane, Isopropanol (B130326), and Ethanol. Formic acid or acetic acid for mobile phase modification[7][10].
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (Rac)-Hesperetin standard. Dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution[7].
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the initial mobile phase. This working solution can be used for injections during method development.
The first step is to establish a reliable achiral method to obtain a single, sharp peak for the racemic compound. This confirms the integrity of the standard and helps optimize the detection wavelength.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., Inertsil ODS 3V, 4.6 x 150mm, 5µm) | Provides good retention and peak shape for flavonoids[7]. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 40:60 v/v) | Common mobile phase for hesperetin and related flavonoids[7][10]. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 284 nm | Hesperidin, a related compound, shows maximum absorption at this wavelength[4][5]. |
| Column Temp. | 35 °C | Temperature control ensures reproducible retention times[10]. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Protocol:
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes.
-
Inject the 10 µg/mL working standard solution.
-
Analyze the chromatogram for peak shape, retention time, and purity. A single, symmetrical peak should be observed.
The primary challenge is the selection of a chiral stationary phase (CSP) and mobile phase that can resolve the two enantiomers. Polysaccharide-based CSPs are highly effective for separating flavonoid enantiomers[8][9].
A. Column and Mobile Phase Screening (Normal Phase) Normal phase chromatography is often successful for the chiral separation of flavonoids[9][11].
| Parameter | Recommended Conditions |
| Columns to Screen | Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H |
| Mobile Phase | n-Hexane / Alcohol (Isopropanol or Ethanol) with 0.1% Formic or Acetic Acid |
| Initial Ratio | 90:10 (n-Hexane:Alcohol) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
Protocol:
-
Screen each chiral column with an isocratic mobile phase of n-Hexane:Isopropanol (90:10).
-
If no separation is observed, incrementally increase the percentage of alcohol. The alcohol acts as a polar modifier and its type and concentration can significantly impact separation[8].
-
If peaks are broad or poorly resolved, try switching the alcohol modifier from isopropanol to ethanol.
-
Adding a small amount of acid (e.g., 0.1% Formic Acid) can improve peak shape for acidic or phenolic compounds like hesperetin[11].
B. Column and Mobile Phase Screening (Reversed Phase) Some modern CSPs are designed to work under reversed-phase conditions, which can be advantageous.
| Parameter | Recommended Conditions |
| Column to Screen | Chiralpak® AD-3R |
| Mobile Phase | Methanol or Acetonitrile with optional acidified water |
| Initial Condition | 100% Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
Protocol:
-
Equilibrate the Chiralpak® AD-3R column with 100% methanol[9].
-
Inject the standard. This simple mobile phase has been shown to be effective for resolving hesperetin enantiomers[9].
-
If resolution is insufficient, introduce water or an aqueous buffer as a component of the mobile phase and optimize the ratio.
C. Method Optimization Once partial separation is achieved, fine-tune the parameters to improve the resolution (Rs) to a value greater than 1.5.
-
Mobile Phase Composition: Make small, incremental changes to the solvent ratio. For normal phase, a slight decrease in the alcohol percentage will generally increase retention and may improve resolution.
-
Flow Rate: Reducing the flow rate can sometimes increase efficiency and improve resolution, at the cost of longer analysis times.
-
Temperature: Changing the column temperature affects solvent viscosity and mass transfer kinetics. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) to see its effect on resolution.
The following table provides an example of a validated method for the chiral separation of hesperetin.
| Parameter | Optimized Condition | Reference |
| Column | Chiralpak AD-3R (150 x 2.1 mm, 3 µm) | [9] |
| Mobile Phase | Methanol | [9] |
| Flow Rate | 0.5 mL/min | Adapted from[9] |
| Detection | UV at 288 nm | [9] |
| Column Temp. | 30 °C | [9] |
| Injection Vol. | 20 µL | [9] |
Method Validation
Once an optimized method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, resolution > 1.5 from nearest peak. |
| Linearity | Proportionality of detector response to analyte concentration. | Correlation coefficient (r²) > 0.999[12]. |
| Accuracy | Closeness of test results to the true value. | Recovery between 98-102%[12]. |
| Precision | Agreement among a series of measurements. | RSD < 2% for intraday and interday precision[7][13]. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1[10][13]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations. | RSD < 2% after minor changes in flow rate, temp, etc.[7]. |
Conclusion
This application note provides a structured and detailed protocol for the development of a chiral HPLC method for (Rac)-Hesperetin. By systematically screening chiral stationary phases and optimizing mobile phase conditions, a robust and reliable method can be established. The key to success lies in screening a variety of polysaccharide-based CSPs under both normal and reversed-phase conditions to find the optimal selectivity for the enantiomers. Subsequent validation according to ICH guidelines will ensure the method is accurate, precise, and fit for purpose in a research or quality control environment.
References
- 1. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hesperetin - Wikipedia [en.wikipedia.org]
- 3. Showing Compound Hesperetin (FDB002677) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Hesperetin (CAS 520-33-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
Application of (Rac)-Hesperetin in anti-cancer research assays
Application Notes: (Rac)-Hesperetin in Anti-Cancer Research
(Rac)-Hesperetin , the racemic form of the natural flavanone (B1672756) Hesperetin (B1673127), has emerged as a significant compound in oncological research. Found abundantly in citrus fruits, Hesperetin (3′,5,7-trihydroxy-4′-methoxyflavanone) is the aglycone of Hesperidin (B1673128) and is recognized for its broad-spectrum biological activities, including antioxidant, anti-inflammatory, and potent anti-cancer properties.[1][2][3] These notes provide an overview of its application in evaluating anti-cancer efficacy through various in vitro and in vivo assays.
Summary of Biological Activities
(Rac)-Hesperetin exerts its anti-cancer effects through multiple mechanisms, targeting key cellular processes involved in tumor progression and survival.
-
Induction of Apoptosis: Hesperetin is a known inducer of apoptosis (programmed cell death) in a wide range of cancer cells.[1][3] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Mechanisms include generating reactive oxygen species (ROS), altering the Bax/Bcl-2 ratio to favor apoptosis, inducing cytochrome c release, and activating caspases-3, -8, and -9.[4][5][6][7]
-
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 or G2/M phases.[3][4] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as downregulating cyclins and cyclin-dependent kinases (CDKs) like CDK4, and upregulating CDK inhibitors like p21 and p27.[5][8][9]
-
Inhibition of Metastasis and Angiogenesis: Hesperetin has demonstrated potential in preventing cancer cell invasion and metastasis.[10] It achieves this by downregulating the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[11][12] Furthermore, it can inhibit angiogenesis by suppressing key signaling pathways like HIF-1α/VEGF/VEGFR2.[5]
-
Modulation of Signaling Pathways: The anti-neoplastic activities of Hesperetin are attributed to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[3][5][10][13] By inhibiting these pro-survival pathways, Hesperetin sensitizes cancer cells to apoptotic stimuli.
-
Synergistic Effects: Hesperetin has shown synergistic effects when used in combination with conventional chemotherapy drugs like doxorubicin, cisplatin, and 5-fluorouracil.[10][14] It can help overcome multidrug resistance and enhance the therapeutic efficacy of these agents, potentially allowing for lower, less toxic doses.[1]
Quantitative Data Summary
The inhibitory concentration (IC50) of Hesperetin varies across different cancer cell lines, reflecting differential sensitivity. The following table summarizes reported IC50 values from various studies.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| SiHa | Cervical Cancer | 650 | 24 h | [4] |
| MCF-7 | Breast Cancer | 115 | 96 h | [15] |
| HCT-116 | Colon Cancer | ~100 | Not Specified | [1] |
| HT-29 | Colon Cancer | 5-100 (Dose-dependent effect) | Not Specified | [1] |
| Colorectal Cancer Cells | Colorectal Cancer | 28 (as CFH nanoparticle) | Not Specified | [1] |
| A549 | Lung Cancer | Not Specified (Effective at 100 µM) | Not Specified | [10] |
| HepG2 | Liver Cancer | Not Specified (Effective at 1 mM) | 24 h | [16] |
| Eca-109 | Esophageal Cancer | ~200-300 (Effective range) | Not Specified | [14] |
Key Signaling Pathways Modulated by (Rac)-Hesperetin
Hesperetin's anti-cancer effects are mediated by its interaction with a complex network of signaling pathways. The diagrams below illustrate its primary mechanisms of action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer activity of (Rac)-Hesperetin.
Protocol 1: Cell Viability by MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value.
Materials:
-
(Rac)-Hesperetin stock solution (e.g., in DMSO)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of (Rac)-Hesperetin in culture medium. Remove the old medium from the wells and add 100 µL of the Hesperetin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Hesperetin dose) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[8][15]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Viability (%) = (Absorbance_Sample / Absorbance_Control) * 100. Plot the viability against the log of Hesperetin concentration to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
(Rac)-Hesperetin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of (Rac)-Hesperetin (e.g., IC50 and 2x IC50) for 24 or 48 hours.[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with trypsin, and combine with the floating cells from the supernatant. Centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) indicates phosphatidylserine (B164497) exposure on the outer membrane (early apoptosis), while PI fluorescence indicates loss of membrane integrity (late apoptosis/necrosis).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well cell culture plates
-
(Rac)-Hesperetin
-
70% ice-cold ethanol (B145695)
-
PBS (Phosphate-Buffered Saline)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells in 6-well plates with (Rac)-Hesperetin as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content, which allows for the quantification of cells in each phase of the cell cycle.
Protocol 4: Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in pathways modulated by Hesperetin (e.g., caspases, Bcl-2, Bax, p-Akt, Akt).[5][6][14]
Materials:
-
Treated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize the data.[17]
References
- 1. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of hesperidin/hesperetin against chemotherapy-induced cardiotoxicity: a systematic review of non-clinical studies | springermedizin.de [springermedizin.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The apoptotic effect of hesperetin on human cervical cancer cells is mediated through cell cycle arrest, death receptor, and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Hesperetin Induces the Apoptosis of Gastric Cancer Cells via Activating Mitochondrial Pathway by Increasing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hesperetin Induces Apoptosis of Human Gastric Adenocarcinoma Cells [bslonline.org]
- 8. Hesperetin induced G1-phase cell cycle arrest in human breast cancer MCF-7 cells: involvement of CDK4 and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hesperidin suppressed metastasis, angiogenesis and tumour growth in Balb/c mice model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hesperidin and its aglycone hesperetin in breast cancer therapy: A review of recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hesperetin regulates PI3K/Akt and mTOR pathways to exhibit its antiproliferative effect against colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hesperetin inhibits Eca-109 cell proliferation and invasion by suppressing the PI3K/AKT signaling pathway and synergistically enhances the anti-tumor ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00956B [pubs.rsc.org]
- 15. jbclinpharm.org [jbclinpharm.org]
- 16. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assessment of Hesperetin's UGT Enzyme Inhibition Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin (B1673127), a flavanone (B1672756) aglycone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] As a component of the human diet and an ingredient in herbal medicine, its potential to interact with drug-metabolizing enzymes is a critical aspect of its safety and efficacy profile. Uridine diphosphate-glucuronosyltransferases (UGTs) are a major family of phase II drug-metabolizing enzymes responsible for the glucuronidation of a wide array of xenobiotics and endogenous compounds, facilitating their excretion.[2][3] Inhibition of UGT enzymes can lead to altered drug metabolism, potentially causing adverse drug reactions. Therefore, evaluating the inhibitory effect of compounds like hesperetin on UGT activity is a crucial step in drug development and for understanding potential herb-drug interactions.[4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to determine the inhibitory potential of hesperetin against various human UGT isoforms.
Data Presentation: Hesperetin's Inhibition of Human UGT Isoforms
Hesperetin has been shown to be a broad-spectrum inhibitor of several human UGT enzymes.[5][6][7] The following table summarizes the quantitative data on the inhibitory potency of hesperetin against specific UGT isoforms, primarily expressed as IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant).
Table 1: Inhibitory Potency (IC50 and Ki) of Hesperetin against Human UGT Isoforms
| UGT Isoform | Probe Substrate | IC50 (µM) | Inhibition Type | Ki (µM) | Source |
| UGT1A1 | 4-Methylumbelliferone | <10 | Competitive | 9.63 | [6] |
| UGT1A3 | 4-Methylumbelliferone | <10 | Mixed | 0.99 | [6] |
| UGT1A4 | Trifluoperazine | 29.68 - 63.87 | - | - | [6] |
| UGT1A7 | 4-Methylumbelliferone | 29.68 - 63.87 | - | - | [6] |
| UGT1A8 | 4-Methylumbelliferone | 29.68 - 63.87 | - | - | [6] |
| UGT1A9 | 4-Methylumbelliferone | <10 | Mixed | 3.41 | [6] |
Note: IC50 values presented as a range indicate data from studies with moderate inhibition. The specific probe substrate used can influence the observed inhibition profile.
Experimental Protocols
This section outlines detailed methodologies for assessing the inhibitory effect of hesperetin on UGT enzymes using human liver microsomes (HLMs) or recombinant human UGT enzymes.
Protocol 1: IC50 Determination of Hesperetin using Human Liver Microsomes
This protocol is designed to determine the concentration of hesperetin that causes 50% inhibition of a specific UGT isoform's activity in pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Hesperetin (dissolved in a suitable solvent, e.g., DMSO)
-
UGT Isoform-Specific Probe Substrate (see Table 2)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (B52724) or other suitable quenching solvent
-
96-well microtiter plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Table 2: Commonly Used Probe Substrates for UGT Isoform Activity
| UGT Isoform | Probe Substrate |
| UGT1A1 | Estradiol, 4-Methylumbelliferone |
| UGT1A3 | Chenodeoxycholic acid |
| UGT1A4 | Trifluoperazine |
| UGT1A6 | 1-Naphthol, Serotonin |
| UGT1A9 | Propofol, Mycophenolic acid |
| UGT2B7 | Morphine, Naloxone |
| UGT2B15 | S-Oxazepam |
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hesperetin in DMSO. Serially dilute this stock to obtain a range of working concentrations. The final DMSO concentration in the incubation mixture should be kept low (typically ≤ 1%) to avoid solvent effects.
-
Prepare stock solutions of the probe substrate and UDPGA in the appropriate buffer.
-
Prepare the incubation buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (10 mM).
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Incubation buffer
-
Pooled HLMs (final protein concentration typically 0.1-0.5 mg/mL)[2]
-
Hesperetin at various concentrations (or vehicle control)
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow hesperetin to interact with the enzymes.
-
Initiate the reaction by adding the probe substrate and UDPGA. The final volume of the incubation mixture is typically 100-200 µL.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding an equal volume of cold acetonitrile or other suitable organic solvent. This will precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the glucuronidated metabolite of the probe substrate using a validated LC-MS/MS method.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each hesperetin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the hesperetin concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Determination of Inhibition Type and Ki
To understand the mechanism of inhibition (e.g., competitive, non-competitive, mixed), a kinetic study is performed.
Procedure:
-
Follow the general procedure for the IC50 determination.
-
Vary the concentration of the probe substrate at several fixed concentrations of hesperetin (including a zero-inhibitor control).
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation to determine the inhibition type and calculate the Ki value.[6]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: UGT-mediated glucuronidation pathway and the inhibitory action of hesperetin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com.cn [promega.com.cn]
- 3. assaygenie.com [assaygenie.com]
- 4. bioivt.com [bioivt.com]
- 5. Inhibitory Effect of Hesperetin and Naringenin on Human UDP-Glucuronosyltransferase Enzymes: Implications for Herb-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of Hesperetin and Naringenin on Human UDP-Glucuronosyltransferase Enzymes: Implications for Herb–Drug Interactions [jstage.jst.go.jp]
- 7. Inhibitory Effect of Hesperetin and Naringenin on Human UDP-Glucuronosyltransferase Enzymes: Implications for Herb-Drug Interactions. | Semantic Scholar [semanticscholar.org]
Hesperetin Nanoformulation: A Guide to Enhancing Bioavailability for Researchers
Application Note & Protocols
Introduction
Hesperetin (B1673127), a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant scientific interest due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] However, its clinical translation is significantly hampered by its low aqueous solubility and poor oral bioavailability.[2] Nanoformulation strategies offer a promising avenue to overcome these limitations by enhancing the dissolution rate, solubility, and absorption of hesperetin. This document provides researchers, scientists, and drug development professionals with a detailed overview of various nanoformulation techniques, their impact on bioavailability, and standardized protocols for their preparation and characterization.
Nanoformulation Techniques and Comparative Data
Several nanoformulation approaches have been successfully employed to improve the bioavailability of hesperetin. These include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, polymeric nanoparticles, and nanocrystals. The choice of formulation depends on the desired physicochemical properties and the specific application. A summary of quantitative data from various studies is presented in the tables below for easy comparison.
Table 1: Physicochemical Properties of Hesperetin Nanoformulations
| Nanoformulation Type | Core Components | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Stearic acid, Cholesterol, Span 20, Tween 80 | 179.8 ± 3.6 | 0.294 ± 0.132 | 93.0 ± 3.8 | Not Reported | [3] |
| Nanoemulsion | Oil phase, Aqueous phase, Emulsifier | 89.41 ± 5.81 | 0.267 ± 0.008 | 74.07 ± 5.33 | Not Reported | [4][5] |
| Polymeric Nanoparticles (PLGA) | Poly(D,L-lactic-co-glycolic acid) (PLGA), Poloxamer | 260.2 ± 16.5 | Not Reported | 80.5 ± 4.9 | Not Reported | [6] |
| Nanocrystalline Solid Dispersion | Hesperetin, Mannitol | 137.3 ± 90.0 | Not Reported | Not Applicable | 50 | [7][8] |
| Cyclodextrin Inclusion Complex | Hesperetin, Hydroxypropyl-β-cyclodextrin (HPBCD), Polyvinylpyrrolidone K30 (PVPK30) | 14.87 ± 0.49 | Not Reported | Not Reported | Not Reported | [2] |
Table 2: In Vivo Bioavailability Enhancement of Hesperetin Nanoformulations in Animal Models
| Nanoformulation Type | Animal Model | Fold Increase in AUC (Area Under the Curve) | Fold Increase in Cmax (Maximum Concentration) | Reference |
| Nanoemulsion | Rats | 5.67 | 2.64 | [9][10] |
| Nanocrystalline Solid Dispersion | Rats | 2.25 | 1.79 | [7][8] |
Key Signaling Pathways Modulated by Hesperetin
Hesperetin exerts its therapeutic effects by modulating several key signaling pathways involved in oxidative stress and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.
Experimental Workflow for Nanoformulation Development
The development and evaluation of hesperetin nanoformulations follow a logical workflow, from preparation and characterization to in vitro and in vivo assessment.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of key hesperetin nanoformulations.
Protocol 1: Preparation of Hesperetin-Loaded Solid Lipid Nanoparticles (SLNs) by a Modified High-Shear Homogenization Method
Materials:
-
Hesperetin
-
Solid lipid (e.g., Stearic acid, Compritol 888 ATO)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Span 20, Soy lecithin)
-
Distilled or deionized water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating magnetic stirrer
-
High-pressure homogenizer (optional, for further size reduction)
-
Beakers, magnetic stir bars
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid(s) by heating to 5-10°C above their melting point in a beaker placed in a water bath.
-
Dissolve hesperetin in the molten lipid phase with continuous stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase dropwise to the molten lipid phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Formation of SLNs:
-
The resulting hot pre-emulsion can be further processed through a high-pressure homogenizer for a specific number of cycles to obtain smaller and more uniform nanoparticles.
-
Alternatively, the hot nanoemulsion can be cooled down to room temperature or in an ice bath while stirring to allow the lipid to recrystallize and form SLNs.
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for further characterization.
-
Protocol 2: Preparation of Hesperetin-Loaded Nanoemulsion by Sonication Method
Materials:
-
Hesperetin
-
Oil (e.g., Miglyol 812, Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, Ethanol)
-
Distilled or deionized water
Equipment:
-
Probe sonicator
-
Magnetic stirrer
-
Beakers, magnetic stir bars
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve hesperetin in the selected oil with the aid of a magnetic stirrer. The surfactant and co-surfactant can be added to the oil phase.
-
-
Formation of the Pre-emulsion:
-
Add the aqueous phase (distilled water) dropwise to the oil phase under continuous stirring to form a coarse emulsion.
-
-
Formation of the Nanoemulsion:
-
Subject the pre-emulsion to high-intensity ultrasonication using a probe sonicator. The sonication is typically performed in an ice bath to prevent overheating.
-
Optimize sonication parameters such as amplitude and time to achieve the desired droplet size and polydispersity.
-
-
Equilibration and Storage:
-
Allow the nanoemulsion to equilibrate at room temperature.
-
Store the formulation in a sealed container at a controlled temperature for further analysis.
-
Protocol 3: Characterization of Hesperetin Nanoformulations
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the nanoparticles. Zeta potential is measured to assess the surface charge and stability of the formulation.
-
Procedure:
-
Dilute the nanoformulation with an appropriate solvent (usually distilled water) to a suitable concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
For zeta potential, use a specific electrode-containing cuvette and measure using the same instrument.
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: The amount of encapsulated hesperetin is determined by separating the free drug from the nanoformulation and quantifying the drug in either the supernatant or the nanoparticles.
-
Procedure:
-
Separation of Free Drug: Centrifuge the nanoformulation at high speed (e.g., 15,000 rpm) for a specific time (e.g., 30 minutes) using a refrigerated centrifuge. The method of separation may vary (e.g., ultrafiltration) depending on the formulation.
-
Quantification:
-
Carefully collect the supernatant containing the free (unencapsulated) hesperetin.
-
Disrupt the nanoparticle pellet using a suitable solvent (e.g., methanol, ethanol) to release the encapsulated drug.
-
Quantify the concentration of hesperetin in the supernatant and/or the disrupted pellet using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [Amount of encapsulated drug / Total weight of nanoparticles] x 100
-
-
Conclusion
Nanoformulation presents a highly effective strategy to enhance the bioavailability of hesperetin, thereby unlocking its full therapeutic potential. This document provides a foundational guide for researchers to select, prepare, and characterize various hesperetin nanoformulations. The provided protocols and comparative data serve as a valuable resource for the development of novel and effective hesperetin-based therapies. Further research should focus on optimizing these formulations for specific therapeutic applications and conducting comprehensive preclinical and clinical studies to validate their safety and efficacy.
References
- 1. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of a Novel Hesperetin-Loaded Nanoemulsion and Its Promising Effect on Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral bioavailability and pharmacodynamic activity of hesperetin nanocrystals generated using a novel bottom-up technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoemulsion for Improving the Oral Bioavailability of Hesperetin: Formulation Optimization and Absorption Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Hesperetin in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models used to investigate the therapeutic potential of hesperetin (B1673127), a citrus flavonoid, in the context of neurodegenerative diseases. Detailed protocols for key in vivo and in vitro experiments are provided, along with summarized quantitative data and diagrams of relevant biological pathways and workflows.
Introduction
Neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD) are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, neuroinflammation, and apoptosis.[1][2] Hesperetin (HPT) has emerged as a promising neuroprotective agent due to its potent antioxidant and anti-inflammatory properties.[3][4] It is the aglycone form of hesperidin (B1673128) and is found in citrus fruits.[3] Studies have demonstrated that hesperetin can cross the blood-brain barrier, enabling it to exert its effects directly within the central nervous system.[1][4] These notes detail established experimental models to assess the efficacy of hesperetin in mitigating the pathological hallmarks of neurodegeneration.
Section 1: Alzheimer's Disease (AD) Models
In Vivo Model: Streptozotocin (B1681764) (STZ)-Induced Sporadic AD in Rats
The intracerebroventricular (ICV) administration of streptozotocin (STZ) induces brain insulin (B600854) resistance, oxidative stress, and cognitive deficits, mimicking the pathology of sporadic AD.
Experimental Workflow: In Vivo AD Model
Caption: General workflow for an in vivo study using the STZ-induced AD model.
Protocol: STZ-Induced AD Model and Hesperetin Treatment
-
Animal Preparation: Acclimatize male Wistar rats (200-250g) for one week.
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Mount the rat in a stereotaxic frame.
-
Expose the skull and identify the bregma.
-
Drill bilateral burr holes at the following coordinates relative to bregma: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.
-
Prepare a fresh solution of STZ in sterile citrate (B86180) buffer (pH 4.5).
-
Slowly inject STZ (3 mg/kg total dose, divided into two injections of 1.5 mg/kg per ventricle) using a Hamilton syringe.
-
Leave the needle in place for 5 minutes post-injection to prevent backflow.
-
-
Post-Operative Care: Suture the incision and provide post-operative care. Allow a recovery period of 7 days.
-
Hesperetin Administration:
-
Prepare a suspension of hesperetin in a vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer hesperetin or vehicle daily via oral gavage (p.o.) at doses of 10 mg/kg or 20 mg/kg for 21 consecutive days.
-
-
Behavioral and Biochemical Analysis:
-
Conduct behavioral tests like the Morris Water Maze (MWM) or Y-Maze during the final week of treatment.
-
At the end of the treatment period, euthanize the animals, and collect brain tissue (hippocampus and cortex) for biochemical analysis (e.g., oxidative stress markers, cytokine levels).
-
In Vitro Model: Amyloid-β (Aβ) Induced Neurotoxicity in SH-SY5Y Cells
This model uses the human neuroblastoma SH-SY5Y cell line to study the direct neurotoxic effects of Aβ peptides, a hallmark of AD pathology, and to assess the protective capacity of compounds like hesperetin.
Protocol: Aβ-Induced Neurotoxicity Assay
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 3.5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Aβ Peptide Preparation:
-
Dissolve Aβ1-42 or Aβ25-35 lyophilized powder in 100% DMSO to create a 10 mM stock solution.
-
To induce aggregation (which enhances toxicity), dilute the stock to 100 µM in serum-free medium and incubate at 37°C for 3-5 days.
-
-
Hesperetin Pre-treatment: Prepare stock solutions of hesperetin in DMSO. Pre-treat the cells with desired concentrations of hesperetin (e.g., 1 µM, 10 µM) for 2-4 hours before Aβ exposure.
-
Toxicity Induction: Add the aggregated Aβ peptide to the wells to a final concentration of 10-20 µM and incubate for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard MTT or Neutral Red uptake assay.
-
Biochemical Analysis: For mechanistic studies, lyse cells to measure markers of apoptosis (Caspase-3, Bax/Bcl-2), inflammation (cytokine gene expression via qRT-PCR), or pyroptosis (NLRP3, Caspase-1).
Quantitative Data Summary: Hesperetin in AD Models
| Model Type | Species/Cell Line | Inducing Agent | Hesperetin Dose/Conc. | Treatment Duration | Key Quantitative Outcomes | Reference |
| In Vivo | Rat | STZ (ICV) | 10 & 20 mg/kg/day (p.o.) | 3 weeks | Improved memory in passive avoidance & novel object recognition tests; Increased antioxidant enzymes (SOD, CAT, GPx, GRx); Decreased MDA. | |
| In Vivo | Mouse | Aβ | Not specified | Not specified | Reduced cognitive dysfunction in MWM and Y-maze tests; Decreased oxidative stress and neuroinflammation.[3] | [3] |
| In Vivo | Mouse | LPS | Not specified | Not specified | Ameliorated memory impairments; Reduced microglial activation and inflammatory mediators (p-NF-κB, TNF-α, IL-1β). | |
| In Vitro | SH-SY5Y | LPS + Aβ1-42 | 1 & 10 µM | 24 hours | Increased cell viability; Downregulated pro-apoptotic (Bax, Caspase-3) and pyroptotic (NLRP3, Caspase-1) genes; Reduced pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | |
| In Vitro | SH-SY5Y-APP695 | (Transgenic) | 0.01 - 10 µM | 24 hours | Increased ATP levels by up to 6% compared to controls. |
Section 2: Parkinson's Disease (PD) Models
In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Induced PD in Rats
Unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway (specifically the medial forebrain bundle or MFB) causes selective and rapid degeneration of dopaminergic neurons, mimicking the primary pathology of PD.[3]
Protocol: 6-OHDA-Induced PD Model and Hesperetin Treatment
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250g) for one week.
-
Pre-treatment: Administer desipramine (B1205290) (25 mg/kg, i.p.) 30 minutes before surgery to protect noradrenergic neurons from 6-OHDA uptake.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Expose the skull and drill a burr hole over the MFB at the following coordinates from bregma: AP: -2.2 mm; ML: +1.5 mm (for right hemisphere).
-
Prepare a fresh solution of 6-OHDA (e.g., 2 mg/mL in 0.9% sterile saline with 0.02% ascorbic acid to prevent oxidation).
-
Lower a Hamilton syringe needle to the DV coordinate: -8.0 mm from the dura.
-
Inject 4-5 µL of the 6-OHDA solution at a rate of 1 µL/minute.
-
Leave the needle in place for 5-10 minutes before slowly retracting it.
-
-
Post-Operative Care and Lesion Confirmation:
-
Suture the incision and provide post-operative care.
-
After 2-3 weeks, confirm the lesion by testing for rotational behavior induced by apomorphine (B128758) (0.2 mg/kg, i.p.) or amphetamine (5 mg/kg, i.p.).
-
-
Hesperetin Administration: Administer hesperetin daily (e.g., 50 mg/kg, p.o.) for a specified period (e.g., 1-4 weeks).[3]
-
Behavioral and Biochemical Analysis:
-
Assess motor dysfunction using tests like the Rota-rod, Pole test, or Stepping test.
-
After the treatment period, collect brain tissue (striatum and substantia nigra) to measure dopamine (B1211576) levels, oxidative stress markers, and inflammatory mediators.
-
In Vitro Model: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
Rotenone (B1679576), a mitochondrial complex I inhibitor, induces oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic cells, replicating key cellular events in PD.[2]
Protocol: Rotenone-Induced Neurotoxicity Assay
-
Cell Culture and Seeding: Culture and seed SH-SY5Y cells in 96-well plates as described in Section 1.2.
-
Hesperetin Pre-treatment: Pre-treat cells with various concentrations of hesperetin for 2-4 hours.
-
Toxicity Induction: Expose cells to rotenone at a final concentration of 25-200 nM for 24-72 hours. The optimal concentration and duration should be determined empirically to achieve ~50% cell death.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Studies show hesperetin can protect more than 50% of cells from rotenone-induced death.[2]
-
Mechanistic Analysis: Collect cell lysates to analyze mitochondrial membrane potential (e.g., with JC-1 dye), ROS production, and levels of apoptosis-related proteins.
Quantitative Data Summary: Hesperetin in PD Models
| Model Type | Species/Cell Line | Inducing Agent | Hesperetin Dose/Conc. | Treatment Duration | Key Quantitative Outcomes | Reference |
| In Vivo | Rat | 6-OHDA | 50 mg/kg/day (p.o.) | 1 week | Reduced motor dysfunction; Modulated Nrf2, NF-κB, and mitochondrial apoptosis pathways.[3] | [3] |
| In Vivo | Aged Mice | 6-OHDA | 50 mg/kg/day (p.o.) | 28 days | Prevented memory impairment and depressive-like behavior; Attenuated reduction in GPx, CAT, and dopamine levels; Mitigated increase in ROS. | |
| In Vivo | Rat | Rotenone | Not specified (Nanoparticles) | Not specified | Improved motor function (Rota-rod, pole test); Increased antioxidant levels (CAT, SOD, GSH); Increased dopamine levels; Decreased MDA. | |
| In Vitro | SH-SY5Y | Rotenone | Not specified | Not specified | Reversed elevated oxidative stress and mitochondrial dysfunction; Protected >50% of cells from death at various concentrations.[2] | [2] |
Section 3: Huntington's Disease (HD) Model
In Vivo Model: 3-Nitropropionic Acid (3-NP)-Induced HD in Rats
Systemic administration of 3-NP, an irreversible inhibitor of the mitochondrial enzyme succinate (B1194679) dehydrogenase, causes selective striatal degeneration and motor deficits that mimic HD pathology.
Protocol: 3-NP-Induced HD Model and Hesperetin Treatment
-
Animal Preparation: Acclimatize male Wistar rats for one week.
-
Hesperetin Pre-treatment: Begin daily oral administration of hesperetin (dose to be determined, e.g., 20-50 mg/kg) or vehicle for 7 days prior to 3-NP induction.
-
Disease Induction:
-
From day 8 onwards, co-administer 3-NP (10 mg/kg, i.p.) with the daily hesperetin treatment.
-
Continue this co-administration for a total of 14-21 days. A chronic, low-dose administration is preferred to model the progressive nature of HD.[3]
-
-
Behavioral and Biochemical Analysis:
-
Monitor body weight and assess motor coordination (e.g., beam walking test) and cognitive function throughout the study.
-
At the end of the treatment schedule, collect brain tissue (striatum) to analyze neurotransmitter levels (dopamine, GABA, glutamate) and markers of mitochondrial function and oxidative stress.
-
Section 4: Key Signaling Pathways and General Protocols
Signaling Pathways Modulated by Hesperetin
Hesperetin exerts its neuroprotective effects by modulating multiple intracellular signaling pathways, primarily related to antioxidant defense and inflammation.
Hesperetin's Anti-Inflammatory & Anti-Apoptotic Mechanisms
Caption: Hesperetin inhibits neuroinflammation and apoptosis pathways.
Hesperetin's Antioxidant Mechanism via Nrf2/HO-1 Pathway
References
Application Notes and Protocols for Cell-Based Assays of Hesperetin-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hesperetin (B1673127), a flavanone (B1672756) glycoside predominantly found in citrus fruits, has garnered significant attention for its potential anticancer properties. One of the key mechanisms underlying its therapeutic effect is the induction of apoptosis, or programmed cell death, in cancer cells. These application notes provide a comprehensive guide to conducting essential cell-based assays for investigating and quantifying hesperetin-induced apoptosis. The protocols detailed herein are designed to be accessible to researchers with a foundational knowledge of cell culture and molecular biology techniques.
Core Concepts in Hesperetin-Induced Apoptosis
Hesperetin has been shown to induce apoptosis through multiple signaling cascades, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the modulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, the activation of caspases, and eventual cell death.[1][2][3]
Data Presentation
Summary of Hesperetin's Cytotoxic Effects (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic effect of a compound. The IC50 values for hesperetin can vary depending on the cell line and the duration of treatment.
| Cell Line | Incubation Time (h) | IC50 (µM) | Assay Method |
| U937 (Human Leukemia) | 24 | 90.71 | CCK-8 |
| U937 (Human Leukemia) | 48 | 65.86 | CCK-8 |
| HL-60 (Human Leukemia) | 24 | 260.7 | CCK-8 |
| HL-60 (Human Leukemia) | 48 | 198.7 | CCK-8 |
| PC-3 (Prostate Cancer) | 24 | 90 | MTT |
| PC-3 (Prostate Cancer) | 48 | 40 | MTT |
| SiHa (Cervical Cancer) | 24 | 650 | MTT |
| MCF-7/HER2 (Breast Cancer) | Not Specified | 377 | MTT |
Table 1: IC50 values of hesperetin in various cancer cell lines. Data compiled from multiple studies.[4][5][6]
Quantification of Hesperetin-Induced Apoptosis
The percentage of apoptotic cells provides a direct measure of the pro-apoptotic efficacy of hesperetin.
| Cell Line | Hesperetin Concentration (µM) | Incubation Time (h) | % Apoptotic Cells | Assay Method |
| HepG2 (Liver Cancer) | 10 | 24 | 9.25 | Annexin V-FITC/PI |
| HepG2 (Liver Cancer) | 20 | 24 | 15.15 | Annexin V-FITC/PI |
| HepG2 (Liver Cancer) | 30 | 24 | 29.9 | Annexin V-FITC/PI |
| U937 (Human Leukemia) | 12.5 - 100 | 24 | Dose-dependent increase | Annexin V/PI |
Table 2: Percentage of apoptotic cells induced by hesperetin treatment.[4][7]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating hesperetin-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is used to assess the cytotoxic effects of hesperetin and determine its IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan (B1609692) product.[8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Hesperetin (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/mL and allow them to adhere for 24 hours.[7]
-
Treat the cells with various concentrations of hesperetin (e.g., 5, 10, 20, 30, 40 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[7]
-
After the treatment period, remove the medium and wash the cells twice with pre-cooled PBS.[7]
-
Add 100 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the relative cell viability as a percentage of the control group.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for quantifying apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[9]
Materials:
-
Hesperetin-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with hesperetin as described in the cell viability protocol.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Hesperetin-treated and control cells
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with hesperetin.
-
At the end of the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells according to the manufacturer's instructions.[11]
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1 hour in the dark.[11]
-
Measure the luminescence using a luminometer.[11]
-
The luminescence signal is proportional to the amount of caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family members (Bax and Bcl-2) and cleaved caspases. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of apoptosis.[12][13]
Materials:
-
Hesperetin-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels. Densitometric analysis can be used to quantify the Bax/Bcl-2 ratio.[13]
Signaling Pathways of Hesperetin-Induced Apoptosis
Hesperetin can trigger apoptosis through both the intrinsic and extrinsic pathways. The following diagram illustrates the key molecular players and their interactions.
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to investigate the pro-apoptotic effects of hesperetin. By employing a combination of cell viability, apoptosis detection, caspase activity, and western blot assays, a comprehensive understanding of hesperetin's mechanism of action can be achieved. This will be invaluable for the continued exploration of hesperetin as a potential therapeutic agent in cancer treatment.
References
- 1. Hesperetin Induces the Apoptosis of Gastric Cancer Cells via Activating Mitochondrial Pathway by Increasing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The apoptotic effect of hesperetin on human cervical cancer cells is mediated through cell cycle arrest, death receptor, and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hesperetin induces the apoptosis of hepatocellular carcinoma cells via mitochondrial pathway mediated by the increased intracellular reactive oxygen species, ATP and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hesperetin Induces Autophagy and Delayed Apoptosis by Modulating the AMPK/Akt/mTOR Pathway in Human Leukemia Cells In Vitro [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and Antimetastatic Activity of Hesperetin and Doxorubicin Combination Toward Her2 Expressing Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Metabolic Flux Analysis of (Rac)-Hesperetin Using Isotope Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Principle of the Method
The core principle of this technique is the administration of a known concentration of isotope-labeled (Rac)-Hesperetin to a biological system (e.g., cell culture, liver microsomes). The labeled hesperetin (B1673127) and its downstream metabolites can be differentiated from their unlabeled (native) counterparts by their mass using mass spectrometry (MS).[4][5] By monitoring the disappearance of the labeled parent compound and the appearance of labeled metabolites over a time course, one can calculate the rates (fluxes) of specific metabolic reactions, such as glucuronidation and sulfation. This approach provides a more accurate and dynamic picture of metabolism than traditional methods that only measure static concentrations.
Applications
-
Pharmacokinetic Studies: Elucidating the rates of absorption, distribution, metabolism, and excretion (ADME) of hesperetin.
-
Drug-Drug Interaction Studies: Assessing how co-administered drugs affect the metabolic rate of hesperetin.
-
Enzyme Kinetics: Quantifying the activity of specific enzyme families, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), responsible for hesperetin conjugation.[2]
-
Bioavailability Assessment: Determining the extent and rate of hesperetin metabolism in intestinal and hepatic models, which are key factors limiting its systemic availability.[6]
Experimental Protocols
This section details the protocols for conducting a metabolic flux analysis of (Rac)-Hesperetin using an in vitro model with human liver microsomes (HLMs), followed by LC-MS/MS analysis.
Protocol 1: In Vitro Metabolism of Isotope-Labeled (Rac)-Hesperetin using Human Liver Microsomes
This protocol describes the incubation of isotope-labeled hesperetin with HLMs to determine the rate of formation of its primary metabolites.
Materials:
-
Isotope-labeled (Rac)-Hesperetin (e.g., rac-hesperetin-d₃) stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs) (20 mg/mL)
-
UDP-glucuronic acid (UDPGA) stock solution (50 mM)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) stock solution (10 mM)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid
-
Ice-cold "stop solution" (e.g., Acetonitrile with internal standard)
-
Microcentrifuge tubes, incubator, centrifuge
Procedure:
-
Prepare Incubation Mixture: On ice, prepare a master mix in a microcentrifuge tube containing potassium phosphate buffer, HLM, and the necessary cofactors. For a final volume of 200 µL, a typical reaction might contain:
-
150 µL Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
10 µL HLM (final concentration ~1 mg/mL)
-
20 µL UDPGA solution (final concentration 5 mM)
-
10 µL PAPS solution (final concentration 0.5 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding 10 µL of the isotope-labeled (Rac)-Hesperetin stock solution, diluted to achieve a final concentration of 10 µM. Vortex gently to mix.
-
Time Course Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
Quench Reaction: Immediately transfer the aliquot into a tube containing 75 µL of ice-cold acetonitrile (stop solution) to terminate the reaction. The stop solution should contain a suitable internal standard (e.g., deuterated neohesperidin (B1678168) dihydrochalcone) for analytical quantification.[7]
-
Sample Preparation: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate the microsomal proteins.
-
Collection: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for Labeled Hesperetin and Metabolites
This protocol outlines a method for the simultaneous quantification of the parent compound and its metabolites using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7][8]
Instrumentation & Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase column suitable for flavonoid analysis, such as a Hypersil GOLD Phenyl column.[7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A suitable gradient to separate hesperetin from its more polar metabolites. Example:
-
0-1 min: 10% B
-
1-5 min: Linear gradient from 10% to 90% B
-
5-6 min: Hold at 90% B
-
6-7 min: Return to 10% B
-
7-9 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for hesperetin and its conjugates.[7]
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for the specific masses of the labeled parent compound and its expected metabolites. For example, using rac-hesperetin-d₃ (parent mass ~305.3 m/z):
-
rac-hesperetin-d₃: Precursor ion [M-H]⁻ at m/z 304.3 → Product ion at m/z 164.1[7]
-
Hesperetin-d₃-glucuronide: Precursor ion [M-H]⁻ at m/z 480.3 → Product ion at m/z 304.3
-
Hesperetin-d₃-sulfate: Precursor ion [M-H]⁻ at m/z 384.3 → Product ion at m/z 304.3
-
Internal Standard (e.g., neohesperidin dihydrochalcone-d₃): Precursor ion [M+H]⁺ at m/z 616.3 → Product ion at m/z 308.3[7]
-
Data Analysis:
-
Construct calibration curves for the parent compound and synthesized standards of the metabolites.
-
Integrate the peak areas for the labeled parent compound and each labeled metabolite at every time point.
-
Normalize the peak areas using the internal standard.
-
Calculate the concentration of each analyte at each time point using the calibration curves.
-
Plot the concentration of each metabolite versus time. The initial slope of this curve represents the rate of formation (metabolic flux).
Data Presentation
The quantitative data obtained from the time-course experiment can be summarized to show the metabolic conversion.
Table 1: Representative Time-Course Data for the Metabolism of Labeled (Rac)-Hesperetin-d₃ in Human Liver Microsomes
| Incubation Time (minutes) | (Rac)-Hesperetin-d₃ (µM) | Hesperetin-d₃-7-O-glucuronide (µM) | Hesperetin-d₃-3'-O-glucuronide (µM) | Hesperetin-d₃-sulfate (µM) |
| 0 | 10.00 | 0.00 | 0.00 | 0.00 |
| 5 | 8.52 | 0.85 | 0.21 | 0.11 |
| 15 | 6.15 | 2.10 | 0.55 | 0.28 |
| 30 | 3.78 | 3.55 | 0.93 | 0.45 |
| 60 | 1.43 | 5.12 | 1.35 | 0.68 |
| 120 | 0.25 | 6.05 | 1.60 | 0.81 |
Note: Data are representative and intended for illustrative purposes.
Visualizations
Diagrams help visualize the experimental process and the underlying biological pathways.
Caption: Experimental workflow for metabolic flux analysis of hesperetin.
Caption: Major Phase II metabolic pathways of (Rac)-Hesperetin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
(Rac)-Hesperetin: Application Notes and Protocols for Cardiovascular Health Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Hesperetin, the racemic aglycone form of the flavonoid hesperidin (B1673128) found abundantly in citrus fruits, has garnered significant attention in cardiovascular research. Its pleiotropic effects, including potent antioxidant, anti-inflammatory, and cardioprotective properties, make it a promising candidate for the development of novel therapeutic strategies against cardiovascular diseases (CVDs). These application notes provide a comprehensive overview of the utility of (Rac)-Hesperetin in cardiovascular health studies, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
Hesperetin (B1673127) has been shown to exert its beneficial cardiovascular effects through multiple mechanisms. It can improve endothelial function by stimulating nitric oxide (NO) production, mitigate oxidative stress by scavenging reactive oxygen species (ROS), and reduce inflammation by inhibiting pro-inflammatory cytokines.[1][2][3] Furthermore, it modulates key signaling pathways involved in cardiac hypertrophy, fibrosis, and apoptosis, such as the PI3K/Akt and MAPK pathways.[4][5]
Application Notes
(Rac)-Hesperetin can be utilized in a variety of in vitro, in vivo, and ex vivo models to investigate its effects on different aspects of cardiovascular health.
In Vitro Applications:
-
Endothelial Dysfunction: Hesperetin can be used to study its protective effects against endothelial dysfunction induced by various stimuli like high glucose, oxidized LDL, or inflammatory cytokines. Key parameters to assess include NO production, expression of adhesion molecules (VCAM-1, ICAM-1), and endothelial cell migration and tube formation.[1][4][6]
-
Cardiomyocyte Injury: The protective effects of hesperetin on cardiomyocytes can be investigated in models of hypoxia/reoxygenation injury or drug-induced cardiotoxicity.[7] Key endpoints include cell viability, apoptosis (caspase activation, TUNEL assay), and the expression of pro- and anti-apoptotic proteins.
-
Inflammation and Oxidative Stress: Hesperetin's anti-inflammatory and antioxidant properties can be assessed in cultured macrophages (e.g., RAW 264.7) or endothelial cells stimulated with lipopolysaccharide (LPS) or other inflammatory agents.[2][8][9] Measured outcomes can include the levels of pro-inflammatory cytokines (TNF-α, IL-6), ROS production, and the activity of antioxidant enzymes.
In Vivo Applications:
-
Hypertension and Vascular Function: The blood pressure-lowering effects of hesperetin can be evaluated in animal models of hypertension, such as spontaneously hypertensive rats (SHRs).[10] Endothelial function can be assessed by measuring endothelium-dependent vasodilation.
-
Cardiac Remodeling and Heart Failure: The efficacy of hesperetin in preventing or reversing cardiac hypertrophy and fibrosis can be studied in models of pressure overload, such as transverse aortic constriction (TAC) in mice.[11][12] Echocardiography, histological analysis, and gene expression of hypertrophic and fibrotic markers are key assessments.
-
Atherosclerosis: The anti-atherosclerotic potential of hesperetin can be investigated in hyperlipidemic animal models.[3] Analysis of plaque formation in the aorta and assessment of lipid profiles are crucial endpoints.
-
Diabetic Cardiomyopathy: The protective effects of hesperetin on the heart in the context of diabetes can be studied in models like streptozotocin (B1681764) (STZ)-induced diabetic rats.[10]
Ex Vivo Applications:
-
Vascular Reactivity: Isolated aortic rings from treated animals can be used to assess the direct effects of hesperetin on vascular tone and endothelium-dependent relaxation.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of hesperetin.
Table 1: In Vitro Effects of Hesperetin
| Cell Type | Treatment/Model | Hesperetin Concentration | Observed Effect | Reference |
| Bovine Aortic Endothelial Cells (BAECs) | Basal | 1-10 µM | Increased phosphorylation of Akt, AMPK, and eNOS | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced angiogenesis | 25, 50, 100 µM | Inhibition of cell migration and tube formation | [4] |
| RAW 264.7 Macrophages | LPS-induced inflammation | 50 µM | Suppression of TNF-α and IL-6 production | [8] |
| RAW 264.7 Macrophages | AGEs-induced oxidative stress | Not specified | Inhibition of ROS production | [9] |
Table 2: In Vivo Effects of Hesperetin in Animal Models
| Animal Model | Hesperetin Dosage | Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | 100 mg/kg/day | 8 weeks | Improved coronary arterial vasomotor responsiveness | [10] |
| Lipopolysaccharide-induced acute kidney injury mice | Not specified | Not specified | Reduced serum TNF-α and IL-6 levels | [2] |
| Hyperuricemic rats | 5 mg/kg | 2 weeks | Decreased serum MDA concentration | [13][14] |
| Intensively trained rats with exhausting exercise | 200 mg/kg | 5 weeks | Prevented an increase in ROS production | [15] |
Experimental Protocols
1. In Vitro Assessment of Anti-Inflammatory Activity in Macrophages
This protocol describes how to measure the effect of hesperetin on the production of pro-inflammatory cytokines in RAW 264.7 macrophages stimulated with LPS.[8][16]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Hesperetin Treatment: Pre-treat the cells with various concentrations of (Rac)-Hesperetin (e.g., 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the total protein content of the cells in each well. Compare the results from hesperetin-treated groups to the LPS-only group.
2. In Vivo Induction of Pressure Overload Cardiac Hypertrophy by Transverse Aortic Constriction (TAC)
This protocol describes a surgical procedure to induce cardiac hypertrophy in mice, which can be used to evaluate the therapeutic effects of hesperetin.[11][12][17]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).
-
Surgical Preparation: Shave the ventral neck and chest area and disinfect with an antiseptic solution. Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Incision: Make a small horizontal incision at the level of the suprasternal notch.
-
Exposure of the Aortic Arch: Carefully dissect the tissues to expose the aortic arch.
-
Ligation: Pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries. Place a 27-gauge needle parallel to the aorta, and tie the suture snugly around both the aorta and the needle.
-
Constriction: Quickly remove the needle to create a constriction of the aorta.
-
Closure: Close the chest and skin incisions in layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring, until the animal recovers.
-
Hesperetin Administration: (Rac)-Hesperetin can be administered orally (e.g., by gavage) or intraperitoneally at a predetermined dose for a specified duration following the TAC surgery.
-
Sham Operation: For the control group, perform the same surgical procedure without ligating the aorta.
3. Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol outlines the steps to assess the activation of the PI3K/Akt signaling pathway in response to hesperetin treatment in cultured cells.[5][18][19][20]
-
Cell Culture and Treatment: Culture the desired cell line (e.g., HUVECs, cardiomyocytes) to 70-80% confluency. Treat the cells with (Rac)-Hesperetin at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Visualizations
Caption: Mechanism of (Rac)-Hesperetin in Cardiovascular Protection.
References
- 1. Citrus Polyphenol Hesperidin Stimulates Production of Nitric Oxide in Endothelial Cells while Improving Endothelial Function and Reducing Inflammatory Markers in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hesperetin post-treatment prevents rat cardiomyocytes from hypoxia/reoxygenation injury in vitro via activating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. diacomp.org [diacomp.org]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. Orange juice and hesperetin supplementation to hyperuricemic rats alter oxidative stress markers and xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Effect of Hesperidin on the Oxidative Stress Induced by an Exhausting Exercise in Intensively Trained Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hesperetin regulates PI3K/Akt and mTOR pathways to exhibit its antiproliferative effect against colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Analytical techniques for quality control of (Rac)-Hesperetin standard
An essential component of drug development and research is ensuring the quality and purity of reference standards. For (Rac)-Hesperetin, a racemic mixture of the flavanone (B1672756) hesperetin (B1673127), a comprehensive quality control (QC) strategy employing various analytical techniques is crucial. Hesperetin, found in citrus fruits, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] This document provides detailed application notes and protocols for the analytical techniques used in the quality control of (Rac)-Hesperetin standard, intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quality control of (Rac)-Hesperetin. It is used for identity confirmation, purity determination, and assay. The technique separates hesperetin from potential impurities and degradation products, allowing for their quantification.[2] A validated HPLC method ensures accuracy, precision, and robustness in the analysis.[3] For (Rac)-Hesperetin, both reversed-phase HPLC for purity and assay, and chiral HPLC for enantiomeric separation are critical.[4]
Protocol 1: Reversed-Phase HPLC for Purity and Assay
This protocol is designed for the quantitative analysis of hesperetin in a bulk standard.[3]
1. Instrumentation:
2. Reagents and Materials:
-
(Rac)-Hesperetin reference standard.
-
HPLC grade methanol (B129727).[3]
-
HPLC grade acetonitrile (B52724).[3]
-
HPLC grade water.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid or 0.1% formic acid). A common ratio is 70:30 (v/v) methanol and 0.1% phosphoric acid.[3][5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35 °C.[6]
-
Injection Volume: 20 µL.[5]
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of (Rac)-Hesperetin reference standard in methanol.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create a calibration curve (e.g., 10 to 30 µg/mL or 25 to 2500 ng/mL).[3][9]
-
Sample Solution: Prepare the (Rac)-Hesperetin sample to be tested at a concentration within the calibration range using methanol.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (methanol), followed by the working standard solutions in increasing order of concentration.
-
Inject the sample solution in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of hesperetin in the sample using the linear regression equation from the calibration curve.
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is essential for confirming the racemic nature of (Rac)-Hesperetin.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Chiral column (e.g., α1-acid glycoprotein).[4]
2. Reagents and Materials:
-
(Rac)-Hesperetin standard.
-
Isopropanol.[4]
-
HPLC grade water.
3. Chromatographic Conditions:
-
Mobile Phase: 10 mM ammonium acetate (pH 5.0) with 2% isopropanol.[4]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection Wavelength: 284 nm.
4. Sample Preparation:
-
Dissolve the (Rac)-Hesperetin standard in the mobile phase or a suitable solvent like DMSO to an appropriate concentration.
5. Analysis Procedure:
-
Equilibrate the chiral HPLC system with the mobile phase.
-
Inject the (Rac)-Hesperetin sample solution.
-
Identify the two peaks corresponding to the (S)- and (R)-enantiomers. In natural sources like citrus juice, S-hesperetin is predominant.[4]
-
The peak areas for the (R)- and (S)-enantiomers should be approximately equal for a racemic mixture.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method for hesperetin quantification.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 10 - 30 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [6][8] |
| Limit of Detection (LOD) | 1.61 ng/mL | [3] |
| Limit of Quantitation (LOQ) | 4.89 ng/mL | [3] |
| Intraday Precision (%RSD) | < 1% | [3] |
| Interday Precision (%RSD) | < 2% | [3] |
| Accuracy (Recovery) | 88% to 130% | [6] |
Spectroscopic Techniques
Application Note: Spectroscopic techniques such as UV-Vis, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are vital for the structural confirmation and identification of (Rac)-Hesperetin. UV-Vis spectroscopy provides information about the chromophoric system, MS confirms the molecular weight and fragmentation pattern, and NMR provides detailed structural information about the arrangement of atoms in the molecule.
Protocol 3: UV-Vis Spectroscopy
1. Instrumentation:
-
UV-Vis Spectrophotometer with 1-cm quartz cuvettes.[10]
2. Reagents and Materials:
3. Analysis Procedure:
-
Prepare a solution of (Rac)-Hesperetin in methanol at a known concentration (e.g., 5-20 µg/mL).[8]
-
Use methanol as the blank reference.
-
Scan the sample solution over a wavelength range of 200-400 nm.[10]
-
Record the absorbance maxima (λmax). Hesperetin typically shows a maximum absorption at around 284 nm.[7][8]
Data Presentation: UV-Vis Spectral Data
| Solvent | λmax (nm) | Reference |
| Methanol | 284 | [8] |
| Ethanol | ~288-290 | [11] |
Protocol 4: Mass Spectrometry (MS)
1. Instrumentation:
-
Mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Common analyzers include Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.[12]
2. Analysis Procedure:
-
Prepare a dilute solution of (Rac)-Hesperetin in a suitable solvent like methanol.
-
Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire mass spectra in both positive and negative electrospray ionization (ESI) modes.
-
Determine the mass of the parent ion [M+H]⁺ or [M-H]⁻.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.
Data Presentation: Mass Spectrometry Data
| Ion Mode | Adduct | m/z | Key Fragment Ions (m/z) | Reference |
| Positive ESI | [M+H]⁺ | 303 | 285, 177, 153 | [12][13] |
| Negative ESI | [M-H]⁻ | 301 | - | [12] |
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Instrumentation:
2. Reagents and Materials:
3. Analysis Procedure:
-
Dissolve an accurately weighed amount of (Rac)-Hesperetin (typically 5-10 mg) in the deuterated solvent (~0.6-0.7 mL) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the chemical shifts (δ) in ppm to the respective protons and carbons in the hesperetin structure.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following are characteristic chemical shifts for hesperetin.
¹H NMR (in DMSO-d6) [16]
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| OH-5 | ~12.00 |
| H-6', H-5' | ~6.91 |
| H-6, H-8 | ~6.12 |
| H-2 | ~5.49 |
| OCH₃ | ~3.79 |
¹³C NMR (in DMSO-d6) [13]
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 78.15 |
| C-3 | 41.98 |
| C-4 | 196.08 |
| OCH₃ | 55.55 |
Visualizations
Experimental Workflow for Quality Control
Caption: A general workflow for the quality control of a (Rac)-Hesperetin standard.
Logical Relationship of QC Tests
Caption: Relationship between identification, purity, and assay tests for QC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Hesperetin Nanoparticle Powder as a Potential Antioxidant Nutraceutical Ingredient: Fabrication, Characterization, and Comparative Dissolution in Vegetarian and Non-Vegetarian Capsules | MDPI [mdpi.com]
- 6. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scialert.net [scialert.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hesperetin Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the dosage of hesperetin (B1673127) in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of hesperetin for cell culture experiments?
A1: Hesperetin has low solubility in aqueous solutions but is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[1][2][3] DMSO is the most commonly used solvent.
To prepare a stock solution, dissolve hesperetin in high-purity DMSO to a desired concentration (e.g., 10-100 mM). Gently warm and vortex the solution to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing your working concentrations, dilute the DMSO stock solution directly into the cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.[3][5]
Q2: I'm observing precipitation when I add my hesperetin stock solution to the cell culture medium. What can I do?
A2: Precipitation is a common issue due to the poor aqueous solubility of hesperetin.[1] Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final DMSO concentration in your media is as low as possible (ideally ≤ 0.1%).
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the hesperetin stock solution can sometimes help.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium.
-
Increase Serum Concentration: If your experimental design allows, a higher serum concentration in the medium can help to keep the compound in solution.[3]
-
Alternative Formulations: For persistent precipitation issues, consider using hesperetin complexed with carriers like cyclodextrins, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), or phosphatidylcholine (PC) to enhance its water solubility.[1]
Q3: What is a typical effective concentration range for hesperetin in cell culture?
A3: The effective concentration of hesperetin is highly dependent on the cell line and the biological endpoint being measured. Based on published studies, the concentration can range from low micromolar (µM) to several hundred micromolar. For example, in HCT-15 colon cancer cells, concentrations of 25 and 50 µM have been shown to significantly reduce cell viability.[6] In MCF-7 breast cancer cells, the IC50 (the concentration that inhibits 50% of cell growth) has been reported to be around 115 µM after 96 hours of treatment.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I treat my cells with hesperetin?
A4: The optimal treatment duration can vary from a few hours to several days, depending on the cell type and the specific cellular process being investigated. Common incubation times reported in the literature are 24, 48, and 72 hours.[5][6][7] Time-course experiments are advisable to identify the most appropriate treatment duration for your study.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in Media | Poor aqueous solubility of hesperetin. | Decrease the final DMSO concentration. Pre-warm the media. Perform serial dilutions. Consider using a solubility-enhancing carrier.[1] |
| No Observed Effect | Concentration is too low. Treatment time is too short. Cell line is resistant. | Perform a dose-response study with a wider concentration range. Increase the treatment duration. Verify the activity of your hesperetin stock. |
| High Cell Death in Control | DMSO toxicity. | Ensure the final DMSO concentration in the vehicle control and all treated wells is identical and non-toxic (ideally ≤ 0.1%). |
| Inconsistent Results | Uneven cell seeding. Hesperetin degradation. | Ensure a single-cell suspension and uniform cell seeding. Prepare fresh dilutions of hesperetin for each experiment from a frozen stock. |
Data Summary Tables
Table 1: Solubility of Hesperetin in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~1 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:8) | ~0.5 mg/mL | [2] |
Table 2: Reported IC50 Values of Hesperetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| HCT-15 | Colon Cancer | 25-50 (effective conc.) | Not Specified | [6] |
| U-251 | Glioblastoma | 200-400 (effective conc.) | 24 | [4] |
| U-87 | Glioblastoma | 100-600 (effective conc.) | Not Specified | [4] |
| MCF-7 | Breast Cancer | 115 | 96 | [5] |
| PC3 | Prostate Cancer | 450 | 48 | [7] |
| MCF-7/HER2 | Breast Cancer | 377 | Not Specified | [8] |
Experimental Protocols
Protocol 1: Preparation of Hesperetin Stock and Working Solutions
-
Materials:
-
Hesperetin powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
-
Procedure for 100 mM Stock Solution:
-
Weigh out 30.23 mg of hesperetin (FW: 302.28 g/mol ).
-
Add 1 mL of DMSO to the hesperetin powder.
-
Vortex or sonicate at room temperature until the hesperetin is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes (e.g., 20 µL aliquots).
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 100 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock to 1 mL of medium.
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest hesperetin concentration used.
-
Protocol 2: Determining Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Hesperetin working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of hesperetin (and a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Workflow for determining the optimal dosage of hesperetin.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Hesperetin regulates PI3K/Akt and mTOR pathways to exhibit its antiproliferative effect against colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and Antimetastatic Activity of Hesperetin and Doxorubicin Combination Toward Her2 Expressing Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Low Bioavailability of Hesperetin in Animal Studies
Welcome to the technical support center for researchers working with hesperetin (B1673127). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of hesperetin's low oral bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low plasma concentrations of hesperetin in my animal study after oral administration?
A1: Low plasma concentrations of hesperetin are a well-documented issue and can be attributed to several factors:
-
Poor Water Solubility: Hesperetin is a lipophilic compound with very low aqueous solubility (around 1.36 µg/mL), which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1]
-
Extensive First-Pass Metabolism: Once absorbed, hesperetin undergoes rapid and extensive metabolism in the intestines and liver.[2][3] Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate hesperetin to form glucuronide and sulfate (B86663) derivatives, which are then readily excreted.[2][3][4]
-
Efflux Transporter Activity: Hesperetin and its metabolites are substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compounds back into the intestinal lumen, further reducing net absorption.[2][5][6]
Q2: What are the most common strategies to enhance the oral bioavailability of hesperetin?
A2: Several formulation and co-administration strategies have proven effective in increasing the systemic exposure of hesperetin. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques include nanocrystals, solid dispersions, nanoemulsions, and nanomicelles.[7][8][9][10][11]
-
Phospholipid Complexes (Phytosomes): Complexing hesperetin with phospholipids (B1166683) forms a more lipophilic entity that can better traverse the intestinal membrane.[7][12][13][14][15][16]
-
Cyclodextrin (B1172386) Complexes: Encapsulating hesperetin within cyclodextrin molecules improves its aqueous solubility and dissolution rate.[17][18]
-
Co-administration with Bioenhancers: Administering hesperetin with compounds that inhibit its metabolism or efflux can significantly increase its bioavailability. Piperine (an inhibitor of CYP3A4 and P-gp) and quercetin (B1663063) (an inhibitor of BCRP) are common examples.[2][5][19][20][21][22]
-
Amorphous Solid Dispersions: Converting crystalline hesperetin into an amorphous state, often in combination with a polymer or other molecules like piperine, can enhance its solubility and dissolution.[5][21]
Q3: How much of an increase in bioavailability can I expect with these methods?
A3: The reported improvements in bioavailability vary depending on the specific formulation and animal model. For a comparative overview, please refer to the data summary tables below. Increases in the Area Under the Curve (AUC) can range from approximately 2-fold to as high as 18-fold compared to the administration of unformulated hesperetin.[7][8]
Q4: Are there specific analytical methods I should use to measure hesperetin and its metabolites in plasma?
A4: Yes, due to extensive metabolism, it is crucial to measure not only the parent hesperetin but also its major metabolites (glucuronides and sulfates). Most studies utilize High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for sensitive and specific quantification.[23] An enzymatic hydrolysis step (using β-glucuronidase and sulfatase) is often required to cleave the conjugates and measure total hesperetin, providing a more accurate picture of absorption.[24]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestion |
| High variability in plasma concentrations between animals. | Poor and erratic absorption due to low solubility. Inconsistent food intake affecting GI physiology. | 1. Improve the formulation to enhance solubility and dissolution (e.g., prepare a nanoemulsion or solid dispersion). 2. Ensure consistent fasting periods for all animals before dosing. 3. Use a positive control with a known high-bioavailability formulation. |
| Low Cmax and AUC despite using a nanoformulation. | The nanoformulation may not be stable in the GI tract (e.g., aggregation). The dose may be too low. Rapid clearance of the absorbed drug. | 1. Characterize the particle size and stability of your formulation in simulated gastric and intestinal fluids. 2. Consider increasing the administered dose. 3. Investigate the role of efflux transporters and consider co-administration with an inhibitor like piperine. |
| Delayed Tmax (time to reach maximum concentration). | Slow dissolution of the formulation. Absorption occurring primarily in the lower intestine. | 1. Optimize the formulation to achieve a faster dissolution rate. 2. Consider that hesperetin's aglycone form is mainly absorbed in the colon after hydrolysis of its glycoside by gut microbiota, which can naturally lead to a delayed Tmax.[4] |
| Inconsistent results with co-administered bioenhancers. | Incorrect timing of administration. Insufficient dose of the bioenhancer. | 1. Administer the bioenhancer shortly before or simultaneously with hesperetin to ensure maximal inhibition of metabolic enzymes and transporters during the absorption phase. 2. Perform a dose-ranging study for the bioenhancer to determine the optimal concentration for inhibiting metabolism/efflux. |
Data Presentation: Pharmacokinetic Parameters of Hesperetin Formulations in Rats
Table 1: Enhancement of Hesperetin Bioavailability using Nanoformulations and Complexation
| Formulation | Animal Model | Dose | Cmax (µg/mL) | AUC (h·µg/mL) | Fold Increase in AUC | Reference |
| Hesperetin Suspension | Sprague-Dawley Rats | 50 mg/kg | 2.64 | 3.28 | - | [7] |
| Hesperetin-TPGS Micelles | Sprague-Dawley Rats | 50 mg/kg | 20.67 | 53.01 | 16.2 | [7] |
| Hesperetin-PC Complexes | Sprague-Dawley Rats | 50 mg/kg | 33.09 | 59.13 | 18.0 | [7] |
| Hesperetin Control | Sprague-Dawley Rats | 80 mg/kg | - | - | - | [8][10] |
| Hesperetin Nanocrystals | Sprague-Dawley Rats | 80 mg/kg | - | - | 2.25 | [8][10] |
| Hesperetin Suspension | Rats | - | - | - | - | [11] |
| Hesperetin Nanoemulsion | Rats | - | - | - | 5.67 | [11] |
Table 2: Effect of Co-administration on the Pharmacokinetics of Diltiazem (a P-gp/CYP3A4 substrate) with Hesperetin
This table illustrates hesperetin's potential as a bioenhancer by showing its effect on another drug metabolized by similar pathways.
| Treatment | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Diltiazem alone | Wistar Rats | 15 mg/kg | 173 ± 41.5 | 358 ± 56.9 | [19][20] |
| Diltiazem + Hesperetin | Wistar Rats | 15 mg/kg + 15 mg/kg | 375 ± 61.1 | 682 ± 54.8 | [19][20] |
Experimental Protocols
Protocol 1: Preparation of Hesperetin-Phospholipid Complex (Hesperetin-PC)
This protocol is adapted from methodologies described for creating phospholipid complexes to enhance bioavailability.[7][12][13]
Materials:
-
Hesperetin
-
Phosphatidylcholine (PC)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Vacuum desiccator
Procedure:
-
Dissolve hesperetin (e.g., 5 mg) and phosphatidylcholine in methanol (e.g., 10 mL) in a round-bottom flask. A weight ratio of 1:12 (hesperetin:PC) has been shown to be effective.[7]
-
Homogenize the mixture using an ultrasonic bath until a clear solution is obtained.
-
Stir the mixture for 30 minutes at 40°C.
-
Evaporate the methanol using a rotary evaporator under negative pressure (e.g., 0.095 MPa).
-
Dry the resulting thin film under vacuum to remove any residual solvent.
-
The final product can be stored in a desiccator until use. For administration, it can be suspended in an appropriate vehicle like 0.5% sodium carboxymethyl cellulose (B213188) (Na-CMC) in water.
Protocol 2: Oral Bioavailability Study in Rats
This is a general protocol for assessing the oral pharmacokinetics of a hesperetin formulation.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
Procedure:
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Divide the animals into groups (e.g., Control group receiving hesperetin suspension, Test group receiving the enhanced formulation).
-
Administer the respective formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg hesperetin equivalent).
-
Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for hesperetin and its metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., WinNonlin).
Visualizations
Caption: Workflow for addressing and overcoming low hesperetin bioavailability.
Caption: Key pathways limiting hesperetin's bioavailability in enterocytes.
References
- 1. Hesperetin Nanoparticle Powder as a Potential Antioxidant Nutraceutical Ingredient: Fabrication, Characterization, and Comparative Dissolution in Vegetarian and Non-Vegetarian Capsules [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced water solubility, antioxidant activity, and oral absorption of hesperetin by D-α-tocopheryl polyethylene glycol 1000 succinate and phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral bioavailability and pharmacodynamic activity of hesperetin nanocrystals generated using a novel bottom-up technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved bioavailability and anticancer efficacy of Hesperetin on breast cancer via a self-assembled rebaudioside A nanomicelles system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the effect of Hesperetin-HSPC complex--a novel drug delivery system on the in vitro release, therapeutic efficacy and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and in vitro Evaluation of Hesperidin-Phospholipid Complex and its Antioxidant Potential | Semantic Scholar [semanticscholar.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reverse-Phase HPLC Analysis of Hesperetin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the reverse-phase HPLC analysis of hesperetin (B1673127), with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
This section offers detailed guidance in a question-and-answer format to identify and resolve peak tailing in your chromatograms for hesperetin.
Q1: My hesperetin peak is tailing. What are the primary causes?
Peak tailing for phenolic compounds like hesperetin in reverse-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with the polar functional groups of hesperetin, causing tailing.[1][2][3] This is a primary cause of peak tailing.[1]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both hesperetin (a weak acid) and the residual silanol groups on the column. At a mid-range pH, both can be ionized, leading to strong secondary interactions.[3][4]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that cause peak tailing.[5][6]
-
Extra-Column Volume: Excessive volume between the injector and the detector, including long or wide tubing, can lead to peak broadening and tailing.[3][4]
-
Column Voids: A void at the inlet of the column can disrupt the sample path, leading to peak distortion, including tailing.[1][4]
Q2: How can I systematically troubleshoot peak tailing for hesperetin?
A logical troubleshooting workflow is crucial. Start by identifying if the issue is with a single peak or all peaks in the chromatogram.
Troubleshooting Workflow for Hesperetin Peak Tailing
Caption: A logical workflow to diagnose the cause of peak tailing for hesperetin.
Q3: How does mobile phase pH affect hesperetin peak shape, and what is the optimal range?
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like hesperetin.
-
Mechanism: Hesperetin has acidic phenolic hydroxyl groups. At a mobile phase pH below the pKa of these groups, hesperetin will be in its neutral, protonated form. Similarly, at a low pH (typically below 3), the residual silanol groups on the silica (B1680970) packing are also protonated and less likely to interact with the analyte.[2][4]
-
Recommendation: To minimize peak tailing, it is generally recommended to operate at a lower pH. A mobile phase pH in the range of 2.5 to 3.0 is often effective for improving the peak shape of phenolic compounds. This is because at this pH, the ionization of the acidic silanol species on the stationary phase surface is suppressed.[4]
Q4: What role does the HPLC column play in peak tailing, and how do I choose the right one?
The choice and condition of the HPLC column are paramount for achieving symmetrical peaks.
-
End-Capped Columns: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less polar and reducing secondary interactions.[1][3] Using a high-quality, end-capped C18 column is a good starting point.
-
Type B Silica: Columns packed with high-purity, Type B silica have fewer acidic silanol groups and lower metal content, which also helps in reducing peak tailing.[2]
-
Column Care: A guard column can protect the analytical column from strongly retained impurities that might create active sites and cause tailing.[5] Regularly flushing the column as per the manufacturer's instructions is also important. If you suspect column degradation, replacing it is often the best solution.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good peak asymmetry or tailing factor value?
A perfectly symmetrical, Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 1.0 and 1.5 is generally considered acceptable for most applications.[1] For regulated analyses, a common upper limit is 2.0.[4]
Q2: Can the sample solvent cause peak tailing for hesperetin?
Yes. If the sample is dissolved in a solvent that is significantly stronger (more organic content) than the mobile phase, it can lead to peak distortion, including tailing or fronting.[5] It is always best to dissolve the sample in the mobile phase or a solvent that is weaker than or of equal strength to the mobile phase.
Q3: Why is my hesperetin peak tailing even with a new, end-capped column?
Even with a new, high-quality column, other factors can contribute to peak tailing:
-
Mobile Phase pH: As discussed, an inappropriate mobile phase pH can still lead to interactions.
-
Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically >20 mM) to control the pH effectively.[4]
-
Metal Chelation: Trace metal contamination in the silica matrix of the column can sometimes chelate with certain analytes, causing tailing.[2][4]
-
System Issues: Check for extra-column volume in your HPLC system.[4]
Quantitative Data on Peak Tailing
The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of hesperetin, based on typical chromatographic behavior of phenolic compounds.
| Mobile Phase pH | Expected Hesperetin Peak Asymmetry (As) | Rationale |
| 6.8 | > 2.0 | At this pH, both hesperetin's phenolic groups and residual silanols are ionized, leading to significant secondary interactions and peak tailing. |
| 4.5 | 1.6 - 2.0 | As the pH decreases, some of the silanol interactions are suppressed, but ionization of hesperetin may still occur, resulting in moderate tailing. |
| 3.0 | 1.1 - 1.5 | Hesperetin is largely protonated, and the ionization of residual silanols is significantly suppressed, leading to improved peak symmetry.[7] |
| 2.5 | < 1.2 | At this low pH, both hesperetin and the silanol groups are fully protonated, minimizing secondary interactions and resulting in a more symmetrical peak.[4] |
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Hesperetin Peak Tailing
This protocol describes a systematic approach to investigate and optimize the mobile phase pH to achieve a symmetrical peak for hesperetin.
1. Objective: To determine the optimal mobile phase pH for the analysis of hesperetin on a C18 column to minimize peak tailing.
2. Materials and Reagents:
-
Hesperetin standard (Sigma-Aldrich or equivalent)[7]
-
HPLC-grade acetonitrile (B52724) and methanol[7]
-
HPLC-grade water (Type I)[7]
-
Orthophosphoric acid (85%)[7]
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]
-
Calibrated pH meter
3. Standard Preparation:
-
Prepare a stock solution of hesperetin at 1 mg/mL in methanol (B129727).
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting with a 50:50 mixture of methanol and water.
4. Chromatographic Conditions (Initial):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 288 nm
-
Column Temperature: 30 °C
5. Experimental Workflow:
Protocol for Mobile Phase pH Optimization
Caption: A step-by-step experimental workflow for optimizing mobile phase pH.
6. Procedure:
-
Prepare Aqueous Phase: Prepare four different aqueous mobile phase components by adjusting the pH of HPLC-grade water with orthophosphoric acid to pH 6.8, 4.5, 3.0, and 2.5.
-
Initial Analysis (pH 6.8):
-
Mix the pH 6.8 aqueous phase with acetonitrile (50:50, v/v) to create the final mobile phase.
-
Equilibrate the HPLC system and column with this mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the hesperetin working standard and record the chromatogram.
-
-
Subsequent Analyses (pH 4.5, 3.0, 2.5):
-
Sequentially switch to the mobile phases prepared with the aqueous components at pH 4.5, 3.0, and 2.5.
-
For each new mobile phase, ensure the system is fully equilibrated before injecting the standard.
-
Record the chromatogram for each pH condition.
-
-
Data Analysis:
-
For each chromatogram, determine the peak asymmetry or tailing factor for the hesperetin peak.
-
Compare the values obtained at different pH levels to identify the optimal pH that provides the most symmetrical peak.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing (Rac)-Hesperetin (Standard) to ensure purity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling (Rac)-Hesperetin to ensure its purity and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid (Rac)-Hesperetin?
To maintain the purity and stability of solid (Rac)-Hesperetin, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] For long-term storage, a temperature of 4°C is recommended.[2][4] It is also crucial to protect the compound from direct sunlight and extreme temperatures.[2]
Q2: How should I prepare and store (Rac)-Hesperetin stock solutions?
For optimal stability, prepare stock solutions by dissolving (Rac)-Hesperetin powder in a suitable organic solvent such as DMSO.[5] It is advisable to aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -80°C and protected from light.[5] While aqueous solutions of the related compound hesperidin (B1673128) are stable for up to two months between pH 1 and 7.4 at 25°C and 40°C, storage at -18°C is also a viable option.[5][6]
Q3: What are the primary factors that can cause (Rac)-Hesperetin to degrade?
Based on studies of hesperetin (B1673127) and its glycoside, hesperidin, the primary factors contributing to degradation are:
-
pH: Hesperetin is particularly unstable in alkaline conditions (high pH), where it can undergo alkaline hydrolysis.[5][7][8][9]
-
Temperature: Elevated temperatures can accelerate the degradation process, especially in solution.[5][7][8]
-
Light: Exposure to light can lead to photolytic degradation.[5]
-
Oxidation: The flavonoid structure is susceptible to oxidative degradation.[5]
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided.[1][2]
-
Sonication: Sonication in methanol (B129727) has been shown to cause decomposition of related flavonoids.[5][7][8]
Q4: What are the common impurities found in (Rac)-Hesperetin?
Impurities in (Rac)-Hesperetin can arise from the synthesis process, degradation, or co-extraction with other flavonoids. Common impurities may include other structurally related flavonoids.[10] Degradation can lead to the formation of various degradation products. Forced degradation studies on the related compound hesperidin under acidic and basic conditions have shown the formation of several degradation products.[1][8] Synthesizable degradation, process, and potential impurities of hesperetin are also commercially available for use as standards.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of (Rac)-Hesperetin.
Issue 1: Inconsistent experimental results over time.
-
Possible Cause: Degradation of (Rac)-Hesperetin in the experimental medium. Under standard cell culture conditions (pH ~7.4, 37°C), degradation can occur over several days.[5]
-
Troubleshooting Steps:
-
Confirm Stability: Perform a stability check of (Rac)-Hesperetin in your specific experimental medium under your incubation conditions (e.g., 24, 48, 72 hours). Use a validated HPLC method to quantify the amount of remaining (Rac)-Hesperetin at each time point.
-
Replenish Compound: If significant degradation (e.g., >10-20%) is observed, consider replacing the medium with a freshly prepared (Rac)-Hesperetin-containing medium every 24-48 hours.[5]
-
Protect from Light: Ensure that all solutions and experimental setups containing (Rac)-Hesperetin are protected from direct light exposure.[5]
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause: Presence of impurities or degradation products.
-
Troubleshooting Steps:
-
Perform Forced Degradation: To tentatively identify potential degradation products, subject a sample of your (Rac)-Hesperetin stock to forced degradation conditions (e.g., acid, base, oxidative, photolytic, and thermal stress).[1][8]
-
Compare Chromatograms: Analyze the stressed samples by HPLC and compare the retention times of the new peaks with those observed in your experimental samples. This can help in the tentative identification of degradation products.
-
Use High-Purity Standard: Ensure you are using a high-purity (Rac)-Hesperetin standard for comparison.
-
Optimize Chromatography: Adjust the HPLC method (e.g., mobile phase composition, gradient) to achieve better separation of the main peak from impurities.
-
Data Presentation
Table 1: Recommended Storage Conditions for (Rac)-Hesperetin
| Condition | Solid Form | Stock Solution (in DMSO) |
| Temperature | 4°C (long-term)[2][4] | -80°C[5] |
| Light | Protect from direct sunlight[2] | Protect from light[5] |
| Atmosphere | Dry and well-ventilated[1][2][3] | N/A |
| Container | Tightly closed container[1][2][3] | Single-use aliquots to avoid freeze-thaw cycles[5] |
Table 2: HPLC Methods for Purity Analysis of Hesperetin
| Parameter | Method 1 | Method 2 | Method 3 (Chiral Separation) |
| Column | C18 reversed-phase[1][10] | UPLC HSS T3 reversed-phase[7][12] | HPLC Chiralpak IA-3[7][12] |
| Mobile Phase | Methanol and 0.1% v/v acetic acid in deionized water (70:30, v/v)[1][8] | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)[7][12] | Isocratic - 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) with 2% isopropanol |
| Detection | 284 nm[1][8][10] | MS/MS[7] | UV at 298 nm[4] |
| Flow Rate | 0.7 ml/min[10] | Not specified | Not specified |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a (Rac)-Hesperetin sample.
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of high-purity (Rac)-Hesperetin standard.
-
Dissolve in methanol to make a stock solution of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh about 10 mg of the (Rac)-Hesperetin sample to be tested.
-
Dissolve in methanol to make a sample solution of 1 mg/mL.
-
Dilute with methanol to a concentration within the linear range of the standard curve.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water containing 0.1% formic acid (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to Hesperetin based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the Hesperetin peak in the sample chromatogram to the total area of all peaks (assuming all components have a similar response factor at the detection wavelength). For more accurate quantification, a calibration curve should be generated using the standard solutions.
-
Protocol 2: Forced Degradation Study
This protocol outlines a procedure to investigate the stability of (Rac)-Hesperetin under various stress conditions.
-
Prepare Stock Solution: Prepare a stock solution of (Rac)-Hesperetin in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Degradation:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep the solid (Rac)-Hesperetin powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid (Rac)-Hesperetin powder to direct sunlight for 48 hours.
-
Dissolve the stressed powder in methanol for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (as described in Protocol 1, with potential gradient elution to separate all degradation products).
Mandatory Visualization
Caption: Best practices workflow for storing and handling (Rac)-Hesperetin.
Caption: Troubleshooting workflow for purity issues with (Rac)-Hesperetin.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemicea.com [chemicea.com]
- 12. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Autofluorescence of Flavonoids in Imaging Experiments
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of flavonoid autofluorescence in your imaging experiments.
Troubleshooting Guide
This section addresses common issues encountered during the imaging of flavonoid-rich samples and provides actionable solutions.
Problem: High background fluorescence is obscuring my signal of interest.
Possible Cause: Your sample likely contains endogenous flavonoids, which are known to autofluoresce, particularly when excited with UV or blue light. This intrinsic fluorescence often appears in the green, yellow, and orange regions of the spectrum, potentially masking your specific signal.[1][2] Additionally, aldehyde-based fixatives like formalin can react with cellular components and induce autofluorescence.[2]
Solutions:
-
Optimize Fluorophore Selection: Shift to fluorophores that emit in the red to far-red spectral region (620–750nm), as flavonoid autofluorescence is typically weaker at these longer wavelengths.[1] For instance, if you are using a green channel fluorophore like FITC or GFP, consider switching to a red or far-red alternative such as DyLight™ 649 or CoralLite 647.[1]
-
Implement Chemical Quenching: Utilize chemical agents to reduce the fluorescence of endogenous molecules.
-
Sodium Borohydride (NaBH₄): This reagent is effective in reducing aldehyde-induced autofluorescence from fixation, though its impact on endogenous fluorophores can be variable.[1]
-
Sudan Black B (SBB): A lipophilic dye that effectively quenches autofluorescence from various sources, including lipofuscin, which is common in many tissues.[1][3] However, be aware that SBB can sometimes introduce its own fluorescence in the far-red channel.[1][4]
-
Commercial Quenching Kits: Products like TrueVIEW™ are formulated to reduce autofluorescence from multiple sources and can be effective for tissues containing flavonoids.[1][3]
-
-
Employ Spectral Unmixing: This computational technique can separate the spectral signature of your specific fluorophore from the broad emission spectrum of flavonoid autofluorescence.[1][2] This requires a confocal microscope equipped with a spectral detector to acquire a "lambda stack," which is a series of images taken at different emission wavelengths.[1]
-
Photobleaching: Before labeling, you can expose your sample to high-intensity light to destroy autofluorescent molecules.[5] While this method avoids chemical treatments, it can be time-consuming and may risk damaging the sample or the epitope of interest.[1]
Problem: My flavonoid of interest exhibits very weak or no fluorescence.
Possible Cause: Many flavonoids have weak intrinsic fluorescence, making them difficult to detect directly.[2]
Solution:
-
Fluorescence Enhancement with DPBA: Use 2-aminoethyl diphenylborinate (DPBA), also known as Naturstoff reagent A, to enhance the fluorescence of many flavonoids.[2][6] DPBA forms a complex with certain flavonoids, which significantly boosts their fluorescence intensity.[2][6]
Decision Workflow for Mitigating Flavonoid Autofluorescence
Caption: A workflow to guide researchers in selecting the appropriate strategy for mitigating flavonoid autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for flavonoid autofluorescence?
Flavonoids generally have broad excitation and emission spectra. They are typically excited by UV and blue light (around 350-480 nm) and emit in the blue, green, and yellow regions of the spectrum (around 450-560 nm).[1] However, the precise wavelengths can vary depending on the specific flavonoid, its concentration, and the local chemical environment, such as pH.[1]
Q2: How does pH affect flavonoid autofluorescence?
The fluorescence of many flavonoids is pH-dependent. For instance, some flavonoids show increased fluorescence intensity in a basic medium.[1][7] This is an important factor to consider when preparing samples and selecting buffers.
Q3: Can I combine different methods to reduce autofluorescence?
Yes, combining methods can be a highly effective strategy. For example, using a far-red fluorophore in conjunction with a chemical quenching agent can significantly improve your signal-to-noise ratio.[1]
Q4: Are there alternatives to fluorescence microscopy for imaging flavonoids?
While fluorescence microscopy is a powerful tool, other techniques can provide information on flavonoid localization without the issue of autofluorescence. These include methods like mass spectrometry imaging, although they may not be as widely accessible.[1]
Q5: How can I confirm if my sample has flavonoid autofluorescence?
Before starting your staining protocol, examine an unstained sample of your tissue or cells using the fluorescence microscope with the filter sets you plan to use for your experiment.[2] If you observe a signal, it is likely due to autofluorescence.[2]
Quantitative Data Summary
Table 1: Comparison of Strategies to Mitigate Flavonoid Autofluorescence
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Fluorophore Selection | Avoids spectral overlap with flavonoid autofluorescence. | Simple to implement; no chemical treatment required; preserves sample integrity. | May require purchasing new antibodies/reagents; far-red imaging may require specialized equipment.[1] | Experiments where red or far-red detection is feasible and sufficient. |
| Chemical Quenching | Chemically modifies fluorescent molecules to reduce their emission. | Can be effective for strong autofluorescence; compatible with most standard microscopes.[1] | Can sometimes reduce the specific signal; may not be effective for all types of autofluorescence; requires protocol optimization.[1] | Tissues with very high autofluorescence where other methods are insufficient. |
| Photobleaching | Exposes the sample to intense light to destroy autofluorescent molecules before labeling.[1] | Can be effective and does not require chemical treatment after fixation.[1] | Can potentially damage the sample or the epitope of interest; time-consuming.[1] | Fixed samples where the target epitope is known to be robust. |
| Spectral Unmixing | Computationally separates the autofluorescence spectrum from the specific signal.[1][2] | Highly specific; can isolate the true signal from the background. | Requires a confocal microscope with a spectral detector and specialized software.[1][2] | Complex samples with multiple overlapping fluorescent signals. |
Table 2: Effectiveness of Common Chemical Quenching Agents
| Quenching Agent | Target Autofluorescence | Reported Effectiveness | Potential Side Effects |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced (from fixation) | Modest reductions, but less effective for endogenous plant autofluorescence.[8] | Can damage tissue if not used carefully. |
| Sudan Black B (SBB) | Lipofuscin and other lipophilic compounds | Effective at quenching autofluorescence.[1][4] | Can introduce its own fluorescence in the far-red channel.[1][4] |
| Copper Sulfate | General chromophores | Highly effective and stable quenching agent for plant-derived scaffolds.[4] | Can have cytotoxic effects, limiting its use in live-cell imaging.[1] |
| Ammonium Chloride | Aldehyde-induced | Moderate reductions in plant scaffold autofluorescence. | Generally considered gentler on cells than copper sulfate.[3] |
Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Autofluorescence Quenching
This protocol is intended for use on fixed tissue sections.
-
Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[1]
-
Prepare NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of NaBH₄ in ice-cold PBS or TBS. The solution will fizz.[4]
-
Incubation: After fixation and permeabilization, wash the sample twice with PBS or TBS. Incubate the sample in the freshly prepared NaBH₄ solution for 10-30 minutes at room temperature.[4]
-
Washing: Wash the sample thoroughly with PBS or TBS (3 x 5 minutes) to remove all residual NaBH₄.[4]
-
Staining: Proceed with your standard immunofluorescence staining protocol.[1]
Protocol 2: Sudan Black B (SBB) Treatment for Autofluorescence Quenching
This protocol is typically performed after the staining procedure.
-
Perform Staining: Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.[1]
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark and then filter the solution.[4]
-
Incubation: Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature in the dark.[1][4]
-
Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS.[1]
-
Mounting: Mount the sample in an aqueous mounting medium.[4]
Spectral Unmixing Workflow
Caption: A step-by-step workflow for acquiring and processing data for spectral unmixing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hesperetin Encapsulation in Nanoparticles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the successful encapsulation of hesperetin (B1673127) in nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation and characterization of hesperetin-loaded nanoparticles.
Q1: Why is my Encapsulation Efficiency (EE%) unexpectedly low?
Answer: Low encapsulation efficiency is a frequent issue, often stemming from the properties of hesperetin and its interaction with the nanoparticle matrix. Hesperetin's poor water solubility is a primary factor.[1][2]
Common Causes & Solutions:
-
Drug Leakage during Formulation: Hesperetin may leak from the forming nanoparticles into the external aqueous phase, especially during solvent evaporation or diffusion steps.
-
Solution 1: Optimize Solvent/Antisolvent Ratio: In nanoprecipitation or solvent evaporation methods, adjusting the ratio of the organic phase (dissolving hesperetin and polymer) to the aqueous phase can accelerate polymer precipitation, trapping hesperetin more effectively before it diffuses.[3]
-
Solution 2: Increase Polymer Concentration: A higher concentration of the matrix material (e.g., PLGA, chitosan) can create a more viscous organic phase and a denser nanoparticle core, physically hindering drug diffusion.[4] However, this may also increase particle size.
-
Solution 3: Modify the Stirring/Homogenization Rate: A higher energy input can lead to faster nanoparticle formation, reducing the time available for drug leakage. For example, in emulsion-based methods, optimizing the homogenization speed is critical.[5]
-
-
Poor Affinity between Hesperetin and Polymer/Lipid: If the interaction between hesperetin and the nanoparticle matrix is weak, the drug will be more easily expelled.
-
Solution 1: Select an Appropriate Matrix: For the hydrophobic hesperetin, lipophilic matrices like solid lipids or polymers such as PLGA are generally suitable.[6][7]
-
Solution 2: Use a Surfactant/Stabilizer: Surfactants not only stabilize the formulation but can also improve drug partitioning into the nanoparticles. Polyvinyl alcohol (PVA) and Polysorbate 80 (Tween 80) are commonly used.[6][8]
-
-
Hesperetin's Low Aqueous Solubility: While seemingly a benefit for encapsulation within a hydrophobic core, it can lead to premature precipitation of the drug in the organic solvent before nanoparticles are fully formed.
-
Solution: Ensure Complete Solubilization: Confirm that hesperetin is fully dissolved in the organic solvent (e.g., ethanol, dichloromethane, chloroform) before emulsification or addition to the antisolvent.[9]
-
Q2: My nanoparticles are too large, aggregated, or have a high Polydispersity Index (PDI). What can I do?
Answer: Particle size and PDI are critical quality attributes. A large size can hinder biological uptake, while a high PDI (>0.3) indicates a non-uniform sample, which can lead to inconsistent performance.
Common Causes & Solutions:
-
Insufficient Energy Input: The energy from sonication or homogenization is crucial for breaking down the dispersed phase into nano-sized droplets.
-
Solution: Increase Sonication/Homogenization Intensity and Duration: Gradually increase the power and/or time of energy application. Monitor particle size at intervals to find the optimal point before over-processing causes instability.[4]
-
-
Inadequate Surfactant/Stabilizer Concentration: Surfactants are essential for covering the nanoparticle surface and preventing aggregation through steric or electrostatic repulsion.
-
Solution 1: Increase Surfactant Concentration: A higher concentration of stabilizers like PVA, Polysorbate 80, or Pluronics can provide better surface coverage.[4][10]
-
Solution 2: Select a More Effective Surfactant: The choice of surfactant can significantly impact particle size. Experiment with different types to find the one most compatible with your system.
-
-
High Polymer/Lipid Concentration: A higher concentration of the matrix material leads to a more viscous dispersed phase, which requires more energy to break into smaller droplets and can result in larger particles.[11]
-
Solution: Decrease Polymer/Lipid Concentration: Reducing the amount of matrix material can lead to smaller particles, but may also decrease encapsulation efficiency. A balance must be found.[4]
-
-
Oswald Ripening or Aggregation: Over time, smaller particles can dissolve and redeposit onto larger ones (Oswald ripening), or particles can clump together, especially if the zeta potential is low (close to 0 mV).
-
Solution 1: Optimize Zeta Potential: For electrostatic stabilization, aim for a zeta potential of at least +/- 30 mV. This can be influenced by the pH of the medium and the type of polymer used (e.g., chitosan (B1678972) is cationic).[12][13]
-
Solution 2: Lyophilize for Long-Term Storage: If nanoparticles are unstable in suspension, freeze-drying with a cryoprotectant (e.g., sucrose, trehalose) can preserve their size and prevent aggregation.[7]
-
Q3: How can I improve the stability of my hesperetin nanoparticle formulation?
Answer: Nanoparticle stability is critical for shelf-life and in vivo performance. Instability can manifest as aggregation, sedimentation, or drug leakage.[14]
Common Causes & Solutions:
-
Low Zeta Potential: Insufficient surface charge leads to weak repulsive forces between particles, causing them to aggregate.[13]
-
Solution: As mentioned, aim for a zeta potential greater than |30| mV. This can be modulated by adjusting the pH of the suspension or by using charged polymers or surfactants.[15]
-
-
Incompatible Components: The use of certain additives or preservatives can destabilize the nanoparticle suspension.
-
Hydrolysis or Degradation: Polymers like PLGA are biodegradable and will hydrolyze over time in an aqueous environment, leading to drug release and changes in particle structure.
-
Solution: For long-term storage, lyophilize the nanoparticle suspension. The resulting powder is much more stable. When re-suspending, use gentle agitation to avoid aggregation.[7]
-
Quantitative Data Summary
The tables below summarize typical parameters and outcomes for hesperetin nanoparticle formulations, providing a baseline for experimental design.
Table 1: Influence of Formulation Parameters on Hesperetin Nanoparticle Characteristics
| Parameter | Effect on Particle Size | Effect on Encapsulation Efficiency (EE%) | Effect on Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Polymer/Lipid Conc. | Increases with higher concentration | Generally increases, then may plateau | May increase at very high concentrations | [4] |
| Surfactant Conc. | Decreases with higher concentration | Can increase by preventing leakage | Decreases (improves uniformity) | [10][18] |
| Homogenization Energy | Decreases with higher energy | May increase by rapid particle formation | Decreases (improves uniformity) | [4] |
| Drug:Polymer Ratio | Minor effect | Increases up to a saturation point | Minor effect | [3] |
| Organic:Aqueous Ratio | Variable; requires optimization | Highly dependent on the method | Variable; requires optimization |[3][6] |
Table 2: Comparison of Nanoparticle Systems for Hesperetin Encapsulation
| Nanoparticle System | Typical Size (nm) | PDI | Encapsulation Efficiency (%) | Key Advantages | Reference |
|---|---|---|---|---|---|
| PLGA Nanoparticles | 200 - 300 | < 0.2 | ~80% | Biodegradable, controlled release | [6][18] |
| Chitosan Nanoparticles | 120 - 260 | < 0.3 | N/A | Mucoadhesive, positive charge | [12] |
| Solid Lipid Nanoparticles (SLN) | 150 - 400 | ~0.2 - 0.4 | 40 - 65% | High biocompatibility, scalable | [7][8] |
| Cyclodextrin Complexes | < 20 | < 0.2 | > 80% (complexation) | Significant solubility enhancement | [1] |
| Nanoemulsions | 80 - 100 | ~0.2 - 0.3 | ~75% | High drug loading capacity |[19] |
Detailed Experimental Protocols
Protocol 1: Preparation of Hesperetin-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation)
This protocol is adapted from common methodologies for encapsulating hydrophobic drugs like hesperetin in PLGA.[6][18]
Materials:
-
Hesperetin (HSP)
-
Poly(D,L-lactide-co-glycolide) (PLGA, 50:50)
-
Dichloromethane (DCM) or Chloroform (organic solvent)[9]
-
Polyvinyl alcohol (PVA), 0.5% - 2% w/v solution in deionized water
-
Deionized water
-
Probe sonicator or high-speed homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve 5-10 mg of Hesperetin and 50-100 mg of PLGA in 2-4 mL of DCM. Ensure complete dissolution by vortexing or brief sonication in a water bath.
-
Aqueous Phase Preparation: Prepare a 0.5% w/v PVA solution by dissolving PVA in deionized water. This will serve as the continuous phase.
-
Emulsification: Add the organic phase dropwise to 10-20 mL of the aqueous PVA solution while homogenizing at high speed (e.g., 10,000 - 15,000 rpm) or sonicating on ice. Continue emulsification for 2-5 minutes to form a coarse oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours (or overnight) to allow the DCM to evaporate completely. This will lead to the precipitation of solid PLGA nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Washing: Discard the supernatant. Resuspend the nanoparticle pellet in deionized water to wash away excess PVA and unencapsulated hesperetin. Repeat the centrifugation and washing step two more times.
-
Final Product: Resuspend the final pellet in a small volume of deionized water for immediate characterization or lyophilize with a cryoprotectant for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
This protocol uses an indirect method to quantify the amount of encapsulated hesperetin.[20][21]
Procedure:
-
Separate Nanoparticles from Supernatant: After the initial centrifugation step in the preparation protocol (Protocol 1, Step 5), carefully collect the supernatant. This contains the amount of free, unencapsulated hesperetin.
-
Quantify Free Hesperetin: Measure the concentration of hesperetin in the supernatant using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.[1]
-
Calculate Encapsulation Efficiency (EE%):
-
EE (%) = [(Total Hesperetin Added - Free Hesperetin in Supernatant) / Total Hesperetin Added] x 100[21]
-
-
Determine Nanoparticle Weight: To calculate drug loading, weigh the lyophilized nanoparticles obtained from a known volume of the initial formulation.
-
Calculate Drug Loading (DL%):
-
DL (%) = [(Total Hesperetin Added - Free Hesperetin in Supernatant) / Weight of Recovered Nanoparticles] x 100[21]
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of hesperetin-loaded PLGA nanoparticles by two different experimental design methods and biological evaluation of optimized nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hesperetin-Loaded Solid Lipid Nanoparticles and Nanostructure Lipid Carriers for Food Fortification: Preparation, Characterization, and Modeling - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. US9700512B1 - Synthesis of hesperetin nanoparticles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 12. Hesperetin-loaded chitosan nanoparticles ameliorate hyperglycemia by regulating key enzymes of carbohydrate metabolism in a diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. Challenges and Advances in Nanoformulations for Drug Delivery [wisdomlib.org]
- 15. dovepress.com [dovepress.com]
- 16. Nanosuspensions of hesperetin: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Formulation of a Novel Hesperetin-Loaded Nanoemulsion and Its Promising Effect on Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of drug loading and encapsulation efficiency [bio-protocol.org]
- 21. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Hesperetin in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the flavonoid hesperetin (B1673127) in cellular models. Due to its chemical nature, hesperetin can exhibit off-target effects, and this resource aims to help you identify, mitigate, and control for these phenomena in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of hesperetin?
A1: Hesperetin is known to modulate several signaling pathways, including the Transforming Growth Factor-β (TGF-β), PI3K/Akt, and JAK/STAT pathways.[1][2][3] It has been shown to inhibit the phosphorylation of Smad3, a downstream target of the TGF-β pathway.[1] Additionally, hesperetin can suppress the phosphorylation of Akt, thereby affecting cell survival and proliferation.[2] It has also been implicated in the regulation of the JAK/STAT signaling pathway.[3]
Q2: Why is it important to consider off-target effects when using hesperetin?
Q3: What are some common off-target effects observed with flavonoids like hesperetin?
A3: A common off-target effect of flavonoids is the inhibition of various protein kinases due to the structural similarity of their binding sites to the ATP-binding pocket.[4] This can lead to the modulation of numerous signaling pathways unrelated to the primary target of interest. Other potential off-target effects can include interactions with receptors and other enzymes.
Q4: How can I distinguish between on-target and off-target effects of hesperetin in my experiments?
A4: Differentiating between on-target and off-target effects is crucial for data interpretation. A multi-pronged approach is recommended, including:
-
Dose-response analysis: Off-target effects are often observed at higher concentrations. Correlating the effective concentration for your observed phenotype with the known potency of hesperetin for its intended target can provide initial clues.
-
Use of structurally related control compounds: Testing a structurally similar flavonoid with a different activity profile can help determine if the observed effect is specific to hesperetin.
-
Target knockdown/knockout experiments: Using techniques like siRNA or CRISPR to reduce the expression of the intended target should abolish the on-target effects of hesperetin. If the phenotype persists, it is likely due to an off-target effect.
-
Rescue experiments: Overexpressing the wild-type target protein may rescue the on-target phenotype.
Q5: Are there any common issues with using hesperetin in cell culture, and how can I troubleshoot them?
A5: Yes, a common issue with hesperetin and other flavonoids is their low aqueous solubility, which can lead to precipitation in cell culture media.[5] This can affect the actual concentration of the compound your cells are exposed to and lead to inconsistent results. See the troubleshooting guide below for detailed recommendations on how to address this.
Quantitative Data on Hesperetin and Potential Off-Target Interactions
| Target/Process | Hesperetin IC50/Binding Affinity | Assay Type | Notes |
| On-Target Effects | |||
| TGF-β Receptor Binding | Inhibition of ligand-receptor interaction observed | Single-molecule force measurements | Hesperetin interferes with the binding of TGF-β1 to its receptor.[1] |
| Smad3 Phosphorylation | Inhibition observed at 100 µM | Western Blot | Hesperetin inhibits TGF-β1-induced Smad3 phosphorylation in HeLa cells.[1] |
| PI3K/Akt Pathway | Inhibition of Akt phosphorylation observed with hesperetin treatment | Western Blot | Hesperetin has been shown to inhibit the PI3K/Akt signaling pathway in various cancer cell lines.[2] |
| Potential Off-Target Interactions (Primarily In Silico) | |||
| HER2 Tyrosine Kinase | High glide score in molecular docking studies | In Silico (Molecular Docking) | Suggests potential as a HER2-TK inhibitor.[6] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | -7.6 kcal/mol | In Silico (Molecular Docking) | Hesperetin showed binding affinity to PTP1B in a computational study.[7] |
| Aldo-Keto Reductase Family 1 Member C1 (AKR1C1) | Identified as an inhibitor | Chemoproteomic Profiling | Hesperetin was identified as an inhibitor of AKR1C1 through a chemical proteomics approach.[8] |
| Aldo-Keto Reductase Family 1 Member C2 (AKR1C2) | Identified as an inhibitor | Chemoproteomic Profiling | Hesperetin was identified as an inhibitor of AKR1C2 through a chemical proteomics approach.[8] |
| α-Glucosidase | IC50 of 18.52 ± 1.26 µM | Enzymatic Assay | Hesperidin (B1673128), the glycoside of hesperetin, shows inhibitory activity.[9] |
| Various Cancer Cell Lines | IC50 values ranging from 5.3 µM to 115 µM | MTT Assay | Cytotoxic effects have been observed in various cancer cell lines, which could be a combination of on- and off-target effects.[10][11] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Hesperetin in Cell Culture Media | Poor aqueous solubility of flavonoids.[5] | 1. Optimize Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[5] 2. Proper Dilution Technique: Warm the cell culture medium to 37°C before adding the hesperetin stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid dispersal.[5] 3. Determine Solubility Limit: Perform a solubility test to find the maximum concentration of hesperetin that remains soluble in your specific cell culture medium and conditions.[5] |
| Inconsistent or Non-reproducible Experimental Results | 1. Hesperetin precipitation or degradation.[12] 2. Variability in cell passage number or health. 3. Unidentified off-target effects. | 1. Freshly Prepare Working Solutions: Prepare fresh dilutions of hesperetin from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[12] 2. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.[13] 3. Perform Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and consider using a positive control compound with a known on-target effect. |
| Observed Phenotype Does Not Align with Known On-Target Effects | The observed effect is likely due to one or more off-target interactions.[4] | 1. Validate with an Alternative Method: Use a different method to inhibit the target (e.g., siRNA) and see if it recapitulates the phenotype.[4] 2. Conduct a Rescue Experiment: Overexpress the intended target to see if the phenotype is reversed.[4] 3. Consider Off-Target Prediction and Validation: Use computational tools to predict potential off-targets and then experimentally validate these predictions. |
| High Cellular Toxicity at Concentrations Required for On-Target Effect | 1. The on-target effect is inherently cytotoxic. 2. Toxicity is a result of off-target effects. | 1. Confirm On-Target Toxicity: Inhibit the target using a more specific method (e.g., siRNA) to confirm if it induces the same level of toxicity. 2. Identify and Validate Off-Targets: If on-target inhibition is not cytotoxic, the observed toxicity is likely due to off-target effects. Attempt to identify potential off-targets and validate their role in the cytotoxic response. |
Experimental Protocols
Western Blot Analysis for Hesperetin's Effect on Signaling Pathways
This protocol provides a general framework for assessing the impact of hesperetin on the phosphorylation status of key proteins in the TGF-β, PI3K/Akt, and JAK/STAT pathways.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa for TGF-β, various cancer cell lines for PI3K/Akt, or cells known to have active JAK/STAT signaling) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours, if necessary, to reduce basal signaling activity.
-
Treat the cells with various concentrations of hesperetin (e.g., 10, 50, 100 µM) or vehicle control (DMSO) for the desired time (e.g., 1, 6, 24 hours).[1][9]
-
For pathway activation, stimulate the cells with the appropriate ligand (e.g., TGF-β1 for the TGF-β pathway, a growth factor for the PI3K/Akt pathway, or a cytokine for the JAK/STAT pathway) for a short period (e.g., 15-30 minutes) before harvesting.[1][14]
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a small molecule to its target protein in a cellular environment.[16]
a. Cell Preparation and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium to a density of 2 x 10⁶ cells/mL.[17]
-
Prepare a stock solution of hesperetin in DMSO.
-
Treat the cells with the desired concentration of hesperetin or vehicle control (DMSO) and incubate for 1 hour at 37°C to allow for compound uptake.[17]
b. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[18]
-
Immediately cool the samples to 4°C for 3 minutes.
c. Cell Lysis and Protein Analysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blot, as described in the protocol above.
d. Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both the hesperetin-treated and vehicle-treated samples.
-
Normalize the data by setting the intensity at the lowest temperature to 100%.
-
Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of hesperetin indicates target engagement.
In Vitro Kinase Assay
This protocol describes a general method to assess the direct inhibitory activity of hesperetin against a purified kinase.
a. Assay Setup:
-
In a 96-well plate, add the following components in this order:
-
Kinase reaction buffer.
-
Recombinant kinase of interest.
-
Kinase substrate (peptide or protein).
-
Serial dilutions of hesperetin or DMSO (for control).
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow hesperetin to bind to the kinase.[1]
b. Kinase Reaction:
-
Initiate the kinase reaction by adding ATP. For radiometric assays, this will be a mixture of cold ATP and [γ-³²P]ATP.[1] For luminescence-based assays, this will be cold ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 30-60 minutes).
c. Detection:
-
For Radiometric Assays:
-
Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.[1]
-
-
For Luminescence-Based Assays (e.g., ADP-Glo™):
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.[3]
-
d. Data Analysis:
-
Calculate the percentage of kinase inhibition for each hesperetin concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the hesperetin concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Hesperetin's inhibition of the canonical TGF-β signaling pathway.
Caption: Hesperetin's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Potential modulation of the JAK/STAT signaling pathway by hesperetin.
Experimental Workflows
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: General workflow for an in vitro kinase inhibition assay.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting unexpected phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro kinase assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Structural Bases for Hesperetin Derivatives: Inhibition of Protein Tyrosine Phosphatase 1B, Kinetics Mechanism and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics reveals hesperidin and hesperetin as AKR1C1/2 inhibitors with chemosensitization effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. The Jak/Stat Signaling Pathway Is Downregulated at Febrile Temperatures | PLOS One [journals.plos.org]
Technical Support Center: Quantifying Hesperetin in Biological Samples
Welcome to the technical support center for the accurate quantification of hesperetin (B1673127) in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to method refinement for hesperetin analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction, separation, and detection of hesperetin from biological samples such as plasma and urine.
Sample Preparation & Extraction
-
Q1: Why are my hesperetin recovery rates low and inconsistent?
A1: Low and variable recovery is a common issue often linked to the sample extraction procedure. Hesperetin and its metabolites exist in both free (aglycone) and conjugated forms (glucuronides and sulfates) in biological samples.[1][2][3] To accurately quantify total hesperetin, enzymatic hydrolysis is crucial to cleave the conjugate moieties.
-
Troubleshooting Steps:
-
Enzymatic Hydrolysis: Ensure complete hydrolysis by optimizing the incubation time and temperature with β-glucuronidase and sulfatase. A typical procedure involves incubation overnight at 37°C.[4][5]
-
Extraction Method: Solid-phase extraction (SPE) is a highly effective method for cleaning up the sample and concentrating the analyte.[4][6] Using a mixed-mode SPE cartridge with both reversed-phase and anion-exchange functionalities can improve recovery.[4][7]
-
Solvent Choice: The choice of extraction solvent is critical. Methanol (B129727) and ethanol, or their aqueous mixtures, are commonly used.[8] Ensure the pH of your extraction solvent is optimized for hesperetin's chemical properties.
-
Internal Standard: Use a suitable internal standard (IS) to account for variability during sample preparation and analysis. Naringenin or deuterated hesperetin analogs are good choices.[6][9]
-
-
-
Q2: I am analyzing total hesperetin after hydrolysis. How can I be sure the hydrolysis is complete?
A2: Incomplete hydrolysis will lead to an underestimation of the total hesperetin concentration.
-
Troubleshooting Steps:
-
Enzyme Activity: Verify the activity of your β-glucuronidase/sulfatase enzyme preparation. Use a known conjugated standard to test its efficacy.
-
Incubation Time: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for complete hydrolysis in your specific matrix.
-
pH and Temperature: Ensure the incubation buffer pH and temperature are optimal for the enzyme as specified by the manufacturer. A common condition is pH 5.5 at 37°C.[5]
-
LC-MS/MS Confirmation: If possible, use LC-MS/MS to monitor the disappearance of the conjugated forms (e.g., hesperetin-7-O-glucuronide) and the appearance of the aglycone.[10]
-
-
Chromatography & Detection (HPLC & LC-MS/MS)
-
Q3: I'm observing poor peak shape and resolution in my HPLC chromatogram. What can I do?
A3: Tailing peaks or co-elution with interfering substances can compromise quantification.
-
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the mobile phase composition. A gradient elution with acetonitrile (B52724) and water containing a small percentage of formic or acetic acid (e.g., 0.1%) is often used to improve peak shape for flavonoids.[6][11][12]
-
Column Choice: A C18 reversed-phase column is commonly used.[12][13] If you still face issues, consider a phenyl-type column which can offer different selectivity for aromatic compounds like hesperetin.[6][11]
-
Flow Rate: Optimize the flow rate. While a higher flow rate can shorten the run time, it may sacrifice resolution.
-
Sample Matrix Effects: If using LC-MS/MS, matrix effects can suppress or enhance the ion signal, affecting accuracy and precision.[14] A thorough sample cleanup is the best way to mitigate this.[14]
-
-
-
Q4: My LC-MS/MS signal for hesperetin is weak and inconsistent. How can I improve it?
A4: A weak or unstable signal can be due to several factors ranging from sample preparation to instrument settings.
-
Troubleshooting Steps:
-
Ionization Mode: Hesperetin can be detected in both positive and negative ionization modes. However, negative ion electrospray ionization (ESI) often provides better sensitivity for phenolic compounds.[6][11]
-
MS/MS Transitions: Ensure you are using the optimal precursor-to-product ion transition (Multiple Reaction Monitoring - MRM). For hesperetin, a common transition in negative mode is m/z 301.3 → 164.1.[6][11]
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for hesperetin.
-
Matrix Effects: As mentioned, matrix components can interfere with ionization. If you suspect matrix effects, you can assess them by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.[6][11]
-
-
-
Q5: I'm seeing extra peaks in my chromatogram that I can't identify. What could they be?
A5: Unidentified peaks could be metabolites, degradation products, or contaminants.
-
Troubleshooting Steps:
-
Metabolites: Hesperetin is metabolized into various glucuronide and sulfate (B86663) conjugates.[1][2] If you are analyzing without a hydrolysis step, these will appear as separate peaks. Hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide are major metabolites.[10]
-
Degradation: Hesperetin can degrade under certain conditions. It is relatively stable in acidic to neutral aqueous solutions but can undergo alkaline hydrolysis at higher pH.[15][16] Protect your samples and standards from prolonged exposure to light and high temperatures.[17]
-
Contamination: Contamination can arise from solvents, labware, or the biological matrix itself. Always use high-purity solvents and meticulously clean your equipment.
-
-
ELISA Kits
-
Q6: My ELISA results have a high background signal. What is the cause?
A6: High background in an ELISA can obscure the true signal and is often due to non-specific binding or issues with the washing steps.[18]
-
Troubleshooting Steps:
-
Washing: Increase the number of wash cycles or the soaking time during washes to more effectively remove unbound antibodies and reagents.[18]
-
Blocking: Ensure that the blocking buffer is appropriate for your sample type and is incubated for the recommended time to prevent non-specific binding.
-
Antibody Concentration: Using too high a concentration of the detection antibody can lead to increased background. Titrate the antibody to find the optimal concentration.
-
Reagent Preparation: Prepare all reagents freshly and ensure they are at room temperature before use.[19]
-
-
-
Q7: The signal from my positive controls is very low in my ELISA assay. Why?
A7: Low signal can indicate a problem with one or more of the assay components or steps.[20]
-
Troubleshooting Steps:
-
Reagent Integrity: Check the expiration dates of all kit components. Improper storage or repeated freeze-thaw cycles can degrade reagents.[21]
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol, as deviations can significantly impact binding efficiency.[18]
-
Substrate: Ensure the substrate has not been contaminated or degraded. It should be protected from light.
-
Pipetting: Verify the accuracy of your pipettes to ensure correct volumes of all reagents are being added.[21]
-
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of hesperetin in biological fluids using LC-MS/MS and HPLC. These values can serve as a benchmark for your own method development and validation.
Table 1: LC-MS/MS Method Parameters for Hesperetin Quantification in Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 100 ng/mL | [6][11] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL (200 pg/mL) | [6][11] |
| Accuracy (RE %) | -6.52% to 3.82% | [6][11] |
| Precision (RSD %) | 2.06% - 9.54% | [6][11] |
| Extraction Recovery | >87% | [6][11] |
| Matrix Effect | 94.7% - 113.6% | [6][11] |
Table 2: HPLC Method Parameters for Hesperetin Quantification
| Parameter | Value | Reference |
| Linearity Range | 25 - 2500 ng/mL | [13] |
| Lower Limit of Detection (LOD) | 1.61 ng/mL | [13] |
| Lower Limit of Quantification (LLOQ) | 4.89 ng/mL | [13] |
| Accuracy (Recovery %) | 95% - 100% | [13] |
Experimental Protocols
Protocol 1: Quantification of Total Hesperetin in Human Plasma by UPLC-MS/MS
This protocol is adapted from methods described for the analysis of hesperetin and its enantiomers.[4][7]
-
Sample Preparation & Hydrolysis:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated hesperetin).
-
Add 10 µL of 10% acetic acid, 100 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.5), and 5 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate the mixture overnight at 37°C with continuous shaking.
-
-
Solid-Phase Extraction (SPE):
-
Precondition a mixed-mode anion exchange SPE plate (e.g., Waters Oasis MAX) with 500 µL of methanol followed by 500 µL of water.
-
Dilute the hydrolyzed sample with 300 µL of 0.1% formic acid and load it onto the SPE plate.
-
Wash the wells with 1000 µL of 2% ammonium (B1175870) hydroxide, followed by 1000 µL of methanol.
-
Elute the analyte with 1000 µL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Reconstitution & Analysis:
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 40% acetonitrile in water with 0.1% formic acid).
-
Inject the sample into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., UPLC HSS T3).[4][7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transition: Monitor the transition for hesperetin (e.g., m/z 301.3 → 164.1) and the internal standard.[6][11]
-
Visualizations
The following diagrams illustrate key workflows and concepts in hesperetin analysis.
Caption: Hesperetin metabolism and bioanalytical workflow.
Caption: Troubleshooting logic for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on the impact of hesperidin and its aglycone hesperetin on metabolic dysfunction-associated steatotic liver disease and other liver disorders | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of the flavonoid aglycones diosmetin and hesperetin in human plasma and urine by a validated GC/MS method: in vivo metabolic reduction of diosmetin to hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hesperidin metabolite hesperetin-7-O-glucuronide, but not hesperetin-3'-O-glucuronide, exerts hypotensive, vasodilatory, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lawdata.com.tw [lawdata.com.tw]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 19. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 20. tulipgroup.com [tulipgroup.com]
- 21. biomatik.com [biomatik.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Racemic Hesperetin and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Hesperetin (B1673127), a flavanone (B1672756) found abundantly in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects. As a chiral molecule, hesperetin exists as a racemic mixture ((Rac)-Hesperetin) and as two individual enantiomers: (S)-Hesperetin and (R)-Hesperetin. In nature, the (S)-enantiomer is predominant. This guide provides a comparative analysis of the biological activity of racemic hesperetin versus its enantiomers, supported by available experimental data and detailed methodologies.
Summary of Biological Activity
While extensive research has been conducted on the biological activities of what is presumed to be racemic hesperetin, direct comparative studies with its purified enantiomers are limited. The available data suggests that while there are stereoselective differences in metabolism and certain biological activities, these differences are often not substantial.
Antioxidant Activity of (Rac)-Hesperetin
(Rac)-Hesperetin demonstrates notable antioxidant activity through radical scavenging mechanisms. The following table summarizes its efficacy in common antioxidant assays.
| Antioxidant Assay | (Rac)-Hesperetin IC50/SC50 (µM) | Reference Compound | Reference Compound IC50/SC50 (µM) |
| DPPH Radical Scavenging | 525.18 ± 1.02 | Ascorbic Acid | 61.78 ± 0.02 |
| ABTS Radical Scavenging | 489.01 ± 0.09 | Ascorbic Acid | 70.63 ± 0.08 |
A lower IC50/SC50 value indicates greater antioxidant activity.
Anti-Inflammatory Activity of (Rac)-Hesperetin
(Rac)-Hesperetin has been shown to exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators.
| Inflammatory Mediator | Cell Line | (Rac)-Hesperetin Effect |
| Nitric Oxide (NO) | RAW 264.7 | Inhibition of LPS-induced production |
| Prostaglandin E2 (PGE2) | RAW 264.7 | Inhibition of LPS-induced production |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | Inhibition of LPS-induced production |
| Interleukin-6 (IL-6) | RAW 264.7 | Inhibition of LPS-induced production |
Anti-Cancer Activity of (Rac)-Hesperetin
The anti-cancer potential of (Rac)-Hesperetin has been evaluated across various cancer cell lines, demonstrating its ability to inhibit cell proliferation.
| Cell Line | Cancer Type | (Rac)-Hesperetin IC50 (µM) |
| C6 Glioma | Glioblastoma | ~92.8 (28 µg/mL) for 24h, ~69.6 (21 µg/mL) for 48h |
| SiHa | Cervical Cancer | 650 |
Enantioselective Bioactivity: (S)-Hesperetin vs. (R)-Hesperetin
Direct comparisons of the antioxidant, anti-inflammatory, and broad anti-cancer activities of the individual enantiomers are scarce in the available literature. However, a key study investigated their stereoselective metabolism and bioactivity in terms of electrophile response element (EpRE)-mediated gene expression, which is a cellular defense mechanism against oxidative stress.
The study found that while both enantiomers induce EpRE-mediated gene expression, (S)-hesperetin showed a slightly greater induction (8.2-fold at 50 µM) compared to (R)-hesperetin (6.0-fold at 25 µM and higher) .[1] Despite this statistically significant difference at certain concentrations, the authors concluded that the overall differences in this specific bioactivity were relatively small.[2][3][4]
Furthermore, significant stereoselectivity was observed in the metabolism of hesperetin enantiomers. The glucuronidation of (S)-hesperetin was found to be more efficient than that of (R)-hesperetin.[3]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. A solution of DPPH in methanol (B129727) is prepared. The test compound is added to the DPPH solution, and the mixture is incubated in the dark. The reduction of the DPPH radical by the antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm. The percentage of radical scavenging activity is calculated, and the SC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by reacting with potassium persulfate. The resulting blue-green ABTS•+ solution is then diluted to a specific absorbance. The test compound is added, and the decrease in absorbance is measured spectrophotometrically at approximately 734 nm. The percentage of inhibition is calculated, and the SC50 value is determined.
Cell Viability (MTT) Assay for Anti-Cancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). After incubation, the MTT reagent is added, and the cells are further incubated to allow formazan formation. The formazan crystals are then solubilized with a suitable solvent, and the absorbance is read using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Measurement of Inflammatory Mediators (NO, PGE2, TNF-α, IL-6)
Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response in the presence or absence of the test compound. After a suitable incubation period, the cell culture supernatant is collected. The concentration of nitric oxide (NO) is determined using the Griess reagent. The levels of PGE2, TNF-α, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Visualizations
Caption: Hesperetin's anti-inflammatory mechanism.
Caption: Workflow for antioxidant activity assays.
Conclusion
The available scientific literature indicates that hesperetin is a biologically active flavonoid with significant antioxidant, anti-inflammatory, and anti-cancer properties, primarily based on studies of its racemic form. The limited research directly comparing the enantiomers suggests that while stereoselectivity exists in its metabolism and certain bioactivities, the differences between (S)- and (R)-hesperetin may not be substantial across all biological endpoints. The naturally predominant (S)-enantiomer has shown slightly higher activity in at least one cellular assay related to antioxidant defense.
For researchers and drug development professionals, this suggests that while (Rac)-Hesperetin is a valuable compound for investigation, further studies are warranted to fully elucidate the specific contributions and potential therapeutic advantages of each enantiomer. Such research would be crucial for the development of more targeted and efficacious hesperetin-based therapeutic agents.
References
Comparative analysis of hesperetin and naringenin as UGT inhibitors
A Comparative Analysis of Hesperetin (B1673127) and Naringenin (B18129) as UGT Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the inhibitory effects of two prominent citrus flavonoids, hesperetin and naringenin, on UDP-glucuronosyltransferase (UGT) enzymes. UGTs are crucial Phase II metabolizing enzymes responsible for the glucuronidation and subsequent elimination of numerous drugs and endogenous compounds. Inhibition of these enzymes can lead to significant herb-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.
Comparative UGT Inhibitory Activity
Both hesperetin and naringenin exhibit broad-spectrum inhibitory activity against several human UGT isoforms.[1][2] Hesperetin demonstrates particularly strong inhibition against UGT1A1, UGT1A3, and UGT1A9, with IC50 and Ki values often below 10 µM.[1][3] Naringenin also strongly inhibits UGT1A1 and UGT1A3, and notably, UGT2B7.[1][3] The following table summarizes the quantitative data on their inhibitory potency.
Table 1: Comparative Inhibitory Potency (IC50 and Ki) of Hesperetin and Naringenin on Human UGT Isoforms
| UGT Isoform | Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| UGT1A1 | Hesperetin | < 10 | 9.63 | Competitive |
| Naringenin | < 10 | - | - | |
| UGT1A3 | Hesperetin | < 10 | 0.99 | Mixed |
| Naringenin | < 10 | - | - | |
| UGT1A4 | Hesperetin | 29.68 - 63.87 | - | - |
| Naringenin | 15 - 55 | - | - | |
| UGT1A7 | Hesperetin | 29.68 - 63.87 | - | - |
| Naringenin | 15 - 55 | - | - | |
| UGT1A8 | Hesperetin | 29.68 - 63.87 | - | - |
| Naringenin | 15 - 55 | - | - | |
| UGT1A9 | Hesperetin | < 10 | 3.41 | Mixed |
| Naringenin | 15 - 55 | - | - | |
| UGT2B7 | Hesperetin | > 10 | - | - |
| Naringenin | < 10 | 1.39 | Competitive |
Data sourced from a study by Liu et al. (2016).[1]
Experimental Protocols
The evaluation of UGT inhibition by hesperetin and naringenin typically involves in vitro assays using recombinant human UGT isoforms or human liver microsomes.[4][5]
General Protocol for In Vitro UGT Inhibition Assay:
-
Enzyme Source Preparation: Recombinant human UGT enzymes (Supersomes™) or pooled human liver microsomes are used as the enzyme source.[4] The protein concentration is predetermined through linearity studies.
-
Incubation Mixture: The reaction is typically carried out in a Tris buffer (pH 7.4-7.7) containing magnesium chloride (MgCl2), a UGT marker substrate (e.g., 4-methylumbelliferone (B1674119) for most isoforms, trifluoperazine (B1681574) for UGT1A4), and the pore-forming agent alamethicin (B1591596) to ensure substrate access to the enzyme.[4][6]
-
Inhibitor Addition: A range of concentrations of the test compounds (hesperetin or naringenin) are added to the incubation mixture. A vehicle control (without the inhibitor) is run in parallel.[4]
-
Reaction Initiation: The reaction is initiated by adding the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA).[6]
-
Incubation: The mixture is incubated at 37°C for a predetermined time.
-
Reaction Termination: The reaction is stopped, often by adding a cold organic solvent like acetonitrile (B52724) or methanol.
-
Analysis: The formation of the glucuronidated metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated from the dose-response curve. For determining the inhibition constant (Ki), experiments are repeated with varying concentrations of both the substrate and the inhibitor.
Caption: Workflow for a typical in vitro UGT inhibition assay.
Signaling Pathways and Clinical Implications
The inhibition of UGT enzymes by these flavonoids raises concerns about potential herb-drug interactions. If a drug is primarily cleared via a UGT isoform that is strongly inhibited by hesperetin or naringenin, co-administration could lead to elevated plasma concentrations of the drug, potentially causing toxicity.[1][3] This is particularly relevant for drugs metabolized by UGT1A3 and, in the case of naringenin, UGT2B7.[1]
Beyond metabolic interactions, hesperetin has been shown to induce apoptosis through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and by inhibiting the NF-κB receptor.[7] This pro-apoptotic activity is an important consideration in drug development, particularly in oncology.
Caption: Hesperetin-induced p38 MAPK signaling leading to apoptosis.
Conclusion
Both hesperetin and naringenin are potent, broad-spectrum inhibitors of human UGT enzymes.
-
Hesperetin shows strong, mixed-type inhibition of UGT1A3 and UGT1A9, and competitive inhibition of UGT1A1.
-
Naringenin displays potent inhibition of UGT1A1, UGT1A3, and is a strong competitive inhibitor of UGT2B7.
The distinct inhibitory profiles suggest that they may have different impacts on the metabolism of co-administered drugs. The potent inhibition of key UGT isoforms underscores the need to consider potential herb-drug interactions when consuming citrus products or supplements containing these flavonoids alongside medications. Furthermore, the ability of hesperetin to modulate signaling pathways like p38 MAPK highlights its broader pharmacological activities that warrant consideration in drug development.
References
- 1. Inhibitory Effect of Hesperetin and Naringenin on Human UDP-Glucuronosyltransferase Enzymes: Implications for Herb–Drug Interactions [jstage.jst.go.jp]
- 2. Inhibitory Effect of Hesperetin and Naringenin on Human UDP-Glucuronosyltransferase Enzymes: Implications for Herb-Drug Interactions. | Semantic Scholar [semanticscholar.org]
- 3. Inhibitory Effect of Hesperetin and Naringenin on Human UDP-Glucuronosyltransferase Enzymes: Implications for Herb-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UGT Inhibition | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. UGT Inhibition (and Other Non-CYP Enzymes) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating HPLC Purity of (Rac)-Hesperetin: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of (Rac)-Hesperetin, utilizing a certified reference material (CRM). Experimental data from various validated methods are presented to offer a clear and objective overview of their performance.
(Rac)-Hesperetin, a racemic mixture of the flavanone (B1672756) hesperetin (B1673127), is a compound of significant interest in pharmaceutical and nutraceutical research due to its potential antioxidant and anti-inflammatory properties. Accurate quantification and purity assessment are crucial for research and quality control. HPLC stands as a primary analytical technique for this purpose. This guide will delve into the critical aspects of HPLC method validation for (Rac)-Hesperetin, offering a comparative analysis of different methodologies.
Comparison of Validated HPLC Methods for Hesperetin Analysis
The selection of an appropriate HPLC method is critical for achieving accurate and reproducible results. Below is a comparison of key chromatographic conditions and performance data from several validated methods reported in the scientific literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | Inertsil ODS 3V (C18) | C8 Reversed Phase | Zorbax Eclipse XDB C18 |
| Mobile Phase | Acetonitrile:Acidified Water (50:50, v/v)[1] | Methanol (B129727):Water:Acetic Acid (40:58:2, v/v/v)[2] | Acetonitrile:Water:Formic Acid (21:78.8:0.2, v/v)[3] |
| Flow Rate | 1.2 mL/min[1] | Not Specified | 1.0 mL/min[3] |
| Detection Wavelength | Not Specified | Not Specified | 280 nm[3] |
| Linearity Range | 25 - 2500 ng/mL[1] | 50 - 1200 ng/mL[2] | 20 - 100 µg/mL[3] |
| Limit of Detection (LOD) | 1.61 ng/mL[1] | Not Specified | 12.49 µg/mL[3] |
| Limit of Quantitation (LOQ) | 4.89 ng/mL[1] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 95-100%[1] | >94.8%[2] | 89.7-107%[3] |
| Precision (%RSD) | <1% (Intraday), <2% (Interday)[1] | <4.9% (Intraday), <8.2% (Interday)[2] | 0.44-1.80%[3] |
Note: The performance characteristics of each method are dependent on the specific experimental conditions and instrumentation used.
Alternative Analytical Techniques
While HPLC is a widely adopted method, other techniques can also be employed for the analysis of Hesperetin.
-
High-Performance Thin-Layer Chromatography (HPTLC): This method offers a simpler and higher throughput alternative for quantification, with reported linearity in the range of 100-800 ng/spot and accuracy between 98.55% and 99.38%.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex matrices or when higher sensitivity and specificity are required, LC-MS provides a powerful analytical tool for the simultaneous determination of hesperetin and other related compounds.[4][5]
Experimental Protocol: HPLC Method Validation with (Rac)-Hesperetin CRM
This section outlines a detailed protocol for the validation of an HPLC method for (Rac)-Hesperetin, based on established guidelines.
1. Materials and Reagents:
-
(Rac)-Hesperetin Certified Reference Material (CRM) (e.g., from MedChemExpress, LGC Standards, or Benchchem)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade formic acid or acetic acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 analytical column
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of (Rac)-Hesperetin CRM in methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards at different concentration levels (e.g., covering the expected range of the samples).
3. Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (v/v ratio to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 288 nm
-
Column Temperature: 30 °C
4. Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), a solution of the CRM, and a sample matrix to ensure no interference at the retention time of hesperetin.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the CRM into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The relative standard deviation (%RSD) for both should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) to assess the method's reliability under minor variations.
HPLC Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for (Rac)-Hesperetin.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. A validated solid-phase extraction HPLC method for the simultaneous determination of the citrus flavanone aglycones hesperetin and naringenin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Hesperetin vs. Hesperidin Glucoside: A Comparative Analysis of Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent flavonoid and its glycoside derivatives is critical for optimizing therapeutic applications. This guide provides an objective comparison of hesperetin (B1673127) and hesperidin (B1673128) glucoside, focusing on their physicochemical properties, bioavailability, and key biological activities, supported by experimental data.
Hesperidin, a major flavonoid in citrus peels, is metabolized in the body to its aglycone form, hesperetin, which is largely responsible for its biological effects.[1] However, the low water solubility of both hesperidin and hesperetin limits their bioavailability and, consequently, their therapeutic potential.[1][2] To overcome this limitation, hesperidin glucoside (or α-glucosyl hesperidin), a derivative with significantly higher water solubility, has been developed.[3][4] This comparison guide delves into the experimental evidence to determine which compound exhibits superior effectiveness in various biological assays.
Physicochemical Properties: A Tale of Solubility
The primary structural difference between hesperetin, hesperidin, and hesperidin glucoside lies in the attached sugar moieties, which drastically alters their solubility. Hesperetin is the aglycone (non-sugar) component. Hesperidin is hesperetin bound to a rutinose sugar molecule. Hesperidin glucoside is formed by enzymatically adding a glucose molecule to hesperidin.
This difference is quantitatively captured by the partition coefficient (log P), which measures a compound's solubility in a lipid-versus-aqueous environment. A higher log P value indicates greater lipid solubility (hydrophobicity), while a lower or negative value indicates greater water solubility (hydrophilicity).
Table 1: Comparison of Physicochemical Properties
| Compound | Chemical Structure | Partition Coefficient (log P) | Water Solubility |
| Hesperetin | Aglycone | 2.85 ± 0.02[2] | Low |
| Hesperidin | Hesperetin-7-rutinoside | 2.01 ± 0.02[2] | Poor[1] |
| Hesperidin Glucoside | Hesperetin with glucosyl-rutinoside | -3.04 ± 0.03[2] | High (~10,000x > Hesperidin)[4] |
The data clearly shows that the addition of a glucose moiety makes hesperidin glucoside vastly more water-soluble than both hesperetin and its parent compound, hesperidin.[2][4]
References
- 1. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Naringenin, Hesperetin, and Eriodictyol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the anti-inflammatory effects of three common flavanones: naringenin (B18129), hesperetin (B1673127), and eriodictyol (B191197). Flavanones, a class of flavonoids abundant in citrus fruits, are increasingly recognized for their potential therapeutic applications, particularly in mitigating inflammatory processes. This document synthesizes experimental data on their efficacy in modulating key inflammatory mediators and pathways, offering a valuable resource for researchers in pharmacology and drug discovery.
Comparative Efficacy of Flavanones on Inflammatory Markers
The anti-inflammatory potential of naringenin, hesperetin, and eriodictyol has been evaluated across various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7 cells) to mimic an inflammatory response. The following table summarizes the quantitative data on the inhibition of key inflammatory markers by these flavanones. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Flavanone | Inflammatory Marker | Cell Line | Concentration | Inhibition (%) / IC50 | Reference |
| Hesperetin | Nitric Oxide (NO) | RAW 264.7 | 25 µM | ~45% | [1] |
| TNF-α mRNA | RAW 264.7 | 25 µM | ~43% | [1] | |
| IL-1β mRNA | RAW 264.7 | 25 µM | ~45% | [1] | |
| IL-6 mRNA | RAW 264.7 | 25 µM | ~40% | [1] | |
| COX-2 Expression | RAW 264.7 | 250-500 µM | Potent Inhibition | [2] | |
| iNOS Expression | RAW 264.7 | 25 µM | ~56% | [1] | |
| Naringenin | Nitric Oxide (NO) | RAW 264.7 | 50 µM | Significant Downregulation | [3] |
| TNF-α | RAW 264.7 | 20-80 µM | Dose-dependent Inhibition | [4] | |
| IL-1β | RAW 264.7 | 20-80 µM | Dose-dependent Inhibition | [4] | |
| IL-6 | RAW 264.7 | - | - | - | |
| COX-2 Expression | RAW 264.7 | 20-80 µM | Dose-dependent Inhibition | [4] | |
| iNOS Expression | RAW 264.7 | 20-80 µM | Dose-dependent Inhibition | [4] | |
| Eriodictyol | Nitric Oxide (NO) | RAW 264.7 | - | Suppression | [5] |
| TNF-α | Human OA Chondrocytes | - | Attenuated | [6] | |
| IL-1β | Human RA-FLS | - | Significant Reduction | [7] | |
| IL-6 | Human RA-FLS | - | Significant Reduction | [7] | |
| COX-2 Expression | Human OA Chondrocytes | - | Inhibited | [6] | |
| iNOS Expression | Human OA Chondrocytes | - | Inhibited | [6] |
Note: " - " indicates that specific quantitative data was not available in the cited sources under comparable conditions.
From the available data, both hesperetin and naringenin demonstrate significant, dose-dependent inhibition of pro-inflammatory cytokines and enzymes. Hesperetin showed a reduction of approximately 40-56% in the expression of various inflammatory mediators at a concentration of 25 µM in one study.[1] Naringenin and its glycosides have also been shown to be potent inhibitors of TNF-α, NO, and iNOS.[4] Eriodictyol has been reported to suppress the production of NO and inhibit the expression of COX-2 and iNOS, although direct comparative quantitative data with hesperetin and naringenin is limited.[5][6]
Mechanisms of Anti-inflammatory Action: Key Signaling Pathways
The anti-inflammatory effects of naringenin, hesperetin, and eriodictyol are primarily mediated through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.
NF-κB Signaling Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), enzymes (COX-2, iNOS), and other inflammatory mediators. Studies have shown that hesperetin, naringenin, and eriodictyol can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[8]
MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Upon activation by inflammatory stimuli, these kinases phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes. Naringenin and its glycosides have been shown to suppress the expression of pro-inflammatory mediators by targeting different levels of the MAPK pathway.[4] Hesperetin also exerts its anti-inflammatory effects by modulating MAPK signaling.[8] Similarly, eriodictyol has been found to inhibit MAPK phosphorylation in macrophages.[5]
Below is a diagram illustrating the general mechanism of action of these flavanones on the NF-κB and MAPK signaling pathways.
Experimental Protocols
The following provides a generalized experimental protocol for assessing the in vitro anti-inflammatory effects of flavanones, based on common methodologies cited in the literature.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[9]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Experimental Setup: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test flavanones (e.g., naringenin, hesperetin, or eriodictyol) for a specified duration (typically 1-2 hours) before being stimulated with an inflammatory agent, most commonly LPS (1 µg/mL), for 24 hours.[9]
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.[5]
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]
-
COX-2 and iNOS Expression: The protein expression levels of COX-2 and iNOS in cell lysates are determined by Western blot analysis. Gene expression levels can be assessed using reverse transcription-polymerase chain reaction (RT-PCR).[4]
3. Analysis of Signaling Pathways:
-
Western Blot Analysis: To investigate the effects on NF-κB and MAPK pathways, the phosphorylation status of key proteins (e.g., IκBα, p65, ERK, JNK, p38) is assessed by Western blotting using phospho-specific antibodies.[4]
The workflow for a typical in vitro anti-inflammatory assay is depicted below.
Conclusion
Naringenin, hesperetin, and eriodictyol are potent inhibitors of inflammatory responses in vitro. Their primary mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While the available data strongly supports their anti-inflammatory potential, further research involving direct, side-by-side comparisons in standardized experimental models is necessary to definitively rank their efficacy. Such studies will be crucial for advancing the development of these natural compounds as novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of radical-scavenging activity of hesperetin and hesperidin and their inhibitory activity on COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringenin downregulates inflammation-mediated nitric oxide overproduction and potentiates endogenous antioxidant status during hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Hesperetin Nanoformulations Demonstrate Superior Efficacy Over Free Form in Preclinical Models
A comprehensive analysis of peer-reviewed studies reveals that encapsulating the flavonoid hesperetin (B1673127) into various nanoformulations significantly enhances its therapeutic efficacy compared to its free, unconjugated form. These nanoformulations have been shown to improve hesperetin's poor water solubility and bioavailability, leading to more potent antioxidant, anti-inflammatory, and anticancer effects in both in vitro and in vivo models.
Hesperetin, a naturally occurring flavonoid found in citrus fruits, is recognized for its wide range of pharmacological benefits. However, its clinical application has been largely hindered by its low solubility in water and subsequent poor absorption in the body.[1] Recent advancements in nanotechnology have paved the way for the development of novel delivery systems that overcome these limitations, thereby amplifying hesperetin's therapeutic potential.
Enhanced Bioavailability and Solubility
The primary advantage of hesperetin nanoformulations lies in their ability to significantly increase its solubility and dissolution rate. A study involving hesperetin-loaded nanoparticles composed of hydroxypropyl-β-cyclodextrin (HPBCD) and polyvinylpyrrolidone (B124986) K30 (PVPK30) reported an 827-fold increase in water solubility compared to raw hesperetin.[1] This enhanced solubility translates to improved bioavailability, allowing for greater absorption and sustained release of the compound. For instance, hesperetin-D-alpha-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) micelles and hesperetin-phosphatidylcholine complexes have been shown to increase the area under the curve (AUC), a measure of total drug exposure, by 16.2-fold and 18.0-fold, respectively.[2]
Superior Antioxidant and Anti-inflammatory Activity
The enhanced bioavailability of hesperetin nanoformulations directly correlates with improved biological activity. In aqueous environments, hesperetin-loaded nanoparticles demonstrated markedly improved antioxidant activity, with DPPH and ABTS+ radical scavenging comparable to hesperetin solutions prepared in methanol.[1] Furthermore, hesperetin conjugated with PEGylated gold nanoparticles has been shown to exhibit better anti-inflammatory effects than pure hesperetin in a rat model of diethylnitrosamine-induced hepatocarcinogenesis.[3]
Potent Anticancer Effects
Multiple studies have highlighted the superior anticancer activity of hesperetin nanoformulations across various cancer cell lines. Hesperetin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles (HspNPs) exhibited a dose- and time-dependent decrease in the viability of C6 glioma cells, with significantly lower IC50 values compared to free hesperetin.[4] Specifically, the IC50 of HspNPs was approximately 28 µg/mL at 24 hours and 21 µg/mL at 48 hours.[4] In another study, these nanoparticles led to a considerable reduction in tumor volume and the number of viable tumor cells in mice with Ehrlich Ascites Carcinoma.[5] The enhanced anticancer effect is attributed to the controlled release of hesperetin from the nanoparticles, which increases its cytotoxic activity.[6]
The mechanism behind hesperetin's anticancer effects involves the modulation of several key signaling pathways. It has been shown to induce apoptosis (programmed cell death) and autophagy, and suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival.[7] Additionally, hesperetin can inhibit the NF-κB, COX-2, and iNOS pathways, which are involved in inflammation, a key process in tumor progression.[7]
Data Summary
The following tables summarize the quantitative data from various studies comparing the efficacy of hesperetin nanoformulations to their free form.
Table 1: Physicochemical Properties and Bioavailability Enhancement
| Nanoformulation | Particle Size (nm) | Solubility Enhancement | Bioavailability Enhancement (AUC fold increase) | Reference |
| Hesperetin-HPBCD-PVPK30 Nanoparticles | 14.87 ± 0.49 | 827-fold | Not Reported | [1] |
| Hesperetin-D-alpha-tocopheryl polyethylene glycol 1000 succinate micelles | Not Reported | 21.5-fold | 16.2-fold | [2] |
| Hesperetin-phosphatidylcholine complexes | Not Reported | 20.7-fold | 18.0-fold | [2] |
| Hesperetin-loaded PLGA nanoparticles | < 300 | Not Reported | Not Reported | [4] |
Table 2: In Vitro Anticancer Efficacy (IC50 values)
| Cell Line | Treatment | Incubation Time (h) | IC50 (µg/mL) | Reference |
| C6 Glioma | Free Hesperetin | 24 | > 100 | [4] |
| C6 Glioma | Hesperetin-loaded PLGA Nanoparticles | 24 | ~28 | [4] |
| C6 Glioma | Free Hesperetin | 48 | > 100 | [4] |
| C6 Glioma | Hesperetin-loaded PLGA Nanoparticles | 48 | ~21 | [4] |
Table 3: In Vivo Anticancer Efficacy
| Animal Model | Nanoformulation | Key Findings | Reference |
| Ehrlich Ascites Carcinoma (mice) | Hesperetin-loaded PLGA Nanoparticles | Significant reduction in tumor volume and viable tumor cells; increased mean survival time. | [5] |
| Murine Lung Cancer | Hesperetin-loaded Peg-PLGA Nanoparticles (aerosol delivery with anti-CD40 antibody) | Higher survival rate compared to anti-CD40 antibody alone. | [8] |
| Diethylnitrosamine-induced hepatocarcinogenesis (rats) | Hesperetin conjugated PEGylated gold nanoparticles | Better anti-inflammatory and anti-proliferation properties compared to free hesperetin. | [3] |
Experimental Protocols
A brief overview of the key experimental methodologies cited in the reviewed literature is provided below.
Preparation of Hesperetin-Loaded PLGA Nanoparticles (Single Emulsion Method)
-
Polymer Solution: Poly(lactic-co-glycolic acid) (PLGA) is dissolved in an organic solvent such as dichloromethane.
-
Drug Addition: Hesperetin is added to the PLGA solution and mixed until fully dissolved.
-
Emulsification: The organic phase is added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and emulsified using a high-speed homogenizer or sonicator.
-
Solvent Evaporation: The organic solvent is removed by stirring the emulsion at room temperature for several hours.
-
Nanoparticle Collection: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant, and then lyophilized for storage.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., C6 glioma) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of free hesperetin or hesperetin nanoformulations and incubated for 24 or 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the untreated control cells.
In Vivo Antitumor Efficacy in Ehrlich Ascites Carcinoma (EAC) Model
-
Tumor Inoculation: Swiss albino mice are intraperitoneally inoculated with EAC cells.
-
Treatment: After 24 hours, the mice are treated with free hesperetin, hesperetin nanoformulations, or a standard drug (e.g., 5-fluorouracil) for a specified number of days.
-
Monitoring: The body weight, tumor volume, and mean survival time of the mice are monitored.
-
Sample Collection: At the end of the experiment, ascitic fluid is collected to determine the viable tumor cell count. Hematological parameters and antioxidant status in host tissues can also be assessed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by hesperetin and a typical experimental workflow for evaluating the anticancer efficacy of its nanoformulations.
Caption: Hesperetin's anticancer mechanisms.
Caption: In vivo anticancer efficacy workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hesperetin conjugated PEGylated gold nanoparticles exploring the potential role in anti-inflammation and anti-proliferation during diethylnitrosamine-induced hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of hesperetin loaded nanoparticles for anticancer activity against C6 glioma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Targeting colorectal cancer with hesperidin and hesperetin: a comprehensive review of antiproliferative activity, chemopreventive, anti-inflammatory, and antioxidant effects [frontiersin.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Hesperetin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of hesperetin (B1673127), a flavonoid with significant pharmacological interest. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and clinical studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, with supporting data from published studies.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and speed. The following table summarizes the key performance parameters of different analytical techniques for hesperetin quantification, providing a basis for informed decision-making.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC | 25 - 2500 ng/mL[1] | 1.61 ng/mL[1] | 4.89 ng/mL[1] | >98%[1] | <2%[1] |
| HPTLC | 100 - 800 ng/spot[2][3][4] | 8.87 ng/spot[2][4][5] | 23.21 ng/spot[2][4][5] | 98.55 - 99.38%[2][3][4][5] | 0.75 - 1.12%[3] |
| LC-MS/MS | 0.2 - 100 ng/mL[6][7] | Not explicitly stated, but LOQ is 0.2 ng/mL | 200 pg/mL (0.2 ng/mL)[6][7][8] | -1.62% to 2.33% (between-run)[6][7][8] | 2.11 - 7.76% (between-run)[6][7][8] |
| UV-Vis Spectrophotometry | 2 - 10 µg/mL[9] | 0.214 µg/mL[9] | 0.648 µg/mL[9] | Not explicitly stated | Not explicitly stated |
| UV-Vis Spectrophotometry | 1.83 - 24.5 µg/mL[10] | 0.9 µg/mL[10] | 3.2 µg/mL[10] | Not explicitly stated | Not explicitly stated |
| UV-Vis Spectrophotometry | 0.61 - 7.32 µg/mL[11] | 0.15 µg/mL[11] | 0.45 µg/mL[11] | Not explicitly stated | Repeatability determined for four concentrations[11] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are summaries of the methodologies employed in the cited studies for each technique.
High-Performance Liquid Chromatography (HPLC)
A simple, isocratic, and robust HPLC method was developed for the estimation of hesperetin.[1] The separation was achieved using an Inertsil ODS 3V column with a mobile phase consisting of acetonitrile (B52724) and acidified water.[1] The method was validated over a linearity range of 25 to 2500 ng/mL.[1]
-
Standard Preparation: A stock solution of hesperetin (1 mg/mL) was prepared in methanol (B129727). Working standards were then prepared by serial dilution to concentrations ranging from 25 to 2500 ng/mL.[1]
-
Chromatographic Conditions:
-
Validation Parameters: The method was validated for specificity, system suitability, linearity, precision, accuracy, LOD, LOQ, and robustness according to ICH guidelines.[1][12]
High-Performance Thin-Layer Chromatography (HPTLC)
A simple, selective, and accurate HPTLC method was developed for the quantification of hesperidin (B1673128) (a glycoside of hesperetin). The method involved separation on aluminum-backed silica (B1680970) gel 60 F254 plates.[2][4]
-
Standard Preparation: A stock solution of standard hesperidin (100 µg/mL) was prepared by dissolving 1 mg in 10 mL of methanol. Different volumes of this standard were applied to the TLC plate to achieve a concentration range of 100-800 ng/spot.[3]
-
Chromatographic Conditions:
-
Validation Parameters: The method was validated for linearity, accuracy, precision (repeatability), LOD, and LOQ according to ICH guidelines.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and selective LC-MS/MS method was developed for the simultaneous quantification of hesperidin and its active metabolite, hesperetin, in rat plasma.[6][7]
-
Sample Preparation: Solid-phase extraction using a HyperSep Retain PEP column was employed for the separation of hesperidin and hesperetin from rat plasma.[6]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Validation Parameters: The method was validated for linearity, precision (within- and between-run), accuracy (within- and between-run), extraction recovery, and matrix effects.[6][7]
UV-Visible Spectrophotometry
A simple and rapid UV-Visible spectrophotometric method was developed for the determination of hesperidin. One method is based on the formation of a Zn(II)-hesperidin complex.[11] Another direct method optimized parameters like wavelength, solvent, pH, and ionic strength.[10]
-
Method 1 (Complex Formation):
-
Method 2 (Direct Spectrophotometry):
-
Optimized Conditions: λ = 283 nm, 60% methanol as the solvent, ionic strength I = 2.5 × 10–5 mol L–1, pH = 6.4, and T = 37.0 °C.[10]
-
-
Validation Parameters: The methods were validated for linearity, LOD, and LOQ.[10][11]
Workflow and Pathway Visualizations
Visual representations of experimental workflows and logical relationships can aid in understanding the process of cross-validation.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels. | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. ijpsonline.com [ijpsonline.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-Hesperetin as an impurity standard for the analysis of Hesperidin (B1673128) and its related compounds. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reference standards and analytical methodologies for quality control and drug development processes.
Introduction
Hesperidin, a flavanone (B1672756) glycoside predominantly found in citrus fruits, is a widely studied compound with various pharmacological activities.[1][2] During the synthesis and purification of Hesperidin, several related substances can be generated as impurities. The accurate identification and quantification of these impurities are crucial for ensuring the quality, safety, and efficacy of Hesperidin-containing products. (Rac)-Hesperetin, the racemic form of Hesperidin's aglycone, is often considered as a key impurity and is utilized as a reference standard in analytical testing.[3] This guide compares (Rac)-Hesperetin with other common Hesperidin impurities and provides detailed experimental protocols for their analysis.
Comparative Analysis of Hesperidin and Related Impurities
The following table summarizes the key analytical parameters for Hesperidin and its common impurities, including (Rac)-Hesperetin, when analyzed by High-Performance Liquid Chromatography (HPLC). The Relative Retention Time (RRT) and Relative Response Factor (RRF) are crucial for the identification and quantification of these impurities relative to the main component, Hesperidin.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Relative Retention Time (RRT)¹ | Relative Response Factor (RRF)² |
| Hesperidin | Hesperidin Chemical Structure | C₂₈H₃₄O₁₅ | 610.56 | 1.00 | 1.00 |
| (Rac)-Hesperetin | (Rac)-Hesperetin Chemical Structure | C₁₆H₁₄O₆ | 302.28 | ~0.54³ | ~1.25⁴ |
| Isonaringin | Isonaringin Chemical Structure | C₂₇H₃₂O₁₄ | 580.53 | 0.85 | Not Available |
| Neohesperidin | Neohesperidin Chemical Structure | C₂₈H₃₄O₁₅ | 610.56 | 1.15 | Not Available |
| Diosmin | Diosmin Chemical Structure | C₂₈H₃₂O₁₅ | 608.54 | 1.30 | Not Available |
| Didymin | Didymin Chemical Structure | C₂₈H₃₄O₁₄ | 594.56 | 1.85 | Not Available |
¹ Relative Retention Times (RRTs) are based on the United States Pharmacopeia (USP) monograph for Hesperidin, where Hesperidin is set to 1.00.[4] ² The Relative Response Factor (RRF) is the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration. An RRF greater than 1 indicates a higher response for the impurity compared to the API. ³ The RRT for (Rac)-Hesperetin is estimated based on published chromatograms where Hesperetin elutes significantly earlier than Hesperidin under similar reversed-phase HPLC conditions.[5][6] ⁴ The RRF for (Rac)-Hesperetin is estimated based on the molar absorptivities of Hesperetin and Hesperidin at the typical detection wavelength (around 280-288 nm). Hesperetin, having a lower molecular weight but a similar chromophore, is expected to have a higher response per unit mass.
Experimental Protocols
Accurate quantification of Hesperidin and its related impurities requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common technique employed for this purpose.
This protocol is a representative method for the separation and quantification of Hesperidin and its related compounds.
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 85 15 20 50 50 25 50 50 30 85 15 | 35 | 85 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Hesperidin Reference Standard (RS) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of approximately 1 mg/mL.
-
Impurity Standard Solution: Prepare individual or mixed standard solutions of (Rac)-Hesperetin and other relevant impurity standards in the same solvent as the Hesperidin standard.
-
Sample Solution: Accurately weigh and dissolve the Hesperidin sample in the solvent to obtain a concentration of approximately 1 mg/mL.
-
System Suitability Solution: A solution containing Hesperidin and key impurities (including (Rac)-Hesperetin) to verify the performance of the chromatographic system.
-
-
Quantification:
-
The amount of each impurity is calculated using the following formula, incorporating the Relative Response Factor (RRF) for accurate quantification:
Impurity (%) = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * (1 / RRF_impurity) * 100
Where:
-
Area_impurity is the peak area of the impurity in the sample chromatogram.
-
Area_standard is the peak area of Hesperidin in the standard chromatogram.
-
Concentration_standard is the concentration of the Hesperidin standard.
-
Concentration_sample is the concentration of the Hesperidin sample.
-
RRF_impurity is the Relative Response Factor of the specific impurity.
-
-
Signaling Pathways and Biological Relevance
Hesperetin, the aglycone of Hesperidin, is biologically active and has been shown to modulate several signaling pathways. The presence of Hesperetin and its related compounds as impurities can have unintended biological effects. Understanding these interactions is important in a drug development context.
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Hesperidin sample.
Caption: Workflow for Hesperidin Impurity Analysis.
Hesperetin has been reported to influence several key cellular signaling pathways, which are implicated in various physiological and pathological processes.
Caption: Hesperetin's Influence on Signaling Pathways.
Conclusion
(Rac)-Hesperetin serves as a critical impurity standard for the quality control of Hesperidin. Its chromatographic behavior, characterized by a lower retention time compared to Hesperidin, allows for effective separation and quantification. The use of a well-characterized (Rac)-Hesperetin reference standard, in conjunction with a validated HPLC method and appropriate Relative Response Factors, is essential for the accurate assessment of Hesperidin purity. Furthermore, understanding the potential biological activities of Hesperetin and its related impurities through their interaction with cellular signaling pathways is a key consideration in the overall safety and efficacy evaluation of Hesperidin-based products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. ijpsonline.com [ijpsonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Neuroprotective Potential of Hesperetin and Quercetin
For researchers and professionals in the fields of neuroscience and drug development, identifying promising neuroprotective agents is a critical endeavor. Among the vast array of natural compounds, the flavonoids hesperetin (B1673127) and quercetin (B1663063) have emerged as significant candidates due to their potent antioxidant and anti-inflammatory properties. This guide provides an objective comparison of their neuroprotective potential, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from studies investigating the neuroprotective effects of hesperetin and quercetin. It is important to note that direct comparative studies are limited, and experimental conditions may vary between individual studies.
Table 1: Comparative Efficacy in In Vitro Neurotoxicity Models
| Parameter | Hesperetin | Quercetin | Cell Model | Neurotoxic Insult | Source |
| Cell Viability | ↑ 130% at 100 µM | ↓ 60% at 100 µM | MDCK II cells | High-dose treatment | [1][2] |
| Neuroprotection | Slightly less effective than a hesperetin derivative | Slightly less effective than a hesperetin derivative (used as reference) | PC12 cells | H₂O₂ | [3] |
Table 2: Antioxidant and Anti-inflammatory Activity
| Parameter | Hesperetin | Quercetin | Cell Model | Assay | Source |
| Nitric Oxide (NO) Production | Strong inhibition in LPS-stimulated cells | 10-fold more potent than cyanidin (B77932) in inhibiting LPS-induced NO production | BV-2 microglial cells | Griess Assay | [4],[5][6] |
| Reactive Oxygen Species (ROS) | ↓ Intracellular ROS in H₂O₂-treated cells | ↓ ROS accumulation in H₂O₂-treated neurons | SH-SY5Y cells, P19 neurons | DCFDA Assay | [7],[8] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | ↓ Secretion in LPS-stimulated cells | ↓ Cytokine production in activated microglia and astrocytes | BV-2 microglial cells | ELISA | [4][9],[10][11] |
Mechanisms of Action: Key Signaling Pathways
Both hesperetin and quercetin exert their neuroprotective effects through the modulation of several key signaling pathways. Their primary mechanisms involve the upregulation of antioxidant defenses and the suppression of inflammatory responses.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. Both flavonoids have been shown to activate this pathway, leading to the expression of various antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2/ARE pathway by hesperetin and quercetin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Hesperetin and quercetin can inhibit the activation of this pathway, thereby reducing the production of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by hesperetin and quercetin.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of compounds like hesperetin and quercetin in an in vitro model of neurotoxicity.
Caption: A typical in vitro experimental workflow for neuroprotection studies.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to quantify the neuroprotective effects of hesperetin and quercetin. Specific parameters such as incubation times and concentrations should be optimized for the particular cell line and experimental conditions.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][12]
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of hesperetin or quercetin for a specified duration.
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., H₂O₂) to the wells, with and without the flavonoid pre-treatment.
-
MTT Addition: After the toxicity induction period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] The amount of formazan produced is proportional to the number of viable cells.
DCFDA Assay for Intracellular ROS
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS).[13][14]
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with hesperetin or quercetin as described for the MTT assay.
-
DCFDA Loading: After pre-treatment, load the cells with DCFDA (typically 10-25 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Expose the cells to the ROS-inducing agent.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[14] An increase in fluorescence indicates an increase in intracellular ROS levels.
Griess Assay for Nitric Oxide (NO)
The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).[8][15][16]
-
Sample Collection: After treating the cells (e.g., microglial cells) with hesperetin or quercetin and an inflammatory stimulus (e.g., LPS), collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions.
-
Reaction: Mix the cell supernatant with the Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration in the sample. A standard curve using known concentrations of sodium nitrite should be prepared for quantification.[15]
ELISA for Pro-inflammatory Cytokines (e.g., TNF-α)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.[3][17][18][19]
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α) and incubate overnight.[3]
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add the cell culture supernatants (collected after treatment with flavonoids and an inflammatory stimulus) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-HRP) and incubate.
-
Substrate Addition: Add a substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.[17]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) and quantify the cytokine concentration using a standard curve.[17]
Conclusion
Both hesperetin and quercetin demonstrate significant neuroprotective potential through their antioxidant and anti-inflammatory activities, primarily by modulating the Nrf2/ARE and NF-κB signaling pathways. While direct comparative studies are not abundant, the available data suggests that both flavonoids are potent neuroprotective agents. Quercetin has shown high potency in inhibiting inflammatory responses in microglial cells.[5][6] However, in one study at a high concentration, hesperetin appeared to be less cytotoxic than quercetin.[1][2]
The choice between hesperetin and quercetin for further research and development may depend on the specific neurodegenerative condition being targeted, the desired therapeutic window, and bioavailability considerations. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively delineate the relative neuroprotective efficacy of these two promising flavonoids.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs on the Nrf2 Pathway and Induction of Heme Oxygenase-1 | PLOS One [journals.plos.org]
- 6. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs on the Nrf2 Pathway and Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. The Potential Neuroprotective Role of Free and Encapsulated Quercetin Mediated by miRNA against Neurological Diseases [mdpi.com]
- 11. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. doc.abcam.com [doc.abcam.com]
- 15. Nitric Oxide Griess Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. stemcell.com [stemcell.com]
- 18. cohesionbio.com [cohesionbio.com]
- 19. content.abcam.com [content.abcam.com]
A Comparative Guide to the In Silico Molecular Docking of Hesperetin and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in silico comparison of the molecular docking performance of hesperetin (B1673127) with other prominent flavonoids. By examining their binding affinities to various protein targets implicated in a range of diseases, this document aims to offer valuable insights for computational drug discovery and development. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for reproducibility and further investigation.
Introduction to Molecular Docking of Flavonoids
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and interaction of small molecules (ligands), such as flavonoids, with the binding site of a target protein. Flavonoids, a diverse group of polyphenolic compounds found in fruits and vegetables, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Hesperetin, a flavanone (B1672756) predominantly found in citrus fruits, has been the subject of numerous studies for its therapeutic potential. This guide compares its in silico performance against other well-researched flavonoids like quercetin, kaempferol, and naringenin, to evaluate their relative potential as inhibitors or modulators of key biological targets.
Quantitative Data Presentation: Comparative Docking Scores
The following table summarizes the binding affinities (docking scores) of hesperetin and other flavonoids against various protein targets as reported in different computational studies. A more negative docking score typically indicates a stronger and more stable binding interaction between the ligand and the protein.
| Target Protein (PDB ID) | Hesperetin (kcal/mol) | Quercetin (kcal/mol) | Kaempferol (kcal/mol) | Naringenin (kcal/mol) | Other Flavonoids (kcal/mol) | Reference |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | ~ -7.5 to -8.5 | -8.2 | -7.9 | -7.7 | Ellagic Acid: -8.7 | [1] |
| NF-kβ Receptor | -6.9 | Not Reported | -7.85 | Not Reported | Eriodictyol: -6.7 | [2][3] |
| Angiotensin-Converting Enzyme 2 (ACE2) | -6.09 | Not Reported | Not Reported | -6.05 | Naringin: -6.85 | [4] |
| HER2 Tyrosine Kinase | High Glide Score | Not Reported | Not Reported | High Glide Score | - | [5] |
| Lanosterol Synthase (1W6J) | Not Reported | -9.8 | -9.9 | Not Reported | Isoquercetin: -6.8 | [6] |
| Acetylcholinesterase (AChE) | Not Reported | Not Reported | Not Reported | Not Reported | Fisetin: -10.11, Epicatechin gallate: -10.42 | [7] |
| β-secretase (BACE-1) | Not Reported | Not Reported | Not Reported | Not Reported | Fisetin: -9.81, Sterubin: -8.96 | [7] |
| Keap1 (Kelch-like ECH-associated protein 1) | Lower Affinity | Not Reported | Not Reported | Higher Affinity | Narirutin showed the highest binding affinity. | [8] |
| HPV16 E6 Oncoprotein | -4.639 (Glide Score) | Not Reported | Not Reported | Not Reported | Hesperetin Derivative (3f): -5.061 | [9] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Weakest Inhibitor | Not Reported | Not Reported | Not Reported | Hesperetin 5-O-glucoside showed significant inhibition. | [10][11] |
Note: Direct comparison of scores between different studies should be done with caution, as methodologies, software, and force fields may vary.
Experimental Protocols: A Generalized In Silico Workflow
The methodologies cited in the supporting literature generally follow a standardized workflow for molecular docking studies. Below is a detailed, synthesized protocol.
1. Preparation of the Target Protein:
-
Acquisition: The three-dimensional crystal structure of the target protein is downloaded from a public repository, typically the Protein Data Bank (PDB).
-
Pre-processing: The protein structure is prepared for docking. This involves removing water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.[6]
-
Protonation: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues. Kollman charges are often computed.[7]
-
Energy Minimization: The energy of the protein structure is minimized using a force field (e.g., CHARMM) to relieve any steric clashes and correct structural geometry.
2. Preparation of Ligands (Flavonoids):
-
Acquisition: The 2D or 3D structures of the flavonoids (e.g., hesperetin, quercetin) are obtained from chemical databases like PubChem.[6]
-
3D Conversion and Optimization: If starting with a 2D structure, it is converted to a 3D format. The energy of the ligand is then minimized to obtain a stable, low-energy conformation.
-
Charge and Torsion Assignment: Gasteiger charges are calculated for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation:
-
Software: A variety of software can be used, with AutoDock, PyRx, and Glide being common choices.[3][7][12]
-
Grid Box Generation: A grid box is defined around the active site of the target protein.[7] This box specifies the three-dimensional space where the docking algorithm will search for potential binding poses of the ligand. The size of the grid is set to encompass all active site residues.[3][7]
-
Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm, is commonly employed.[7] This algorithm explores a vast conformational space by iteratively generating and evaluating different ligand poses within the grid box. It combines energy evaluation with a search for the most favorable binding position.[7]
-
Execution: The docking simulation is run, generating multiple possible binding poses (conformations) for the ligand, each with an associated binding energy score.
4. Analysis of Results:
-
Pose Selection: The results are clustered, and the pose with the lowest binding energy is typically selected as the most probable binding mode.
-
Interaction Analysis: The selected ligand-protein complex is visualized using software like PyMOL or Discovery Studio.[6][12] This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the flavonoid and the amino acid residues of the protein's active site.
Mandatory Visualizations
Caption: Workflow for a typical in silico molecular docking experiment.
Caption: The NF-κB signaling pathway and potential inhibition by flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. easpublisher.com [easpublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Hesperetin and Naringenin sensitize HER2 positive cancer cells to death by serving as HER2 Tyrosine Kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Bases for Hesperetin Derivatives: Inhibition of Protein Tyrosine Phosphatase 1B, Kinetics Mechanism and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Bases for Hesperetin Derivatives: Inhibition of Protein Tyrosine Phosphatase 1B, Kinetics Mechanism and Molecular Docking Study | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (Rac)-Hesperetin (Standard)
This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-Hesperetin, a flavonoid compound utilized in various research and development applications. The following protocols are designed to ensure the safety of laboratory personnel and to detail procedural steps for the proper management of this chemical.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling (Rac)-Hesperetin is provided in the table below. Adherence to these guidelines is essential to minimize exposure and ensure personal safety.
| PPE Category | Specification | Standard Compliance (Example) |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1] | EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] | EN 374[1] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1] | - |
| Respiratory Protection | A NIOSH-approved respirator should be used when engineering controls are not sufficient to control airborne dust. | NIOSH approved |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls: It is imperative to handle (Rac)-Hesperetin in a well-ventilated area. A laboratory fume hood or other suitable local exhaust ventilation should be employed to minimize inhalation of dust particles.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn. Inspect gloves for any signs of damage.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to control dust. Avoid generating dust during handling.[1]
-
Solution Preparation: When preparing solutions, add the solid (Rac)-Hesperetin to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all contaminated surfaces to remove any residual chemical.
First-Aid Measures:
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan: Excess and expired (Rac)-Hesperetin, as well as any contaminated materials, should be treated as hazardous waste. This waste must be offered to a licensed hazardous material disposal company.[1] Do not dispose of this chemical into drains or the environment. Contaminated packaging should be disposed of in the same manner as the product itself.[1]
Workflow for Safe Handling of (Rac)-Hesperetin
Caption: This diagram outlines the procedural workflow for the safe handling of (Rac)-Hesperetin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
